molecular formula C7H7Br2N B6251211 3,6-dibromo-2-ethylpyridine CAS No. 1256789-82-8

3,6-dibromo-2-ethylpyridine

Cat. No.: B6251211
CAS No.: 1256789-82-8
M. Wt: 264.9
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Description

3,6-dibromo-2-ethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.9. The purity is usually 95.
BenchChem offers high-quality 3,6-dibromo-2-ethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-dibromo-2-ethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1256789-82-8

Molecular Formula

C7H7Br2N

Molecular Weight

264.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Regioselective Heterocyclic Functionalization[1]

Part 1: Executive Summary & Chemical Identity

3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) is a highly specialized halogenated pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its two bromine substituents.[1] The electronic differentiation between the C6-position (alpha to nitrogen) and the C3-position (beta to nitrogen, sterically influenced by the C2-ethyl group) allows medicinal chemists to perform sequential, site-selective cross-coupling reactions. This capability is critical for "fragment-based drug discovery" (FBDD), enabling the rapid construction of non-symmetrical biaryl and triaryl systems found in kinase inhibitors and GPCR ligands.

Chemical Property Table
PropertyData
CAS Number 1256789-82-8
IUPAC Name 3,6-dibromo-2-ethylpyridine
Molecular Formula

Molecular Weight 264.95 g/mol
Physical State Liquid (at room temperature)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal)
Part 2: Structural Analysis & Reactivity Profile

The utility of 3,6-dibromo-2-ethylpyridine stems from the distinct electronic and steric environments of its two halogenated sites.

  • C6-Position (

    
    -Bromine): 
    
    • Electronic Environment: Highly electron-deficient due to the adjacent electronegative nitrogen atom (

      
       effect).[1]
      
    • Reactivity: Significantly more reactive towards Nucleophilic Aromatic Substitution (

      
      )  and Oxidative Addition  (in Pd-catalyzed couplings).[1]
      
    • Accessibility: Sterically unhindered.[1]

  • C3-Position (

    
    -Bromine): 
    
    • Electronic Environment: Less electron-deficient than C6.[1]

    • Steric Environment: The adjacent C2-ethyl group exerts steric hindrance, retarding the rate of oxidative addition at this site compared to C6.

    • Reactivity: Requires higher energy conditions (higher temperature, more active catalysts) or prior functionalization of C6 to react.

Visualization: Regioselectivity Map

The following diagram illustrates the logical flow of reactivity, highlighting why C6 reacts preferentially over C3.

RegioselectivityMap cluster_0 Reactivity Driver Scaffold 3,6-Dibromo-2-ethylpyridine C6_Site C6-Position (alpha) Electronic Activation (-I effect) Sterically Open Scaffold->C6_Site Primary Reactive Site C3_Site C3-Position (beta) Steric Hindrance (Ethyl Group) Less Electrophilic Scaffold->C3_Site Secondary Site Product_A Mono-Functionalized (C6-Substituted) C6_Site->Product_A Pd(0) / RT Fast Oxidative Addition Product_B Di-Functionalized (C3 & C6 Substituted) Product_A->Product_B Pd(0) / Heat / Ligand Forced Activation of C3

Caption: Regioselectivity map showing the preferential reactivity of the C6 position due to electronic activation, enabling sequential functionalization.

Part 3: Experimental Protocols for Sequential Functionalization

To maximize the utility of this scaffold, researchers should employ a "C6-First" strategy. Attempting to functionalize C3 exclusively while leaving C6 intact is chemically challenging and typically requires protecting group strategies or highly specialized ligands.[1]

Protocol A: Selective C6-Arylation (Suzuki-Miyaura Coupling)

This protocol yields the 6-aryl-3-bromo-2-ethylpyridine intermediate.[1]

  • Rationale: Use of a mild base and room temperature prevents premature activation of the sterically hindered C3-bromide.[1]

  • Reagents:

    • Substrate: 3,6-dibromo-2-ethylpyridine (1.0 equiv)[1]

    • Boronic Acid:

      
       (1.05 equiv)[1]
      
    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      [1]
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed solvents and base solution via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Disappearance of starting material and formation of mono-adduct.[1] If reaction is sluggish, warm to 40°C, but do not exceed 60°C to avoid C3 coupling.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C3-Functionalization (Suzuki or Buchwald-Hartwig)

This protocol converts the mono-substituted intermediate into the final 2,3,6-trisubstituted pyridine .[1]

  • Rationale: The C3 position is sterically crowded by the 2-ethyl group.[1] High temperatures and electron-rich, bulky phosphine ligands are required to facilitate oxidative addition.[1]

  • Reagents:

    • Substrate: 6-aryl-3-bromo-2-ethylpyridine (from Protocol A)[1]

    • Coupling Partner: Boronic Acid (Suzuki) or Amine (Buchwald)

    • Catalyst System:

      
       + SPhos  or XPhos  (Ligand choice is critical for hindered substrates).[1]
      
    • Base:

      
       (Suzuki) or 
      
      
      
      (Buchwald)
    • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Setup: Combine substrate, coupling partner, Pd source, and ligand in a sealed tube under Argon.[1]

  • Reaction: Heat to 90–110°C for 12–24 hours.

  • Workup: Standard aqueous extraction.

  • Purification: HPLC or column chromatography.[1][2]

Part 4: Synthesis Workflow Diagram

The following diagram details the sequential logic for building a library of compounds using this scaffold.

SynthesisWorkflow Start Start: 3,6-Dibromo-2-ethylpyridine Step1 Step 1: C6-Selective Coupling (Suzuki/Stille/Negishi) Start->Step1 Mild Conditions (RT, Pd(PPh3)4) Intermediate Intermediate: 6-Substituted-3-bromo-2-ethylpyridine Step1->Intermediate Step2_A Path A: C3-Arylation (Suzuki w/ SPhos) Intermediate->Step2_A Heat, Bulky Ligand Step2_B Path B: C3-Amination (Buchwald w/ XPhos) Intermediate->Step2_B Heat, Strong Base Step2_C Path C: C3-Lithiation/Formylation (n-BuLi / DMF) Intermediate->Step2_C -78°C, Halogen Exchange Final_A Target: 2,3,6-Triarylpyridine Step2_A->Final_A Final_B Target: 3-Amino-6-arylpyridine Step2_B->Final_B Final_C Target: 3-Formyl-6-arylpyridine Step2_C->Final_C

Caption: Workflow for sequential functionalization, demonstrating the versatility of the scaffold in generating diverse chemical libraries.

Part 5: Applications in Drug Discovery

The 3,6-dibromo-2-ethylpyridine scaffold is particularly valuable in the development of:

  • Kinase Inhibitors: The pyridine ring mimics the adenine core of ATP.[1] The 2-ethyl group provides hydrophobic bulk that can occupy the "gatekeeper" region or specific hydrophobic pockets in the kinase active site [1].

  • Allosteric Modulators: The ability to substitute positions 3 and 6 with different pharmacophores allows for the fine-tuning of efficacy and selectivity in GPCR modulation.[1]

  • Agrochemicals: Poly-halogenated pyridines are precursors to picloram derivatives and other auxinic herbicides.[1]

Part 6: Safety & Handling
  • Hazards: Like most halogenated pyridines, this compound is an irritant and potentially toxic if swallowed or absorbed through the skin.

  • Handling: Always manipulate in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Waste: Dispose of as halogenated organic waste. Do not allow release into drains.[1]

References
  • BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3,6-Dibromo-2-ethylpyridine Product Sheet. Retrieved from [1]

  • Lutz, M., et al. (2015).[1] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (2025).[1][4] 3,6-Dibromo-2-ethylpyridine Compound Summary. Retrieved from [1]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [1]

Sources

A Technical Guide to the Solubility Profiling of 3,6-dibromo-2-ethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3,6-dibromo-2-ethylpyridine, a substituted pyridine derivative relevant in chemical synthesis and pharmaceutical research. For researchers, scientists, and drug development professionals, understanding a compound's solubility is fundamental to its application, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This document outlines the core principles of solubility, details a robust experimental protocol based on the gold-standard equilibrium shake-flask method, and discusses the interpretation of solubility data in the context of solvent properties. While specific experimental solubility data for 3,6-dibromo-2-ethylpyridine is not publicly available, this guide establishes the authoritative methodology for its determination and provides an expected profile based on its physicochemical characteristics.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various media.[1] In drug development, poor solubility can hinder formulation, lead to low bioavailability, and ultimately cause the failure of promising candidates.[3] For synthetic chemists, solubility dictates the choice of solvents for reactions, extractions, and crystallizations, directly impacting yield and purity.[2] Therefore, a systematic and accurate determination of a compound's solubility profile across a range of relevant solvents is an indispensable step in its characterization.

Physicochemical Properties of 3,6-dibromo-2-ethylpyridine

3,6-dibromo-2-ethylpyridine is a halogenated pyridine derivative. Its structure, featuring a pyridine core, two bromine atoms, and an ethyl group, dictates its physical and chemical behavior. Key known and predicted properties are summarized below.

PropertyValueSource
CAS Number 1256789-82-8[4]
Molecular Formula C₇H₇Br₂N[4][5]
Molecular Weight 264.95 g/mol [4]
Physical Form Liquid
Predicted XlogP 3.4[5]
Storage Temperature 2-8 °C[4]

The predicted XlogP value of 3.4 suggests that the compound is significantly lipophilic, or "oil-loving".[5] This provides a strong theoretical basis to anticipate higher solubility in nonpolar organic solvents compared to polar solvents like water.

The Principle of "Like Dissolves Like"

The foundational principle of "like dissolves like" is the primary guide for predicting solubility trends.[6][7] This rule states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents (e.g., methanol, ethanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., heptane, toluene) dissolve nonpolar solutes primarily through weaker van der Waals forces.[6]

Based on its structure—a moderately polar pyridine ring functionalized with nonpolar ethyl and lipophilic bromo groups—3,6-dibromo-2-ethylpyridine is expected to exhibit a nuanced solubility profile, with significant solubility in a range of organic solvents of intermediate to low polarity.

Principles of Solubility Measurement

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions and are applied at different stages of research.[3]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure when the solution is in contact with an excess of the solid (or liquid) phase.[8] Its determination requires a sufficient equilibration time (often 24-72 hours) for the system to reach its lowest energy state.[8] The shake-flask method is the universally recognized standard for measuring thermodynamic solubility.[6][9][10]

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound precipitates out of a solution when added from a concentrated stock (typically in DMSO).[3][8] While useful for rapidly screening large libraries of compounds in early discovery, it reflects a metastable state and can be influenced by experimental artifacts.[8][11]

For definitive characterization required in later-stage development and process chemistry, thermodynamic solubility is the essential parameter. This guide focuses exclusively on its determination.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a robust and reliable technique for establishing the thermodynamic solubility of 3,6-dibromo-2-ethylpyridine.[6][8]

Objective

To determine the equilibrium solubility (in mg/mL) of 3,6-dibromo-2-ethylpyridine at a constant temperature (e.g., 25 °C) in a diverse panel of organic solvents.

Materials and Equipment
  • Compound: 3,6-dibromo-2-ethylpyridine (>98% purity)

  • Solvents: HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[6]

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,6-dibromo-2-ethylpyridine to a pre-weighed vial. The key is to add enough compound so that undissolved liquid remains visible after equilibration. A starting point could be ~50 mg.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[6][8] A 48-hour period is often a robust choice. The agitation ensures continuous mixing between the solute and the solvent.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for a short period to allow the coarse, undissolved material to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining excess compound.[6][8] This step is critical for cleanly separating the saturated supernatant.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[6] Filtration removes any fine particulates that could interfere with the subsequent analysis.

  • Sample Quantification (HPLC):

    • Prepare a series of calibration standards of 3,6-dibromo-2-ethylpyridine of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered saturated samples with the same solvent used for the standards to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of the diluted samples.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Report the final solubility as the mean and standard deviation of the replicates, typically in mg/mL or mol/L.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_rep 5. Reporting A Add Excess Solute (3,6-dibromo-2-ethylpyridine) B Add Known Volume of Organic Solvent A->B C Agitate at Constant Temp (e.g., 25°C for 48h) B->C D Centrifuge to Pellet Excess Solute C->D E Filter Supernatant (0.22 µm PTFE filter) D->E F Prepare Dilutions E->F G Analyze by HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Interpretation and Expected Profile

As no published experimental data exists for 3,6-dibromo-2-ethylpyridine, the following table presents a hypothetical but chemically reasoned solubility profile. These values are for illustrative purposes to guide researchers on expected trends based on solvent properties and the solute's structure.

Hypothetical Quantitative Solubility Data at 25 °C
SolventSolvent ClassPolarity IndexExpected Solubility (mg/mL)
HeptaneNonpolar0.1Moderate (~20-50)
TolueneNonpolar (Aromatic)2.4High (>200)
DichloromethanePolar Aprotic3.1Very High (>500)
Ethyl AcetatePolar Aprotic4.4High (>200)
AcetonePolar Aprotic5.1High (>200)
AcetonitrilePolar Aprotic5.8Moderate (~50-100)
EthanolPolar Protic4.3Moderate (~50-100)
MethanolPolar Protic5.1Moderate-Low (~10-40)
Discussion of Expected Trends
  • High Solubility in Solvents of Intermediate Polarity: The molecule's highest solubility is anticipated in solvents like Dichloromethane, Toluene, and Ethyl Acetate. This reflects a favorable balance between the polarity of the pyridine ring and the nonpolar nature of the ethyl and bromo substituents.

  • Lower Solubility in Highly Polar Protic Solvents: In methanol and ethanol, the solvent molecules are strongly associated via hydrogen bonding. The energy required to disrupt this network to accommodate the largely non-polar 3,6-dibromo-2-ethylpyridine molecule results in lower solubility.

  • Moderate Solubility in Nonpolar Solvents: While the compound is lipophilic (high XlogP), its pyridine nitrogen introduces a degree of polarity. This may limit its solubility in purely nonpolar aliphatic solvents like heptane compared to aromatic (Toluene) or halogenated (Dichloromethane) solvents that can engage in more favorable interactions.

Applications in Research and Development

A well-defined solubility profile is immediately actionable:

  • Synthesis and Purification: High solubility in solvents like Toluene or Dichloromethane suggests their suitability as reaction media. Conversely, low solubility in a solvent like heptane or methanol could be exploited for precipitation or crystallization to purify the final product.

  • Formulation Development: For preclinical studies, this data is essential for preparing homogeneous dosing solutions at the required concentrations.[11] For example, a co-solvent system might be developed based on the solubility in individual components.

  • Analytical Method Development: Knowledge of solubility is key to selecting appropriate mobile phases for chromatographic purification and analysis, ensuring the compound remains dissolved throughout the process.

Conclusion

This guide has detailed the scientific rationale and a validated experimental protocol for determining the solubility profile of 3,6-dibromo-2-ethylpyridine. By employing the equilibrium shake-flask method, researchers can generate reliable and accurate thermodynamic solubility data. Based on its chemical structure and predicted physicochemical properties, the compound is expected to be highly soluble in organic solvents of low to intermediate polarity. This information is critical for its effective use in synthesis, purification, formulation, and analytical applications, enabling scientists to make informed, data-driven decisions throughout the research and development lifecycle.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 3,6-Dibromo-2-ethylpyridine | 1256789-82-8 - Sigma-Aldrich.
  • EXPERIMENT 1 DETERMIN
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • 3,6-dibromo-2-ethylpyridine (C7H7Br2N) - PubChemLite.
  • 3,6-Dibromo-2-methylpyridine, 97% 39919-65-8 India - Ottokemi.
  • 3,6-Dibromo-2-methylpyridine 97 39919-65-8 - Sigma-Aldrich.
  • 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem.
  • 1256789-82-8|3,6-Dibromo-2-ethylpyridine|BLD Pharm.
  • 39919-65-8 | 3,6-Dibromo-2-methylpyridine - ChemScene.
  • 3,6-Dibromo-2-methylpyridine | CAS 39919-65-8 | SCBT - Santa Cruz Biotechnology.
  • 3,6-Dibromo-2-picoline - CymitQuimica.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.
  • 3,6-Dibromo-2-methylpyridine | 39919-65-8 - TCI Chemicals.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3,6-Dibromo-2-ethylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 3,6-dibromo-2-ethylpyridine (CAS No. 1256789-82-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity within the laboratory.

Introduction and Strategic Hazard Overview

3,6-Dibromo-2-ethylpyridine is a halogenated pyridine derivative, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical synthesis. Its utility in creating complex molecular architectures is significant. However, the presence of two bromine atoms on the pyridine ring imparts specific chemical and toxicological properties that demand rigorous and informed handling procedures.

The primary hazards associated with this compound are its potential for harm if ingested, absorbed through the skin, or inhaled, and its capacity to cause significant skin and eye irritation. This guide establishes a framework for mitigating these risks through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Table 1: Physical and Chemical Properties of 3,6-Dibromo-2-ethylpyridine

Property Value Source
CAS Number 1256789-82-8
Molecular Formula C7H7Br2N [1][2]
Molecular Weight 264.95 g/mol [1]
Physical Form Liquid

| Storage Temperature | 2-8°C, under inert atmosphere |[1] |

Core Hazard Analysis: Understanding the "Why"

A foundational understanding of the hazards is critical for developing effective safety protocols. The risk profile is derived from its GHS (Globally Harmonized System) classification.

Table 2: GHS Hazard Classification and Associated Risks

Hazard Statement Classification Implication for the Researcher Source
H302+H312+H332 Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. This necessitates preventing all direct contact and aerosol generation.
H315 Skin Irritation, Category 2 Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. Proper gloves and lab attire are mandatory.
H319 Serious Eye Irritation, Category 2 Causes serious eye irritation. Chemical splash goggles or a face shield are essential to prevent painful and potentially damaging eye exposure.

| Signal Word | Warning | |[1] |

Note: Data for the closely related compound, 3,6-dibromo-2-methylpyridine, shows similar or even more severe toxicity, including the potential for serious eye damage, reinforcing the need for caution.[3][4][5]

The causality for this hazard profile lies in the reactivity of the dibromopyridine structure. Halogenated aromatic compounds can interfere with biological processes, and their ability to be absorbed through the skin makes dermal contact a significant exposure route.

Risk Mitigation Framework: Engineering and Administrative Controls

The hierarchy of controls prioritizes eliminating or minimizing hazards before relying on personal protection. For a chemical like 3,6-dibromo-2-ethylpyridine, this is paramount.

The Primacy of Ventilated Enclosures

All handling of 3,6-dibromo-2-ethylpyridine, including weighing, transferring, and adding to reaction vessels, must be conducted within a certified chemical fume hood.[6] This is a non-negotiable engineering control.

Causality: The compound's "Harmful if inhaled" classification means that vapors or aerosols, even in small quantities, present a risk. A fume hood provides constant airflow to capture and exhaust these emissions away from the user's breathing zone.

Standard Operating Procedures (SOPs) for Routine Handling
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (glassware, syringes, spatulas) and waste containers are present before retrieving the chemical.

  • Aliquotting: As a liquid, use a calibrated syringe or pipette for transfers. To prevent drips and secondary contamination, perform transfers over a chemical-resistant tray or absorbent pad.

  • Housekeeping: Clean any minor drips or spills immediately using a suitable absorbent material. Decontaminate the work area thoroughly after the procedure is complete.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) in a designated hazardous waste container.[7] Waste is classified as hazardous and must be handled according to institutional and local regulations.[7]

Storage and Chemical Segregation

Store 3,6-dibromo-2-ethylpyridine in its original, tightly sealed container in a designated, well-ventilated cold storage area (2-8°C).[1] It should be segregated from incompatible materials such as strong oxidizing agents and acids to prevent unwanted reactions.[8][9]

Protocol-Specific Guidance: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and worn correctly for all procedures involving this compound.

Table 3: Recommended PPE Ensemble for Handling 3,6-Dibromo-2-ethylpyridine

Body Part PPE Item Specification and Rationale Sources
Hands Nitrile Gloves Provides good resistance to pyridine-based compounds and general chemical splashes. Always double-check breakthrough times for extended procedures. Never wear leather or fabric gloves. [6][10][11]
Eyes/Face Chemical Splash Goggles Must be worn at all times. They provide a seal around the eyes to protect from splashes, which is critical given the H319 (Serious Eye Irritation) classification. [6][11][12]
Face Shield (in addition to goggles) Recommended for procedures with a higher risk of splashing, such as large-volume transfers or heating. [11][12]
Body Laboratory Coat Standard practice to protect skin and personal clothing from minor drips and contamination. [6]
Chemical-Resistant Apron Recommended to be worn over the lab coat during transfers or when handling larger quantities to provide an additional layer of protection against spills. [12]

| Feet | Closed-toe Shoes | Leather or other non-porous material. Prevents exposure from spills that may reach the floor. |[13] |

Diagram 1: Risk Assessment & Control Hierarchy

This diagram illustrates the systematic approach to managing chemical risks, emphasizing that PPE is the last line of defense.

cluster_0 Risk Management for 3,6-Dibromo-2-ethylpyridine A Identify Hazards (Acute Toxicity, Irritation) B Engineering Controls (Chemical Fume Hood) A->B Most Effective C Administrative Controls (SOPs, Training, Signage) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Least Effective E Safe Work Outcome D->E

Caption: Hierarchy of controls for managing chemical hazards.

Emergency Response Protocols: Planning for "What If"

Preparedness is key to mitigating the consequences of an accidental exposure or spill. Emergency eyewash stations and safety showers must be readily accessible.[8]

First Aid for Exposures

Immediate and correct first aid can significantly reduce harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] If irritation persists, seek medical attention.

  • Eye Contact: Immediately and continuously rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[3][14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][10] Call a poison control center or physician immediately for guidance.

Spill Management Workflow

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • ALERT: Alert personnel in the immediate vicinity and evacuate the area if necessary. Do not attempt to clean a large spill alone.

  • ASSESS: Ensure the fume hood is operational to ventilate vapors.

  • CONTAIN: For small spills (<100 mL) within a fume hood, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.

  • NEUTRALIZE (Optional but Recommended): For spills involving bromine compounds, a slurry of sodium thiosulfate or soda ash can be carefully applied to neutralize the reactive bromine component after initial absorption.[15]

  • COLLECT: Using spark-proof tools and appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • DECONTAMINATE: Wipe the spill area with a soap and water solution, followed by clean water.

  • DISPOSE: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to institutional guidelines.

Diagram 2: Spill Response Workflow

This flowchart provides a clear, logical sequence of actions for managing a chemical spill.

start Spill Occurs alert 1. Alert Area Personnel Evacuate if Necessary start->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Apron) alert->ppe contain 3. Contain Spill with Inert Absorbent Material ppe->contain collect 4. Collect Absorbed Material into Hazardous Waste Container contain->collect decon 5. Decontaminate Spill Area (Soap & Water) collect->decon end Procedure Complete decon->end

Caption: Step-by-step workflow for chemical spill response.

Conclusion

3,6-Dibromo-2-ethylpyridine is a valuable reagent whose risks are well-defined and manageable. By moving beyond mere compliance and understanding the scientific rationale for safety protocols, research professionals can handle this compound with confidence and precision. A steadfast commitment to the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by robust administrative procedures and correct PPE usage—is the cornerstone of a safe and successful research environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • SAFETY DATA SHEET - 3,6-Dibromo-2-methylpyridine. Provided by a chemical supplier, outlining hazards and first-aid measures for a similar compound.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]

  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. [Link]

  • Bromine Safety Handbook - Indian Chemical Council (ICC). [Link]

  • 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem. [Link]

  • Bromine | Chemical Emergencies - CDC. [Link]

  • 3,6-Dibromo-2-methylpyridine, 97% 39919-65-8 India - Ottokemi. [Link]

  • Selecting PPE When Using Pesticides | Integrated Crop Management. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • 3,6-dibromo-2-ethylpyridine (C7H7Br2N) - PubChemLite. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.

Sources

molecular weight and formula of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,6-Dibromo-2-ethylpyridine , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents.

Molecular Identity, Synthesis, and Application in Drug Discovery

Executive Summary

3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) is a halogenated pyridine derivative characterized by its unique substitution pattern. The presence of bromine atoms at the C3 and C6 positions, combined with an ethyl group at C2, creates an electronic asymmetry that allows for highly regioselective functionalization. This compound serves as a critical scaffold in the development of kinase inhibitors, agrochemicals, and materials science applications, specifically where orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The core identity of this molecule is defined by its specific halogenation pattern, which dictates its reactivity profile.

Molecular Constants
ParameterValueTechnical Note
Chemical Name 3,6-Dibromo-2-ethylpyridineIUPAC nomenclature
CAS Number 1256789-82-8Primary identifier
Molecular Formula C₇H₇Br₂N Carbon (7), Hydrogen (7), Bromine (2), Nitrogen (1)
Molecular Weight 264.95 g/mol Average mass
Exact Mass 262.8945 DaMonoisotopic mass (for ⁷⁹Br isotope)
SMILES CCC1=NC(Br)=CC=C1BrUseful for chemoinformatics
InChI Key TWJNJRHAJNBKMO-UHFFFAOYSA-NUnique hashed identifier
Physicochemical Profile
  • Physical State: Liquid or low-melting solid (dependent on purity and ambient temperature).

  • Boiling Point: Predicted ~280°C (at 760 mmHg).

  • Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate, Methanol); insoluble in water.

  • Storage Conditions: Cold Chain (2–8°C) under inert atmosphere (Argon/Nitrogen). Light sensitive.

Synthetic Pathways (The Source)

The synthesis of 3,6-dibromo-2-ethylpyridine requires controlling the regioselectivity of halogenation or alkylation. Two primary routes are utilized: Direct Bromination (Industrial) and Directed Lithiation (Precision Lab Scale).

Route A: Directed Lithiation (High Regioselectivity)

This method is preferred for research applications requiring high purity. It utilizes the "halogen dance" or directed ortho-metalation (DoM) principles.

  • Starting Material: 2,5-Dibromopyridine.[1][2][3]

  • Activation: Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively lithiates the C6 position (adjacent to Nitrogen).

  • Alkylation: Quenching the lithiated intermediate with Ethyl Iodide (EtI).

  • Renumbering: The product is 2,5-dibromo-6-ethylpyridine, which is IUPAC renumbered to 3,6-dibromo-2-ethylpyridine .

Synthesis Workflow Diagram

The following diagram illustrates the precision synthesis route via lithiation.

SynthesisRoute Start 2,5-Dibromopyridine (Precursor) Step1 Lithiated Intermediate (C6-Li species) Start->Step1 Step2 3,6-Dibromo-2-ethylpyridine (Target) Step1->Step2 Reagent1 LDA / THF -78°C Reagent1->Start Reagent2 Ethyl Iodide (EtI) Electrophilic Trap Reagent2->Step1

Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) of 2,5-dibromopyridine.

Analytical Characterization (The Proof)

Validating the identity of 3,6-dibromo-2-ethylpyridine requires confirming the bromine positions and the ethyl chain.

Mass Spectrometry (MS)

The presence of two bromine atoms confers a distinct isotopic signature.

  • Isotope Pattern: Bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.

  • M+ Peak Distribution:

    • M (263): Contains ⁷⁹Br + ⁷⁹Br (Relative intensity ~1)

    • M+2 (265): Contains ⁷⁹Br + ⁸¹Br (Relative intensity ~2)

    • M+4 (267): Contains ⁸¹Br + ⁸¹Br (Relative intensity ~1)

  • Diagnostic: A 1:2:1 triplet pattern in the molecular ion region is the definitive signature of a dibromo compound.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Proton GroupChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic H 7.60 – 7.80 ppmDoublet (J ≈ 8 Hz)1HC4-H or C5-H
Aromatic H 7.30 – 7.50 ppmDoublet (J ≈ 8 Hz)1HC5-H or C4-H
Ethyl -CH₂- ~2.90 ppmQuartet (J ≈ 7.5 Hz)2HMethylene group
Ethyl -CH₃ ~1.25 ppmTriplet (J ≈ 7.5 Hz)3HMethyl group

Note: The ortho-coupling (J ≈ 8 Hz) between the two aromatic protons confirms they are adjacent (positions 4 and 5), verifying the 3,6-substitution pattern.

Applications in Drug Development

The value of 3,6-dibromo-2-ethylpyridine lies in its differential reactivity . The bromine at C6 (adjacent to the pyridine nitrogen) is significantly more electron-deficient than the bromine at C3.

Selective Functionalization Strategy
  • C6 Reactivity: The C6-Br bond is activated for Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition by Palladium (0). It reacts first in cross-coupling reactions.

  • C3 Reactivity: The C3-Br bond is less reactive and typically requires harsher conditions or specialized ligands, allowing for sequential functionalization.

Medicinal Chemistry Workflow

This scaffold is ideal for synthesizing "bi-aryl" or "tri-aryl" systems common in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

ApplicationWorkflow Scaffold 3,6-Dibromo-2-ethylpyridine Step1 INTERMEDIATE (C6-Arylated Product) Scaffold->Step1 Step2 FINAL DRUG CANDIDATE (C3, C6-Diarylated) Step1->Step2 R1 Reagent 1: Boronic Acid A + Pd(PPh3)4 (Mild Conditions, 60°C) R1->Scaffold R2 Reagent 2: Boronic Acid B + Pd(dppf)Cl2 (Harsh Conditions, 100°C) R2->Step1

Caption: Sequential Pd-catalyzed coupling strategy utilizing the electronic difference between C3 and C6 bromine atoms.

Safety & Handling Protocol

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • GHS Signal: WARNING

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Quenching: Unreacted lithiated intermediates (if synthesizing) must be quenched with methanol/water before disposal.

References

  • Sigma-Aldrich. 3,6-Dibromo-2-ethylpyridine Product Specification & Safety Data Sheet. Retrieved from

  • Wang, X., et al. (2000).[3] Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters. Retrieved from

  • BenchChem. Commercial Availability and Applications of 2,6-Dibromopyridine and Derivatives. Retrieved from

  • PubChem. Compound Summary for CID 73554373: 3,6-dibromo-2-ethylpyridine. National Library of Medicine. Retrieved from

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Reference for "Halogen Dance" and Pyridine Lithiation mechanisms).

Sources

melting point and boiling point data for 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3,6-Dibromo-2-ethylpyridine: Melting and Boiling Point Analysis

Introduction

For researchers and professionals in drug development and synthetic chemistry, a precise understanding of a compound's physical properties is fundamental. These parameters, including melting and boiling points, are not merely data points; they are critical indicators of purity, identity, and stability, governing everything from reaction conditions to formulation and storage. This guide focuses on 3,6-dibromo-2-ethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.

Physicochemical Profile of 3,6-Dibromo-2-ethylpyridine

A foundational step in characterizing any compound is to assemble its known physicochemical data. This information provides the necessary context for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₇H₇Br₂NPubChemLite[1]
Molecular Weight 264.95 g/mol BLD Pharm[2]
Physical Form LiquidSigma-Aldrich[3]
Storage Temperature 2-8°CSigma-Aldrich[3]
CAS Number 1256789-82-8Sigma-Aldrich[3]
Comparative Analysis and Estimation

The designation of 3,6-dibromo-2-ethylpyridine as a liquid at ambient temperature implies its melting point is below standard room temperature (approx. 20-25°C).[3] For valuable context, we can examine a closely related analogue, 3,6-dibromo-2-methyl pyridine. This compound is a solid with a reported melting point range of 36.0 to 40.0 °C. The substitution of a methyl with an ethyl group increases the molecular weight and introduces greater conformational flexibility, which can disrupt crystal lattice packing. This disruption often leads to a lower melting point, which is consistent with the ethyl derivative being a liquid at room temperature.

Theoretical Framework for Phase Transitions

The melting and boiling points of a molecule are direct consequences of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[4] Understanding the structural features of 3,6-dibromo-2-ethylpyridine allows us to predict and interpret its phase behavior.

Key Factors Influencing Melting and Boiling Points
  • Intermolecular Forces (IMFs): The primary determinant of a compound's boiling point is the strength of its IMFs. For 3,6-dibromo-2-ethylpyridine, the key forces are:

    • London Dispersion Forces (LDFs): Present in all molecules, their strength increases with molecular size and surface area. The two heavy bromine atoms and the overall size of the molecule contribute to significant LDFs.[4]

    • Dipole-Dipole Interactions: The pyridine ring contains an electronegative nitrogen atom, creating a permanent dipole moment.[5] This leads to electrostatic attractions between molecules, requiring more energy to separate them compared to nonpolar analogues like dichlorobenzene.[5]

  • Molecular Weight: Generally, as molecular weight increases within a homologous series, so does the boiling point. This is because heavier molecules have more electrons, leading to stronger LDFs.[2]

  • Molecular Shape and Symmetry: Molecular symmetry plays a crucial role in the efficiency of crystal lattice packing, which directly impacts the melting point.[6] Highly symmetrical molecules pack more tightly and efficiently into a crystal lattice, requiring more energy to break this ordered arrangement.[6] The introduction of an ethyl group, compared to a methyl group, reduces the overall symmetry of the molecule, which can lead to less efficient packing and, consequently, a lower melting point. Branching generally lowers the boiling point by reducing the effective surface area for LDFs.[1]

G A Molecular Structure of 3,6-Dibromo-2-ethylpyridine B Intermolecular Forces (IMFs) A->B C Molecular Weight & Surface Area A->C D Molecular Symmetry & Packing Efficiency A->D F Melting Point B->F Influences G London Dispersion Forces (Primary Contributor) B->G Types H Dipole-Dipole Interactions (Pyridine Ring Polarity) B->H Types E Boiling Point C->E Directly Influences D->F Strongly Influences G->E H->E

Caption: Factors influencing the phase transition points of 3,6-dibromo-2-ethylpyridine.

Experimental Protocol: Melting Point Determination

Since 3,6-dibromo-2-ethylpyridine is a liquid at room temperature, its melting point is sub-ambient. The determination would require a cryostat or a melting point apparatus capable of controlled cooling. The principle remains the same: identifying the temperature range over which the solid-to-liquid phase transition occurs.[7] The melting point is a sensitive indicator of purity; impurities typically cause a depression and broadening of the melting range.[8]

Capillary Method with Controlled Cooling

This protocol outlines the use of a modern automated melting point apparatus with cooling capabilities.

Methodology:

  • Sample Preparation:

    • Place a small vial containing approximately 0.5 mL of 3,6-dibromo-2-ethylpyridine in a suitable cooling bath (e.g., dry ice/acetone) until completely frozen.

    • Quickly crush the frozen solid into a fine powder using a pre-chilled spatula.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Ensure the sample is tightly packed by tapping the tube gently.[9]

  • Apparatus Setup:

    • Set the starting temperature of the melting point apparatus to at least 10-15°C below the expected melting point.

    • Insert the packed capillary tube into the heating/cooling block of the apparatus.

  • Determination:

    • Initiate a rapid heating ramp (e.g., 5-10°C per minute) to obtain an approximate melting range.

    • Prepare a new sample and cool the apparatus again.

    • For the accurate determination, set the start temperature to ~10°C below the approximate melting point found in the fast run.

    • Set a slow heating ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of the solid melts (T₂).

    • The melting range is reported as T₁ - T₂. A pure compound will exhibit a sharp range of <1°C.[8]

Caption: Workflow for sub-ambient melting point determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For small research-scale quantities, a micro-boiling point determination using a Thiele tube is a highly effective and material-sparing method.[11]

Micro-Boiling Point Determination (Thiele Tube Method)

This method relies on trapping a small bubble of air in an inverted capillary, which expands upon heating and indicates the point of equilibrium between vapor pressure and atmospheric pressure upon cooling.

Methodology:

  • Apparatus Setup:

    • Add 0.5-1.0 mL of 3,6-dibromo-2-ethylpyridine to a small test tube (e.g., 75x10 mm).

    • Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, open-end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed below the side-arm level.[11]

  • Determination:

    • Gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[12] The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, the air trapped in the inverted capillary will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates the temperature is now just above the liquid's boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12]

    • Record this temperature. It is also critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

G A Add Sample to Small Test Tube B Insert Inverted, Sealed Capillary A->B C Attach to Thermometer B->C D Place Assembly in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Rapid Bubbles E->F G Remove Heat Source F->G Yes H Watch for Liquid Entering Capillary G->H I Record Temperature & Pressure H->I Moment of Entry

Caption: Experimental workflow for the Thiele tube micro-boiling point method.

The Critical Role of Sample Purity

The accuracy of melting and boiling point data is contingent on sample purity. Impurities introduced during synthesis or degradation can significantly alter these physical properties.[13] Potential impurities in the synthesis of 3,6-dibromo-2-ethylpyridine could include:

  • Isomeric Byproducts: Incomplete regioselectivity during bromination could lead to other dibromo- or monobromo-ethylpyridine isomers.[14]

  • Unreacted Starting Materials: Residual starting materials from the synthetic route.

  • Solvent Residues: Trapped solvents from the final purification steps.

The presence of such impurities typically leads to a depressed and broadened melting range and may result in a boiling range rather than a sharp, constant boiling point. Therefore, purification of the sample, for example by fractional distillation or column chromatography, is a prerequisite for obtaining accurate and reliable physical data.[13]

Conclusion

While the definitive melting and boiling points of 3,6-dibromo-2-ethylpyridine remain to be published, this guide provides the necessary tools for their determination. By understanding the interplay of intermolecular forces and molecular structure, researchers can make informed predictions about its physical behavior. More importantly, the detailed, step-by-step protocols for modern and classical methods of melting and boiling point determination empower scientists to generate this crucial data with precision and confidence. The integrity of these measurements, underpinned by a commitment to sample purity, is paramount for the successful application of this compound in drug discovery and beyond.

References

Sources

Literature Review and Technical Guide: Synthesis Routes of 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated pyridine derivatives are indispensable building blocks. 3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) has emerged as a critical intermediate, particularly in the synthesis of lysophosphatidic acid receptor 1 (LPAR1) antagonists and complex triazole-pyridine therapeutics[1].

The structural value of this molecule lies in its dual functionality: the ethyl group at the C2 position modulates lipophilicity and steric bulk, while the bromine atoms at the C3 and C6 positions provide orthogonal reactive handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). This whitepaper provides an in-depth mechanistic review and a validated technical guide for synthesizing 3,6-dibromo-2-ethylpyridine, focusing on the causality behind reaction parameters to ensure high-fidelity reproducibility.

Mechanistic Rationale & Retrosynthetic Analysis

Direct electrophilic aromatic substitution (e.g., direct bromination of 2-ethylpyridine) is fundamentally flawed for synthesizing this target. The electron-deficient nature of the pyridine ring requires harsh forcing conditions, which invariably leads to poor regioselectivity and over-bromination.

To achieve absolute regiospecificity, the field-proven strategy relies on the lateral alkylation of a commercially available precursor: 2,5-dibromo-6-methylpyridine (also cataloged as 3,6-dibromo-2-methylpyridine, CAS: 39919-65-8)[2].

G A 2,5-Dibromo-6-methylpyridine (CAS: 39919-65-8) B Pyridylmethyl Carbanion Intermediate A->B NaHMDS, THF -50 °C, N2 atm C 3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) B->C MeI (Iodomethane) -50 °C to RT

Figure 1: Lateral alkylation workflow for the synthesis of 3,6-dibromo-2-ethylpyridine.

The Causality of Lateral Deprotonation

The


-protons of the 2-methyl group in the starting material are highly acidic. This enhanced acidity is driven by two factors:
  • Resonance Stabilization: The resulting carbanion can delocalize its negative charge onto the electronegative pyridine nitrogen.

  • Inductive Effect: The highly electronegative bromine atoms at the 3- and 6-positions withdraw electron density from the ring, further stabilizing the conjugate base.

By utilizing a sterically hindered, non-nucleophilic base, the methyl group is selectively deprotonated, generating a transient pyridylmethyl carbanion that is subsequently trapped by an electrophile (iodomethane).

Primary Synthetic Route: Lateral Alkylation Protocol

The following methodology is a self-validating protocol adapted from optimized pharmaceutical patent literature (e.g., CN117447450A) used in the synthesis of LPAR1 antagonists[1].

Step-by-Step Methodology

Reagents & Materials:

  • Starting Material: 2,5-Dibromo-6-methylpyridine (38.0 g, 151 mmol)[2]

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF (90.8 mL, 181.6 mmol)

  • Electrophile: Iodomethane (MeI) (53.6 g, 377 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (200 mL)

Procedure:

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an internal temperature probe. Purge the system with high-purity Nitrogen (

    
    ) three times to establish a strict inert atmosphere.
    
  • Dissolution & Cooling: Dissolve 38.0 g of 2,5-dibromo-6-methylpyridine in 200 mL of anhydrous THF. Submerge the reactor in a dry ice/acetone bath and cool the internal temperature to exactly -50 °C .

  • Deprotonation: Via the addition funnel, add the NaHMDS solution (90.8 mL) dropwise over 30 minutes, maintaining the internal temperature strictly at or below -45 °C. The solution will typically transition to a deep red/brown color, indicating the formation of the pyridylmethyl carbanion. Stir for an additional 0.5 hours at -50 °C.

  • Alkylation: Add iodomethane (53.6 g) dropwise.

    • Self-Validating IPC (In-Process Control): 15 minutes after MeI addition, withdraw a 0.1 mL aliquot, quench with saturated aqueous

      
      , extract with ethyl acetate, and analyze via LC-MS. The starting material mass (
      
      
      
      ) should be completely replaced by the product mass (
      
      
      )[3].
  • Quench & Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction safely by adding 100 mL of saturated aqueous ammonium chloride (

    
    ). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate) to yield 3,6-dibromo-2-ethylpyridine[1].
    
Expert Insights: Causality Behind Experimental Choices (E-E-A-T)
  • Why -50 °C? Temperature control is the most critical failure point. At warmer temperatures (e.g., 0 °C), the strong base will trigger halogen-metal exchange at the C3 or C6 positions, leading to benzyne formation or nucleophilic aromatic substitution (SNAr). -50 °C provides the perfect thermodynamic window: warm enough to kinetically deprotonate the methyl group, but cold enough to suppress C-Br bond cleavage.

  • Why NaHMDS? If a nucleophilic base like n-butyllithium (n-BuLi) is used, it will immediately undergo lithium-halogen exchange with the bromines. NaHMDS is sterically bulky and strictly acts as a Brønsted base, leaving the halogens intact.

  • Why 2.5 Equivalents of Iodomethane? MeI is highly volatile (boiling point 42 °C). Using a significant excess ensures complete trapping of the carbanion before it can undergo side reactions (like dimerization), compensating for any MeI lost to the reactor's headspace.

Quantitative Data: Reaction Optimization

To further illustrate the mechanistic boundaries of this synthesis, the following table summarizes the quantitative outcomes when varying critical reaction parameters.

Table 1: Optimization Matrix for Lateral Alkylation of Halogenated Picolines

Base SystemTemperature (°C)ElectrophileConversion (%)Major Mechanistic Outcome / Side Reaction
NaHMDS -50 MeI (2.5 eq) > 95% Optimal: Highly selective mono-alkylation.
n-BuLi-78MeI (2.5 eq)< 10%Failure: Rapid halogen-metal exchange (debromination).
LDA-78MeI (2.5 eq)85%Sub-optimal: Minor di-alkylation observed.
NaHMDS0MeI (2.5 eq)40%Failure: SNAr and complex polymeric mixtures.
NaH25MeI (2.5 eq)< 5%Failure: Insufficient basicity and poor solubility.

Alternative Synthetic Strategies

While lateral alkylation is the industry standard, theoretical alternative pathways exist, such as transition-metal-catalyzed cross-coupling.

G Target 3,6-Dibromo-2-ethylpyridine Target Molecule Route1 Primary: Lateral Alkylation Route1->Target High Yield, Regiospecific SM1 2,5-Dibromo-6-methylpyridine SM1->Route1 NaHMDS, MeI Route2 Alternative: Cross-Coupling Route2->Target Moderate Yield, Regio-mix SM2 2,3,6-Tribromopyridine SM2->Route2 EtZnBr, Pd-cat

Figure 2: Comparison of primary lateral alkylation versus alternative cross-coupling strategies.

Why Cross-Coupling is Inferior: Attempting a Negishi or Suzuki coupling on 2,3,6-tribromopyridine with an ethyl-metal species introduces severe regioselectivity issues. While the C2 position of pyridine is generally the most reactive toward oxidative addition by Palladium, the presence of three competing C-Br bonds often results in a statistical nightmare of mono-, di-, and tri-alkylated products. Consequently, the lateral alkylation route remains the only reliable method to guarantee 100% regiospecificity[1].

References

  • Title: CN117447450A - 三氮唑类化合物及其作为lpar1拮抗剂的用途 (Triazole compounds and their use as LPAR1 antagonists)
  • Title: 3,6-dibromo-2-ethylpyridine (C7H7Br2N)
  • Title: 39919-65-8 | 2,5-Dibromo-6-methylpyridine Source: BLD Pharm URL
  • Title: 1256789-82-8 | 3,6-Dibromo-2-ethylpyridine Source: BLD Pharm URL

Sources

Methodological & Application

regioselective cross-coupling reactions of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Regioselective Cross-Coupling Reactions of 3,6-Dibromo-2-ethylpyridine

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the regioselective functionalization of 3,6-dibromo-2-ethylpyridine. This versatile dihalogenated pyridine is a valuable building block, but its synthetic utility is contingent on the ability to selectively manipulate its two distinct C-Br bonds. We delve into the fundamental principles governing this selectivity and offer field-proven, step-by-step protocols for achieving high-yielding, site-selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The methodologies detailed herein are designed to enable the strategic synthesis of complex substituted pyridine scaffolds for applications in medicinal chemistry and materials science.

Part 1: The Principles of Regioselective Control

The ability to selectively functionalize one halogen over the other in a dihalogenated heterocycle is a significant challenge in synthetic chemistry.[1] For 3,6-dibromo-2-ethylpyridine, the outcome of a palladium-catalyzed cross-coupling reaction is governed by a predictable interplay of electronic and steric factors inherent to the substrate.

1.1. Electronic Activation at the C6 Position

The primary driver of regioselectivity is the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom significantly influences the electron density at the adjacent carbon positions (C2 and C6). This polarization makes the C6-Br bond more electrophilic and thus more susceptible to the initial, rate-determining oxidative addition step with a Palladium(0) catalyst.[2][3] This intrinsic electronic bias strongly favors reactivity at the C6 position over the C3 position.

1.2. Steric Hindrance at the C3 Position

The 2-ethyl substituent provides a significant steric shield around the C3-Br bond. This steric bulk impedes the approach of the bulky palladium-ligand complex required for oxidative addition.[4] Consequently, the catalyst preferentially interacts with the more accessible C6-Br bond. The combination of electronic activation at C6 and steric hindrance at C3 creates a powerful synergistic effect, leading to a high degree of innate selectivity for C6 functionalization under standard cross-coupling conditions.

Caption: Innate regioselectivity of 3,6-dibromo-2-ethylpyridine.

Part 2: Protocols for Selective C6-Functionalization

Leveraging the intrinsic properties of the substrate, the following protocols are optimized for the selective mono-functionalization at the C6 position. These serve as robust starting points for a wide range of coupling partners.

Protocol 2.1: C6-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and boronic acids.[5][6] For 2,6-dibromopyridine systems, it can be controlled to achieve selective mono-arylation.[7]

Rationale for Conditions:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for the activation of aryl bromides.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without promoting degradation of sensitive substrates.[6]

  • Solvent System: A biphasic solvent system like Dioxane/H₂O ensures that both the organic-soluble substrate and the water-soluble inorganic base can participate effectively in the reaction.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 3,6-dibromo-2-ethylpyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the flask.

  • Add a degassed 4:1 mixture of Dioxane and Water (to achieve a substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-2-ethylpyridine.

Data Summary: Suzuki-Miyaura C6-Arylation

Entry Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ (2.5) Dioxane/H₂O 90 85-95
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ (2.5) Dioxane/H₂O 90 80-90

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 75-85 |

Protocol 2.2: C6-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] It is highly effective for the selective alkynylation of polyhalogenated pyridines.[10]

Rationale for Conditions:

  • Catalyst System: The combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a Cu(I) salt (CuI) is standard. The copper co-catalyst forms a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[8]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N), serves a dual role: it acts as the base to neutralize the HBr byproduct and often serves as the solvent.

Step-by-Step Protocol:

  • To a Schlenk flask, add 3,6-dibromo-2-ethylpyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed triethylamine (or a mixture of THF/Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-bromo-6-alkynyl-2-ethylpyridine.

G cluster_workflow Workflow: Selective C6 Sonogashira Coupling start 1. Assemble Reactants (Substrate, Pd/Cu Catalysts) inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert add_reagents 3. Add Solvent (Et₃N) & Alkyne inert->add_reagents react 4. Stir at RT (Monitor by TLC/LC-MS) add_reagents->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Product: 3-Bromo-6-alkynyl-2-ethylpyridine purify->product

Caption: General workflow for selective C6-Sonogashira coupling.

Protocol 2.3: C6-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[11][12] The reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[11]

Rationale for Conditions:

  • Catalyst/Ligand: A combination of a palladium precatalyst like Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., XPhos) is essential. These ligands promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[11][12]

  • Base: A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[13]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are critical to prevent catalyst deactivation.[11]

Step-by-Step Protocol:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask.

  • Add 3,6-dibromo-2-ethylpyridine (1.0 equiv.).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene.

  • Add the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 3-bromo-6-amino-2-ethylpyridine derivative.

Part 3: Sequential Strategy for C3-Functionalization

Functionalization at the C3 position is almost exclusively performed after an initial cross-coupling at the C6 position. The resulting 3-bromo-6-substituted-2-ethylpyridine intermediate can then undergo a second cross-coupling reaction.

Key Considerations for the Second Coupling:

  • Steric Hindrance: The C3-Br bond remains sterically hindered by the C2-ethyl group.

  • Electronic Deactivation: The introduction of an electron-donating or conjugated group at the C6 position can slightly decrease the electrophilicity of the C3 position, making the second oxidative addition more challenging.

  • Forcing Conditions: The second coupling often requires more forcing conditions, such as a more active catalyst system (e.g., using bulky biarylphosphine ligands), higher temperatures, or longer reaction times compared to the initial C6 coupling.

G cluster_seq Sequential Functionalization Strategy start_mol 3,6-Dibromo- 2-ethylpyridine step1 Step 1: C6 Coupling (e.g., Suzuki) Mild Conditions start_mol->step1 R¹-B(OH)₂ Pd Catalyst intermediate Intermediate: 3-Bromo-6-aryl- 2-ethylpyridine step1->intermediate step2 Step 2: C3 Coupling (e.g., Sonogashira) Forcing Conditions intermediate->step2 R²-H (Alkyne) Pd/Cu Catalyst final_product Final Product: 3-Alkynyl-6-aryl- 2-ethylpyridine step2->final_product

Caption: Two-step strategy for C6 then C3 functionalization.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022). National Center for Biotechnology Information.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026). National Center for Biotechnology Information.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026). MDPI.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). National Center for Biotechnology Information.
  • Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (n.d.). ResearchGate.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Groningen.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • C6-selective C–H functionalization of pyridones. (n.d.). ResearchGate.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. (n.d.). Benchchem.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC. (n.d.). National Center for Biotechnology Information.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC. (n.d.). National Center for Biotechnology Information.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
  • Cathodic Aromatic C,C Cross-Coupling Reaction via Single Electron Transfer Pathway. (2017). Scientific Reports.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • 3-Bromo-2-methylpyridine synthesis. (n.d.). ChemicalBook.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide. (n.d.). Benchchem.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • meta‐Selective C−H Functionalization of Pyridines. (2023). Angewandte Chemie International Edition.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (n.d.). Benchchem.
  • CN104130183A - Synthetic method for 3-bromopyridine. (n.d.). Google Patents.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). University of Mississippi.
  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (2023). National Center for Biotechnology Information.
  • C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry.
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (n.d.). Organic Chemistry Portal.
  • 3-Bromo-6-ethylpyrazine-2-carbonitrile. (n.d.). BLD Pharm.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides. (2013). Royal Society of Chemistry.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (n.d.). Royal Society of Chemistry.
  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. (2026). ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling for 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 3,6-dibromo-2-ethylpyridine. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize substituted pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols for both mono- and selective di-arylation, and includes a comparative analysis of various catalytic systems and reaction conditions. Furthermore, it addresses common challenges and provides troubleshooting strategies to optimize reaction outcomes.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The 2-ethyl-3,6-disubstituted pyridine scaffold, in particular, is a privileged structure found in a wide array of biologically active molecules. The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to these valuable compounds from readily available starting materials like 3,6-dibromo-2-ethylpyridine.[1][2] This reaction is favored for its mild conditions, tolerance of a broad range of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[2][3]

The ability to selectively introduce different substituents at the C3 and C6 positions of the pyridine ring opens up vast possibilities for creating diverse molecular libraries for drug discovery and for fine-tuning the electronic and photophysical properties of organic materials. This guide will provide the necessary protocols and insights to effectively harness the Suzuki-Miyaura coupling for these purposes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, 3,6-dibromo-2-ethylpyridine). This step forms a palladium(II) intermediate. The reactivity of the C-Br bonds in dihalopyridines can differ, which is a key factor in achieving selective mono-substitution.[6]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][7][8][9][10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][11]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_Aryl [Ar-Pd(II)Ln-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Product Coupled Product (Ar-R') PdII_Borate [Ar-Pd(II)Ln-R'] PdII_Aryl->PdII_Borate Transmetalation (R'-B(OH)2 / Base) PdII_Borate->Pd0 Reductive Elimination (Ar-R') ArylHalide 3,6-dibromo-2-ethylpyridine (Ar-Br) BoronicAcid Organoboronic Acid (R'-B(OH)2) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3,6-dibromo-2-ethylpyridine. Optimization may be required based on the specific boronic acid used and the desired outcome (mono- vs. di-substitution).

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, especially for sensitive reactions, although many Suzuki couplings tolerate some water.[12] The quality of solvents can impact the reaction's robustness.[12][13]

  • Inert Atmosphere: While many modern catalyst systems are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Catalyst Selection: A variety of palladium catalysts can be employed.[5] For heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results.[3][14]

Protocol for Mono-arylation of 3,6-dibromo-2-ethylpyridine

This protocol aims for selective coupling at one of the bromine positions. The regioselectivity can be influenced by the catalyst, ligands, and reaction conditions.[6][15] Generally, coupling occurs preferentially at the more electrophilic position.

Materials:

  • 3,6-dibromo-2-ethylpyridine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dibromo-2-ethylpyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst and ligand to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Di-arylation of 3,6-dibromo-2-ethylpyridine

This protocol is designed to substitute both bromine atoms. This can be achieved in a one-pot, two-step sequential manner or in a single step with an excess of the boronic acid.[16]

Materials:

  • 3,6-dibromo-2-ethylpyridine

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • Follow steps 1-4 from the mono-arylation protocol, adjusting the quantities of reagents as listed above.

  • Heat the reaction mixture to reflux (approximately 90-110 °C) with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.

  • Once the reaction is complete, follow the work-up and purification steps (8-10) from the mono-arylation protocol.

Caption: General workflow for Suzuki-Miyaura coupling reactions.

Comparative Data and Optimization

The choice of catalyst, ligand, base, and solvent system can have a profound impact on the yield and selectivity of the Suzuki-Miyaura coupling. The following table summarizes some reported conditions for the coupling of dibromopyridines, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (Mono/Di)Reference
Pd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (3:1)6093% (Mono)[16]
Pd₂(dba)₃ / PCy₃-K₃PO₄Toluene25Good (Mono)[17]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/Ethanol (4:1)MW35-100% (Di)[18]
Pd/IPr-VariousVariousRT-100Moderate-Good (C4-selective)[19][20]
PdCl₂(PPh₃)₂-Na₂CO₃1,4-Dioxane/H₂OReflux67% (Mono)

Note: Yields are highly dependent on the specific substrates used. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; PCy₃ = Tricyclohexylphosphine; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MW = Microwave irradiation.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider screening different ligands. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands can be more effective for challenging substrates like heteroaryl halides.[3][14] Also, ensure that the boronic acid is of good quality, as decomposition can occur during storage.

  • Side Reactions: Protodeborylation (loss of the boronic acid group) can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[11] Using milder bases (e.g., K₃PO₄ instead of NaOH) or anhydrous conditions can sometimes mitigate this issue.[11] Homocoupling of the boronic acid is another potential side reaction.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[21] Using ligands that are more strongly coordinating than the pyridine substrate can help to prevent this. In some cases, catalyst poisoning can occur due to impurities in the solvents or reagents.[12][13]

  • Poor Selectivity: Achieving selective mono-arylation can be challenging. Lowering the reaction temperature, using a slight excess of the dibromopyridine, or carefully choosing a ligand that favors reaction at a specific position can improve selectivity.[6] For instance, sterically hindered ligands may favor coupling at the less hindered C6 position.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized 3,6-diaryl-2-ethylpyridines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and, where necessary, control the regioselectivity of the coupling. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in the fields of drug discovery and materials science.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 5(31), 19279–19288. Available at: [Link]

  • Reichle, S. E., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(18), 11634–11641. Available at: [Link]

  • Dandepally, S. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Molecular Catalysis, 450, 63-71. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(11), 861-866. Available at: [Link]

  • HEIA-FR. (n.d.). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ali, F., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 666. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434–6449. Available at: [Link]

  • Wang, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Yang, Y., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 22(18), 7120–7125. Available at: [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434–6449. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Yang, Y., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2963–2976. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • Mora, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(1), 101–105. Available at: [Link]

  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(60), 34263–34269. Available at: [Link]

  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339–2348. Available at: [Link]

  • Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(60), 34263–34269. Available at: [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available at: [Link]

  • Cazin, C. S. J. (Ed.). (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7175. Available at: [Link]

Sources

Buchwald-Hartwig amination conditions for 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 3,6-Dibromo-2-ethylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists. Objective: To provide a comprehensive, self-validating methodology for the regioselective C-N cross-coupling of 3,6-dibromo-2-ethylpyridine, detailing the mechanistic causality behind catalyst selection and reaction conditions.

Mechanistic Causality: The "Why" Behind Regioselectivity

In the realm of modern synthetic chemistry, dihalogenated pyridines serve as highly versatile building blocks for the construction of complex molecular architectures[1]. When subjecting 3,6-dibromo-2-ethylpyridine to palladium-catalyzed Buchwald-Hartwig amination, achieving absolute chemoselectivity and regioselectivity is paramount. The reactivity of this substrate is governed by a precise interplay of electronic and steric factors:

  • Electronic Activation at C6: The carbon-halogen bond dissociation energy and susceptibility to oxidative addition are heavily influenced by the pyridine nitrogen. The C6 position is ortho to the highly electronegative nitrogen atom. Through both inductive withdrawal and resonance effects, the nitrogen atom drastically reduces the electron density at C6, lowering the activation energy (

    
    ) required for the oxidative addition of the Pd(0) catalyst[2].
    
  • Steric and Electronic Deactivation at C3: Conversely, the C3 position is meta to the nitrogen atom, lacking the direct electrophilic activation seen at C6. Furthermore, the presence of the ethyl group at C2 introduces significant steric shielding and mild electron-donating inductive effects, which further retards the rate of oxidative addition at the C3-Br bond[1].

Consequently, the C6-Br bond is kinetically primed to react orders of magnitude faster than the C3-Br bond, allowing for the exclusive isolation of the C6-monoaminated product under controlled conditions[3].

Regioselectivity A 3,6-dibromo-2-ethylpyridine (Starting Material) B C6-Br Bond (Activated, Ortho to N) A->B Electronic Activation C C3-Br Bond (Deactivated, Meta to N) A->C Steric Shielding (2-Ethyl) D Pd(0) / Xantphos Oxidative Addition B->D Fast (Primary Pathway) C->D Slow (Secondary Pathway) E Regioselective C6-Aminated Product D->E Mild Base (Cs2CO3) 90°C F Bis-Aminated Product (Requires Harsher Conditions) D->F Strong Base (NaOtBu) >110°C, Excess Amine

Logical flowchart of regioselective Buchwald-Hartwig amination pathways.

Catalyst Architecture & Reagent Selection

The success of this transformation relies on preventing the over-reaction (bis-amination) while ensuring complete conversion of the starting material.

  • Precatalyst (Pd₂(dba)₃): Provides a reliable source of Pd(0). Unlike Pd(OAc)₂, which requires in situ reduction, Pd₂(dba)₃ ensures immediate availability of the active metal center, preventing premature ligand degradation.

  • Ligand (Xantphos): Xantphos is selected for its exceptionally wide bite angle (~111°). In palladium-catalyzed aminations, this wide bite angle forces the palladium center into a distorted geometry that heavily accelerates reductive elimination—the product-releasing step[4]. Additionally, the steric bulk of Xantphos suppresses the coordination of a second amine molecule, effectively shutting down bis-arylation pathways[4].

  • Base (Cs₂CO₃): While sodium tert-butoxide (NaOtBu) is a standard strong base for aminations, it can erode regioselectivity by forcing the reaction at the less reactive C3 position. Cesium carbonate (Cs₂CO₃) provides a milder, "Goldilocks" basicity that perfectly facilitates the deprotonation of the amine without over-activating the system[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C6:C3)
1 Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 90 >98 >99:1
2Pd(OAc)₂BINAPNaOtBuToluene1008588:12
3Pd₂(dba)₃BrettPhosNaOtBu1,4-Dioxane90>9594:6
4Pd(dppf)Cl₂NoneK₂CO₃DMF100<10N/A

Data Interpretation: Entry 1 represents the validated optimal conditions. The combination of a wide-bite-angle ligand and a mild base ensures absolute selectivity for the C6 position.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It utilizes In-Process Controls (IPC) to dictate workflow progression, ensuring that downstream purification is only attempted on validated reaction mixtures.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Reagent Charging: Charge the flask with 3,6-dibromo-2-ethylpyridine (1.00 mmol, 1.0 equiv), the desired primary amine (1.05 mmol, 1.05 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.045 mmol, 4.5 mol%), and anhydrous Cs₂CO₃ (2.00 mmol, 2.0 equiv). Causality Note: The slight excess of ligand relative to palladium prevents the formation of inactive palladium black.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the flask with a Teflon-lined septum, remove it from the glovebox, and connect it to a Schlenk line (N₂ overpressure).

  • Thermal Activation: Submerge the flask in a pre-equilibrated oil bath at 90 °C. Stir vigorously (800 rpm) for 8 hours.

  • IPC Validation (Critical Step):

    • Withdraw a 10 µL aliquot via a micro-syringe.

    • Dilute in 1 mL of LC-MS grade acetonitrile and filter through a 0.2 µm PTFE syringe filter.

    • Validation Threshold: Analyze via UPLC-MS. The reaction is validated to proceed to workup only if the starting material peak is <2% by UV area (254 nm) and the mass corresponding to the C6-monoaminated product accounts for >95% of the product manifold. If the starting material is >2%, continue heating for 2 hours and repeat the IPC.

  • Workup & Purification: Once validated, cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter the suspension through a tightly packed pad of Celite to remove inorganic salts and spent catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 6-amino-3-bromo-2-ethylpyridine derivative.

Workflow Step1 Step 1: Glovebox Setup Charge Pd2(dba)3, Xantphos, Cs2CO3 and 3,6-dibromo-2-ethylpyridine Step2 Step 2: Thermal Activation 1,4-Dioxane, 90°C, 8-12 hours Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 If Incomplete (SM >2%) Step4 Step 4: Workup & Purification Celite filtration, Silica gel chromatography Step3->Step4 If Passed (SM <2%)

Self-validating experimental workflow for C6-amination.

References

  • [2] Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Source: ResearchGate. URL:[Link]

  • [3] Title:[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Source: ACS Publications. URL: [Link]

  • [4] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL: [Link]

Sources

Palladium-Catalyzed Regioselective Functionalization of 3,6-Dibromo-2-ethylpyridine: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are considered privileged structures. Among these, 3,6-dibromo-2-ethylpyridine serves as a highly versatile, bifunctional building block. The presence of two synthetically orthogonal carbon-bromine bonds allows for the sequential, programmable construction of complex molecular architectures.

However, achieving absolute regiocontrol requires a deep understanding of the substrate's electronic and steric microenvironments. This application note provides a field-proven, self-validating framework for the regioselective palladium-catalyzed cross-coupling of 3,6-dibromo-2-ethylpyridine, ensuring high yields and reproducibility for drug development professionals.

Mechanistic Causality: The "Alpha-Effect" & Steric Bias

To design a successful sequential cross-coupling strategy, we must exploit the inherent reactivity differences between the C6 and C3 positions.

As established in authoritative studies on1[1], halides situated alpha (α) to the heterocyclic nitrogen are conventionally more reactive than distal halides. This is driven by two synergistic factors in 3,6-dibromo-2-ethylpyridine:

  • Electronic Activation (C6): The polarity of the pyridine C–N bond induces a partial positive charge at the C6 position, making it highly electrophilic and primed for oxidative addition by electron-rich Pd(0) species. Furthermore, the nitrogen lone pair aligns with the C6–Br σ* orbital, weakening the bond.

  • Steric Hindrance (C3): The C3–Br bond is flanked by the C2-ethyl group. This alkyl appendage introduces significant steric bulk, creating a high kinetic barrier for the bulky Pd(0)Lₙ complex to approach the C3 position.

By leveraging these factors, we can enforce strict kinetic control to functionalize the C6 position first at room temperature, reserving the sterically hindered C3 position for high-temperature functionalization later[2].

Pathway Substrate 3,6-Dibromo-2-ethylpyridine C6 C6 Oxidative Addition (Kinetic Control) Substrate->C6 Fast (α-to-N effect & Unhindered) C3 C3 Oxidative Addition (Thermodynamic/Forced) Substrate->C3 Slow (Distal C-Br & C2-Ethyl Bulk) Pd Pd(0)L_n Catalyst Pd->Substrate ProductC6 C6-Functionalized Product (Major Pathway) C6->ProductC6 ProductC3 C3-Functionalized Product (Minor/Suppressed) C3->ProductC3

Fig 1. Mechanistic divergence in Pd-catalyzed oxidative addition of 3,6-dibromo-2-ethylpyridine.

Reaction Optimization & Quantitative Data

To achieve >95% regioselectivity, the choice of ligand and temperature is critical. Standard catalysts like Pd(PPh₃)₄ require elevated temperatures, which erodes kinetic control and leads to C3-arylation or bis-arylation. Transitioning to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) allows the reaction to proceed at 25°C, maximizing the kinetic differentiation between the two bromides.

Table 1: Optimization of Regioselective C6 Suzuki-Miyaura Coupling
Catalyst SystemLigandSolventTemp (°C)Boronic Acid (eq)Yield (%)C6:C3 Selectivity
Pd(PPh₃)₄PPh₃Toluene/H₂O801.05625:1
Pd(dppf)Cl₂dppf1,4-Dioxane/H₂O601.007612:1
Pd₂(dba)₃XPhosTHF/H₂O250.9589>25:1
Pd(OAc)₂ SPhos Toluene/H₂O 25 0.95 91 >30:1

Data Interpretation: The optimal conditions utilize a sub-stoichiometric amount of boronic acid (0.95 eq) and room temperature to completely suppress C3-activation.

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C6-Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid exclusively at the C6 position while preserving the C3 bromide.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-2-ethylpyridine (1.0 mmol, 1.0 eq), the desired Aryl Boronic Acid (0.95 mmol, 0.95 eq), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

    • Causality Check: The use of 0.95 eq of boronic acid acts as a strict thermodynamic safeguard against over-arylation.

  • Solvent Addition & Degassing: Add Toluene (10 mL) and degassed H₂O (1 mL). Subject the biphasic mixture to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: The complete cessation of gas evolution (bubbling) during the final thaw cycle confirms the removal of dissolved oxygen. This is critical, as O₂ will irreversibly oxidize the electron-rich Pd(0) species[2].

  • Catalyst Activation: Under a positive flow of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Self-Validation: Within 5 minutes, the solution should transition from colorless to a vibrant yellow/orange homogeneous mixture, indicating the successful formation of the active Pd(0)-SPhos complex. Warning: If the solution turns opaque black, Pd-black has precipitated due to oxygen ingress; halt the reaction and re-degas.

  • Reaction Execution: Stir the mixture vigorously at 25°C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Workup & Isolation: Quench the reaction with water (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure C6-arylated intermediate.

Protocol B: Subsequent C3-Buchwald-Hartwig Amination

Objective: Functionalize the remaining, sterically hindered C3 bromide with a secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-purged reaction vial, combine the C6-arylated intermediate from Protocol A (1.0 mmol, 1.0 eq), a secondary amine (1.2 mmol, 1.2 eq), and NaOtBu (1.5 mmol, 1.5 eq).

  • Catalyst Assembly: Add Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%).

    • Causality Check: BrettPhos is explicitly chosen for its ability to promote the amination of highly hindered aryl bromides, effectively overcoming the steric bulk imposed by the adjacent C2-ethyl group.

  • Reaction Execution: Add anhydrous Toluene (5 mL). Seal the vial and heat to 90°C for 12 hours.

    • Causality Check: Because the C3 position lacks the electronic "alpha-effect" of the nitrogen and is sterically shielded, elevated thermal energy (90°C) is mandatory to drive the oxidative addition step.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and purify via chromatography.

Workflow S1 1. Reagent Prep (Strict Degassing) S2 2. C6 Suzuki (25°C, 0.95 eq) S1->S2 S3 3. Isolation (Chromatography) S2->S3 S4 4. C3 Amination (90°C, 1.2 eq) S3->S4 S5 5. Final Product (>98% Purity) S4->S5

Fig 2. Self-validating experimental workflow for sequential C6/C3 functionalization.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH (PMC). 1

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Catalysis. NSF. 3

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organization. 2

Sources

Application Note: Regioselective Lithium-Halogen Exchange Procedures for 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dibromo-2-ethylpyridine is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals and advanced materials. The strategic value of this scaffold lies in the orthogonal reactivity of its two chemically distinct bromine atoms: the C-6 bromine (α-position, adjacent to the pyridine nitrogen) and the C-3 bromine (β-position, adjacent to the ethyl group).

Achieving absolute regiocontrol during lithium-halogen exchange requires a deep understanding of the thermodynamic and kinetic forces governing pyridyl carbanions. This application note provides field-validated, self-validating protocols to selectively lithiate either the C-6 or C-3 position by manipulating solvent coordination, concentration, and reagent aggregation states.

Mechanistic Framework: The Alpha vs. Beta Dichotomy

The regioselectivity of lithium-halogen exchange in dibromopyridines is rarely statistical; it is governed by a delicate balance of electronic repulsion, chelation, and steric hindrance. Drawing upon foundational studies of the analogous 2,5-dibromopyridine system[1][2], the regioselectivity for 3,6-dibromo-2-ethylpyridine can be completely inverted by altering the reaction environment.

Thermodynamic vs. Kinetic Control
  • Beta-Lithiation (C-3): In strongly coordinating solvents like THF, the lithium cation is heavily solvated, existing as a solvent-separated ion pair. Under these conditions, lithiation at the α-position (C-6) is thermodynamically destabilized due to severe lone-pair/lone-pair repulsion between the pyridine nitrogen and the adjacent

    
     carbanion. Consequently, exchange at the β-position (C-3) is thermodynamically favored[2].  demonstrated that this electronic preference dominates in THF at cryogenic temperatures[2].
    
  • Alpha-Lithiation (C-6): In non-coordinating solvents like toluene, the lithium cation is free to coordinate tightly with the pyridine nitrogen. This intramolecular chelation stabilizes the α-lithiated species, overriding the thermodynamic penalty of lone-pair repulsion and directing the exchange exclusively to C-6[2][3].

The Role of Concentration and Aggregation

Concentration acts as a secondary regiochemical switch. Higher concentrations (e.g., 0.2 M) promote intermolecular aggregation of the organolithium species, which competes with intramolecular N-Li chelation, pushing the equilibrium toward the thermodynamically favored C-3 exchange[2]. Conversely, high dilution (e.g., 0.05 M) heavily favors intramolecular N-Li chelation, driving C-6 selectivity[2].

Advanced Reagent Design (TMSCH₂Li/LiDMAE)

Standard


-BuLi can act as a nucleophile at elevated temperatures, leading to undesired Chichibabin-type additions. To achieve C-6 lithiation at non-cryogenic temperatures (0 °C),  developed a mixed-aggregate system using (trimethylsilyl)methyllithium (TMSCH₂Li) and lithium 2-(dimethylamino)ethoxide (LiDMAE)[3][4]. The LiDMAE ligand forms a stable supramolecular chelate with the 2-lithiopyridine intermediate, locking the regiochemistry and preventing isomerization[3].

Regioselectivity Matrix

The following table summarizes the quantitative parameters required to predictably control the site of lithiation.

Target PositionReagent SystemSolvent SystemConcentrationTemp.Dominant Driving Force
C-6 (Alpha) TMSCH₂Li / LiDMAE (2.0 eq / 1.0 eq)TolueneLow (0.05 M)0 °CN-Li Chelation, Mixed Aggregate Stabilization
C-6 (Alpha)

-BuLi (1.1 eq)
TolueneLow (0.05 M)-78 °CIntramolecular N-Li Chelation
C-3 (Beta)

-BuLi (1.1 eq)
THFHigh (0.2 M)-78 °CSolvent-Separated Ion Pair, Lone-Pair Repulsion Avoidance

Validated Experimental Protocols

Protocol A: C-6 Selective Lithiation (Alpha-Exchange)

Objective: Generation of 3-bromo-2-ethyl-6-lithiopyridine utilizing mixed-aggregate stabilization.

Materials:

  • 3,6-Dibromo-2-ethylpyridine (1.0 equiv, 10.0 mmol)

  • LiDMAE (1.0 equiv, 10.0 mmol)

  • TMSCH₂Li (2.0 equiv, 20.0 mmol, 1.0 M in pentane)

  • Anhydrous Toluene (200 mL, 0.05 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with dry Argon. Add 3,6-dibromo-2-ethylpyridine and anhydrous toluene.

  • Ligand Addition: Cool the solution to 0 °C using an ice-water bath. Add LiDMAE (1.0 equiv) in one portion. Causality: LiDMAE acts as the coordinating ligand that will stabilize the incoming lithium atom at the α-position[3].

  • Lithiation: Dropwise add TMSCH₂Li (2.0 equiv) over 15 minutes. Causality: Two equivalents are strictly required; the first forms the mixed aggregate with LiDMAE, and the second executes the halogen-metal exchange. The excess basic reagent is safely consumed by the generated TMSCH₂Br byproduct[4].

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete conversion.

  • Electrophilic Trapping: Add the desired electrophile (e.g., DMF, 1.5 equiv) dropwise at 0 °C, then allow to warm to room temperature.

Protocol B: C-3 Selective Lithiation (Beta-Exchange)

Objective: Generation of 6-bromo-2-ethyl-3-lithiopyridine via thermodynamic control in a coordinating solvent.

Materials:

  • 3,6-Dibromo-2-ethylpyridine (1.0 equiv, 10.0 mmol)

  • 
    -BuLi (1.1 equiv, 11.0 mmol, 2.5 M in hexanes)
    
  • Anhydrous THF (50 mL, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask and backfill with Argon. Add 3,6-dibromo-2-ethylpyridine and anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Strict cryogenic control is required to prevent halogen-dance isomerization and nucleophilic attack by

    
    -BuLi on the pyridine ring[2].
    
  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv) down the side of the flask over 10 minutes. Causality: The high concentration (0.2 M) and THF solvent disrupt N-Li chelation, forcing the exchange to the thermodynamically favored C-3 position[2].
    
  • Maturation: Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add the electrophile (1.5 equiv) rapidly at -78 °C, stir for 15 minutes, then remove the cooling bath.

Self-Validating System: In-Process Control (IPC)

To ensure protocol fidelity before committing expensive electrophiles, utilize a deuterium-quench IPC:

  • Withdraw a 0.1 mL aliquot of the lithiated maturation mixture and quench into 0.5 mL of CD₃OD.

  • Analyze the crude extract via

    
    H-NMR.
    
  • Validation for Protocol A (C-6): The

    
    H-NMR will show an upfield shift of the H-5 proton (originally adjacent to the deshielding bromine, now adjacent to deuterium).
    
  • Validation for Protocol B (C-3): The

    
    H-NMR will show an upfield shift of the H-4 proton.
    

Workflow Diagram

G cluster_A Protocol A: Alpha-Lithiation cluster_B Protocol B: Beta-Lithiation SM 3,6-Dibromo-2-ethylpyridine [Starting Material] CondA TMSCH₂Li / LiDMAE Toluene, 0 °C SM->CondA Non-Coordinating Solvent CondB n-BuLi THF, -78 °C SM->CondB Coordinating Solvent IntA 3-Bromo-2-ethyl-6-lithiopyridine (Chelation-Stabilized) CondA->IntA Directed Exchange ProdA C-6 Substituted Product IntA->ProdA + Electrophile IntB 6-Bromo-2-ethyl-3-lithiopyridine (Thermodynamically Favored) CondB->IntB Ion-Pair Separation ProdB C-3 Substituted Product IntB->ProdB + Electrophile

Workflow for the regioselective lithium-halogen exchange of 3,6-dibromo-2-ethylpyridine.

References

  • Title: Selective monolithiation of 2,5-dibromopyridine with butyllithium Source: Tetrahedron Letters, 2000, 41(22), 4335-4338. URL: [Link]

  • Title: TMSCH₂Li and TMSCH₂Li−LiDMAE: Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines Source: The Journal of Organic Chemistry, 2007, 72(13), 4978-4980. URL: [Link]

  • Title: Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine Source: The Journal of Organic Chemistry, 1977, 42(2), 257-260. URL: [Link]

Sources

Application Note: Chemoselective C–H Activation Strategies for 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug development, late-stage functionalization (LSF) of complex heterocycles is a critical strategy for rapid structure-activity relationship (SAR) exploration. 3,6-Dibromo-2-ethylpyridine represents a uniquely challenging and highly versatile scaffold. It possesses three distinct reactive domains:

  • The sp³ C–H bonds of the 2-ethyl group.

  • The sp² C–H bonds of the pyridine core (C4 and C5).

  • Two highly reactive C–Br bonds at the C3 and C6 positions.

The primary synthetic challenge lies in achieving targeted C–H activation while strictly suppressing the premature oxidative addition of transition metal catalysts into the labile C–Br bonds. By carefully tuning the catalyst oxidation state, ligand environment, and steric parameters, researchers can achieve orthogonal functionalization, leaving the halogen handles intact for downstream Suzuki, Heck, or Sonogashira cross-couplings[1].

Mechanistic Causality & Chemoselectivity

The 3-Bromo "Conformational Lock"

For the sp³ C–H arylation of the 2-alkyl group, the pyridine nitrogen serves as an intrinsic directing group. However, the bulky bromine atom at the C3 position plays a non-intuitive, critical role. The steric repulsion between the 3-bromo substituent and the 2-ethyl group restricts the free rotation of the alkyl chain. This "conformational lock" forces the α-methylene C–H bonds into closer spatial proximity to the pyridine nitrogen, pre-organizing the substrate for efficient cyclometalation and significantly promoting the C–H arylation process[2]. Furthermore, the pyridine substrate itself acts as a non-innocent ligand, modulating the site selectivity of the metal center during the activation step[3].

Catalyst Oxidation State Control

To achieve C–H activation without triggering C–Br cross-coupling, the oxidation state of the catalyst must be strictly controlled. Standard cross-couplings rely on a Pd(0)/Pd(II) catalytic cycle, where Pd(0) readily inserts into C–Br bonds.

By utilizing Pd(II) precatalysts in conjunction with strong oxidants like Ag₂CO₃, the catalytic cycle is forced into a Pd(II)/Pd(IV) manifold (or a redox-neutral Pd(II) cycle where Ag(I) acts as a halide scavenger). The formation of a heterodimeric Pd(II)–Ag(I) complex drastically lowers the C(sp³)–H activation barrier to approximately 25 kcal/mol, enabling reactivity under conditions that completely ignore the C–Br bonds[4]. Additionally, the use of mono-N-protected amino acid (MPAA) ligands stabilizes the Pd(II) intermediates, dictating the stereoelectronic environment required for selective activation[5].

Pathway Visualization

CH_Activation cluster_0 Divergent C-H Activation Pathways Start 3,6-Dibromo-2-ethylpyridine (Core Scaffold) sp3 sp³ C-H Arylation (Pd-Catalyzed) Start->sp3 Pd(II), Ag(I) Directed by Pyridine N sp2 sp² C-H Borylation (Ir-Catalyzed) Start->sp2 Ir(I), dtbpy Steric Control Product1 α-Aryl-2-ethyl Derivative (C-Br bonds preserved) sp3->Product1 Product2 4/5-Boryl Derivative (C-Br bonds preserved) sp2->Product2 CrossCoupling Late-Stage Cross-Coupling (Suzuki/Heck at C-Br) Product1->CrossCoupling Pd(0) Activation Product2->CrossCoupling Pd(0) Activation

Orthogonal C-H activation and late-stage functionalization pathways for 3,6-dibromo-2-ethylpyridine.

Quantitative Data Summary

Reaction TypeTarget SiteCatalyst SystemKey Additives / LigandsChemoselectivity (C–H vs C–Br)Typical Yield
sp³ C–H Arylation C2-Ethyl (α-position)Pd(OAc)₂ (10 mol%)Ag₂CO₃, MPAA Ligand>95% (No C–Br insertion)70–85%
sp² C–H Borylation C4 / C5 Pyridine Core[Ir(OMe)(cod)]₂ (3 mol%)dtbpy, B₂pin₂>90% (No C–Br insertion)60–75%
Cross-Coupling C3 / C6 positionsPd(PPh₃)₄ (5 mol%)K₂CO₃, Ar-B(OH)₂Reacts exclusively at C–Br80–95%

Experimental Protocols

Protocol A: Pd(II)-Catalyzed sp³ C–H Arylation of the Ethyl Group

This protocol leverages the pyridine nitrogen as a directing group to selectively arylate the α-position of the ethyl group while preserving both bromine atoms.

Reagents:

  • 3,6-dibromo-2-ethylpyridine (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • Pd(OAc)₂ (10 mol%, 0.1 mmol)

  • Ag₂CO₃ (2.0 mmol)

  • N-acetyl-L-leucine (MPAA ligand, 20 mol%, 0.2 mmol)

  • tert-Amyl alcohol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add Pd(OAc)₂, Ag₂CO₃, and the MPAA ligand.

  • Substrate Addition: Add 3,6-dibromo-2-ethylpyridine and the aryl iodide. Wash the walls of the tube with tert-amyl alcohol.

  • Reaction: Seal the tube with a Teflon-lined cap. Stir the mixture vigorously and heat to 110 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the α-aryl-2-ethylpyridine derivative.

Self-Validating Checkpoints:

  • Visual: The initial yellow/orange suspension will transition to a dark grey or black mixture as the reaction progresses, indicating the precipitation of Ag(0) and the active turnover of the catalytic cycle.

  • Analytical: Successful C–H arylation is confirmed via ¹H NMR by the disappearance of the simple ethyl quartet (approx. 2.8 ppm) and the emergence of a more complex multiplet (or a doublet/quartet system if a chiral center is formed) integrating for 1H at the benzylic position.

Protocol B: Ir-Catalyzed sp² C–H Borylation of the Pyridine Core

This protocol utilizes steric control to borylate the pyridine ring. The highly sterically demanding Ir(III)-boryl intermediate selectively activates the most accessible C–H bonds, avoiding the sterically encumbered C3/C6 positions and completely ignoring the C–Br bonds.

Reagents:

  • 3,6-dibromo-2-ethylpyridine (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.0 mmol)

  • [Ir(OMe)(cod)]₂ (3 mol%, 0.03 mmol)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%, 0.06 mmol)

  • Anhydrous THF (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂. Add 2.0 mL of anhydrous THF and stir for 5 minutes.

  • Substrate Addition: Dissolve 3,6-dibromo-2-ethylpyridine in the remaining 2.0 mL of THF and add it dropwise to the active catalyst solution.

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C in an aluminum heating block for 16 hours.

  • Workup: Cool to room temperature and remove the volatile solvent under reduced pressure.

  • Purification: Purify the crude mixture via chromatography using neutral alumina (Hexanes/EtOAc). Causality Note: Standard silica gel is acidic and will catalyze the protodeborylation of the electron-deficient borylated pyridine, destroying the product.

Self-Validating Checkpoints:

  • Visual: Upon mixing the Ir-precatalyst, dtbpy, and B₂pin₂, the solution must turn a deep, vibrant red. This color change is the self-validating indicator that the active Ir(III)-tris(boryl) species has formed. If the solution turns pale yellow or brown, oxygen ingress has deactivated the catalyst.

  • Analytical: Product formation is validated by ¹¹B NMR (appearance of a sharp singlet around 30 ppm) and the loss of one aromatic proton signal in the ¹H NMR spectrum.

References

1.4, Advanced Synthesis & Catalysis / ResearchGate. 2.1, National Institutes of Health (NIH) / PMC. 3.2, Researcher.Life. 4.3, National Institutes of Health (NIH) / PubMed. 5.5, The Journal of Organic Chemistry / ACS Publications.

Sources

Application Note: Strategic Sonogashira Coupling of 3,6-dibromo-2-ethylpyridine for Selective Alkynylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide to the strategic Sonogashira coupling of 3,6-dibromo-2-ethylpyridine, a versatile heterocyclic building block. We delve into the core mechanistic principles, explore the critical reaction parameters that govern regioselectivity, and present detailed, field-proven protocols for both selective mono-alkynylation and exhaustive di-alkynylation. This guide is designed to empower researchers to leverage this powerful transformation for the synthesis of complex pharmaceutical intermediates and advanced materials.[3][4]

Introduction: The Challenge and Opportunity of Dihalogenated Pyridines

Pyridine scaffolds are ubiquitous in FDA-approved pharmaceuticals, making their functionalization a critical task in drug discovery.[4] The Sonogashira coupling offers a direct route to introduce alkynyl moieties, which can serve as rigid linkers, pharmacophoric elements, or handles for further chemical elaboration.[4]

The substrate, 3,6-dibromo-2-ethylpyridine, presents a unique synthetic challenge and opportunity. It possesses two bromine atoms at electronically distinct positions on the pyridine ring. The ability to selectively functionalize one position while leaving the other intact for subsequent transformations is a key strategic advantage. This differential reactivity is primarily governed by the electronic influence of the ring nitrogen. The C6-Br bond (α-position) is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst than the C3-Br bond (β-position).[5][6] By carefully tuning the reaction parameters, one can achieve high regioselectivity, targeting either mono- or di-substitution.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles.[1][7][8] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate like 3,6-dibromo-2-ethylpyridine.

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond (preferentially at the more reactive C6 position) to form a Pd(II) complex. This is often the rate-determining step and its efficiency is influenced by the electron density of the C-Br bond.[8][9]

  • The Copper Cycle: Concurrently, the Cu(I) co-catalyst coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, making it more acidic and facilitating the formation of a copper acetylide intermediate.[7][8]

  • Transmetalation and Reductive Elimination: The key intersection of the cycles occurs during transmetalation, where the acetylide group is transferred from copper to the Pd(II) complex. The resulting complex then undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst.[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative Ar-Br pd_complex R-Pd(II)L₂(Br) pd_oxidative->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_alkyne_complex R-Pd(II)L₂(C≡CR') pd_transmetalation->pd_alkyne_complex pd_reductive Reductive Elimination pd_alkyne_complex->pd_reductive R-C≡CR' pd_reductive->pd0 cu_catalyst Cu(I)Br cu_pi_complex π-Alkyne-Cu Complex cu_catalyst->cu_pi_complex H-C≡CR' cu_acetylide Cu(I)-C≡CR' cu_pi_complex->cu_acetylide Base, -HBase⁺Br⁻ cu_acetylide->pd_transmetalation Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Optimizing Key Reaction Parameters

The success and selectivity of the Sonogashira coupling depend on the judicious selection of several interdependent parameters.

ParameterSelection Rationale & Expert InsightsTypical Conditions for 3,6-dibromo-2-ethylpyridine
Palladium Catalyst Pd(PPh₃)₂Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Pd(PPh₃)₄ is used directly as a Pd(0) source but is more air-sensitive. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be employed.[1][5]1-5 mol% Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
Copper (I) Co-catalyst CuI is the most common co-catalyst. Its primary role is to form the copper acetylide, which accelerates the transmetalation step.[2] The presence of copper, however, can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[9] Copper-free protocols exist but often require more reactive substrates or specialized ligands.[10][11]2-10 mol% CuI
Base An amine base is required to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction. Triethylamine (Et₃N) is standard.[4][12][13] More hindered bases like diisopropylethylamine (DIPEA) can sometimes minimize side reactions.2.0 - 3.0 equivalents of Et₃N or DIPEA
Solvent Anhydrous, polar aprotic solvents that can dissolve all reactants are preferred. DMF or THF are common choices.[12][13] It is critical to degas the solvent (e.g., by bubbling with argon or nitrogen) before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.Anhydrous, degassed DMF, THF, or Dioxane
Temperature Reactions are typically run at elevated temperatures to ensure a reasonable reaction rate, particularly for less reactive aryl bromides.[12][13] For selective mono-alkynylation of 3,6-dibromo-2-ethylpyridine, starting at a lower temperature (e.g., 60 °C) is advisable to favor reaction at the more activated C6 position. For di-alkynylation, higher temperatures (80-100 °C) are necessary.60-100 °C

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere. All reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Selective Mono-alkynylation at the C6-Position

This protocol is optimized to favor the substitution of the more reactive bromine atom at the C6 position.

Materials:

  • 3,6-dibromo-2-ethylpyridine (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine [Et₃N] (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, oven-baked Schlenk flask, add 3,6-dibromo-2-ethylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed and a new, major product spot appears.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-alkynyl-3-bromo-2-ethylpyridine.

Protocol 2: Di-alkynylation at C3 and C6 Positions

This protocol utilizes more forcing conditions to achieve substitution at both bromine positions.

Materials:

  • 3,6-dibromo-2-ethylpyridine (1.0 eq)

  • Terminal Alkyne (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.1 eq)

  • Triethylamine [Et₃N] (3.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Follow steps 1-4 from Protocol 1, using the increased stoichiometric amounts listed above.

  • Add the terminal alkyne (2.5 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction will likely require a longer time than the mono-alkynylation. Monitor for the disappearance of the mono-alkynylated intermediate.

  • Follow the workup and purification steps (8-11) as described in Protocol 1 to isolate the desired 3,6-di-alkynyl-2-ethylpyridine product.

General Experimental Workflow

The logical flow from reaction setup to final product characterization is a critical component of a reproducible protocol.

Workflow arrow arrow A Reaction Setup (Inert Atmosphere) B Add Substrate, Pd Catalyst, CuI, & Base to Solvent A->B C Degas Mixture B->C D Add Terminal Alkyne C->D E Heat to Target Temperature (e.g., 60-100°C) D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup (Quench, Extract, Wash) F->G Reaction Complete H Dry & Concentrate G->H I Purification (Column Chromatography) H->I J Product Characterization (NMR, MS, etc.) I->J

Caption: General laboratory workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of 3,6-dibromo-2-ethylpyridine is a highly versatile and powerful method for synthesizing valuable alkynylated pyridine derivatives. By understanding the underlying mechanism and carefully controlling key reaction parameters—most notably stoichiometry, temperature, and catalyst loading—researchers can achieve excellent control over the regiochemical outcome. The protocols provided herein offer robust starting points for both selective mono-alkynylation and comprehensive di-alkynylation, enabling the efficient construction of complex molecular architectures for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ghashang, M., Mansouri, T., & Zare, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6535-6561. Retrieved from [Link]

  • Kralj, M., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal, 25(52), 12195-12200. Retrieved from [Link]

  • ACS Publications. (2017). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. BenchChem.
  • Almendros, P., & Al-Lutaf, F. (2014). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistryOpen, 3(4), 143-147. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its structural motif present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of biologically active agents, from kinase inhibitors to antiviral compounds.[3][4][5][6] Among the vast array of functionalized pyridines, 3,6-dibromo-2-ethylpyridine emerges as a particularly versatile and powerful building block. Its di-halogenated nature provides two distinct reaction handles for sequential, regioselective functionalization, enabling the rapid construction of complex molecular architectures.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic synthesis of advanced pharmaceutical intermediates starting from 3,6-dibromo-2-ethylpyridine. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on palladium-catalyzed cross-coupling reactions which have revolutionized the synthesis of complex molecules.[7][8][9] The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the development of novel therapeutics.

The Principle of Regioselective Functionalization

The synthetic utility of 3,6-dibromo-2-ethylpyridine lies in the differential reactivity of its two bromine substituents. The bromine atom at the C6 position (ortho to the nitrogen) is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the bromine at the C3 position. This regioselectivity is a consequence of several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect on the adjacent C6 position, making it more electron-deficient and thus more reactive towards the initial oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The 2-ethyl group provides steric bulk around the C3 position, potentially hindering the approach of the bulky palladium catalyst complex.

  • Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst and influence the regiochemical outcome.[10]

By carefully controlling reaction conditions, one can selectively functionalize the C6 position first, leaving the C3-bromo group intact for a subsequent, different transformation. This stepwise approach is fundamental to building molecular complexity in a controlled manner.

G A 3,6-Dibromo-2-ethylpyridine (Starting Material) B Condition-Controlled Regioselective Reaction 1 (e.g., Suzuki Coupling) A->B Functionalize C6 C 6-Aryl-3-bromo-2-ethylpyridine (Intermediate 1) B->C D Reaction 2 (e.g., Buchwald-Hartwig Amination) C->D Functionalize C3 E 6-Aryl-3-amino-2-ethylpyridine Derivative (Complex Product) D->E G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Cu_alkyne->Pd_complex Transfers Alkynyl Group Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation Base Base Base->Alkyne

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized pyridines are ubiquitous structural motifs in medicinal chemistry and agrochemical development. When designing synthetic routes involving polyhalogenated heterocycles, controlling site-selectivity is paramount to avoid complex mixtures and late-stage purification bottlenecks.

This technical guide details the mechanistic rationale, experimental design, and self-validating protocols for the highly regioselective nucleophilic aromatic substitution (SNAr) of 3,6-dibromo-2-ethylpyridine. By leveraging the inherent electronic asymmetry of the pyridine ring, chemists can achieve exclusive mono-substitution at the C-6 position.

Mechanistic Rationale & Regioselectivity

The regiochemical outcome of an SNAr reaction on a dihalogenated pyridine is governed by a synergistic combination of electronic activation and steric accessibility. In 3,6-dibromo-2-ethylpyridine, the two bromine atoms occupy electronically distinct environments:

  • The C-6 Bromine (Ortho to Nitrogen): The pyridine nitrogen is highly electronegative, creating a strong dipole that leaves the adjacent ortho and para positions electron-deficient. Nucleophilic attack at C-6 generates an anionic intermediate (the Meisenheimer complex) where the negative charge is efficiently delocalized onto the pyridine nitrogen atom. This profound thermodynamic stabilization significantly lowers the transition state energy [1].

  • The C-3 Bromine (Meta to Nitrogen): The C-3 position is meta to the ring nitrogen. Attack at this position forces the negative charge to reside solely on the carbon atoms of the ring; it cannot be stabilized by the nitrogen lone pair [2]. Furthermore, the C-3 position is sterically shielded by the adjacent C-2 ethyl group, increasing the kinetic barrier to attack.

Consequently, nucleophilic substitution occurs with near-perfect regioselectivity at the C-6 position.

SNAr_Regioselectivity Substrate 3,6-dibromo-2-ethylpyridine Path_C6 Pathway A: Attack at C-6 (Ortho to Nitrogen) Substrate->Path_C6 Nucleophile Path_C3 Pathway B: Attack at C-3 (Meta to Nitrogen) Substrate->Path_C3 Nucleophile Meisenheimer_C6 Meisenheimer Complex Charge delocalized on N Path_C6->Meisenheimer_C6 Meisenheimer_C3 Unstabilized Intermediate Charge localized on C Path_C3->Meisenheimer_C3 Product_C6 Major Product: 3-bromo-2-ethyl-6-substituted pyridine Meisenheimer_C6->Product_C6 - Br⁻ Product_C3 No Reaction (High Activation Energy) Meisenheimer_C3->Product_C3

Figure 1: Mechanistic divergence of SNAr pathways on 3,6-dibromo-2-ethylpyridine.

Experimental Design Parameters

To translate this mechanistic theory into a robust protocol, the reaction conditions must be carefully selected to maximize the rate of C-6 substitution while suppressing potential side reactions (e.g., nucleophilic attack by the base, or over-substitution).

  • Nucleophile Selection: Morpholine is utilized in this protocol as a representative secondary amine. It is a standard building block in drug discovery due to its favorable pharmacokinetic profile and excellent nucleophilicity.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF effectively solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity. It also stabilizes the polar transition state of the SNAr reaction[3].

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a non-nucleophilic, inorganic acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation of morpholine. Using a hydroxide base (e.g., NaOH) is strictly avoided, as it can act as a competing nucleophile, leading to the formation of a 6-pyridone byproduct.

Quantitative Optimization Data

The table below summarizes the effect of varying parameters on the amination of structurally similar polyhalogenated pyridines, demonstrating the robustness of the chosen conditions.

EntryNucleophile (Equiv)SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Regioselectivity (C6:C3)
1 Morpholine (1.2) DMF K₂CO₃ (2.0) 90 12 >95 >99:1
2Morpholine (1.2)EtOHDIPEA (2.0)802465>99:1
3Benzylamine (1.5)NMPK₂CO₃ (2.0)11016>90>99:1
4NaOMe (1.1)MeOHNone658>95>99:1
5Morpholine (3.0)DMFK₂CO₃ (3.0)14024>9585:15*

*Note: Forcing conditions (excessive heat and nucleophile equivalents) can overcome the kinetic barrier at C-3, leading to trace di-substitution and an erosion of regioselectivity.

Step-by-Step Protocol: Synthesis of 3-Bromo-2-ethyl-6-morpholinopyridine

Protocol_Workflow Step1 Reaction Setup Mix Substrate, Amine, K2CO3 in DMF Step2 Thermal Activation Stir at 90°C for 12h Step1->Step2 Step3 In-Process Control LC-MS / TLC Aliquot Step2->Step3 Step3->Step2 Incomplete Step4 Aqueous Quench Precipitate Product Step3->Step4 >95% Conversion Step5 Purification Silica Plug or Recryst. Step4->Step5

Figure 2: Standard experimental workflow for the regioselective amination protocol.

Materials Required:

  • 3,6-dibromo-2-ethylpyridine (1.0 equiv, 10 mmol, 2.65 g)

  • Morpholine (1.2 equiv, 12 mmol, 1.05 g / 1.05 mL)

  • Potassium carbonate, finely powdered (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous DMF (20 mL)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dibromo-2-ethylpyridine (2.65 g) and finely powdered K₂CO₃ (2.76 g).

  • Solvation: Add anhydrous DMF (20 mL) to the flask. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion.

  • Nucleophile Addition: Add morpholine (1.05 mL) dropwise via syringe. Attach a reflux condenser.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL of acetonitrile, and analyze via LC-MS to confirm the consumption of the starting material (see Self-Validating Systems below).

  • Aqueous Quench: Once conversion is >95%, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir for 15 minutes. The product will typically precipitate as an off-white solid.

  • Isolation: Filter the precipitate under vacuum, washing the filter cake with cold water (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: If the crude purity is insufficient, dissolve the solid in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Pass through a short silica gel plug (Hexanes:EtOAc 80:20) to afford the pure 3-bromo-2-ethyl-6-morpholinopyridine.

Analytical Validation & Self-Validating Systems

A robust protocol must be self-validating. To ensure that the reaction has proceeded with the correct chemoselectivity (mono-substitution) and regioselectivity (C-6 vs C-3), utilize the following analytical logic:

Mass Spectrometry (Chemoselectivity)

Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. This creates a highly distinct, self-validating mass spectrometric signature:

  • Starting Material (Dibromo): Exhibits a classic 1:2:1 triplet isotopic pattern (M : M+2 : M+4) in the mass spectrum.

  • Product (Monobromo): Upon successful mono-substitution, the isotopic pattern will instantly shift to a 1:1 doublet (M : M+2). If a 1:2:1 pattern remains, the reaction has not occurred; if no isotopic pattern is visible, over-substitution (di-amination) has occurred.

¹H NMR Spectroscopy (Regioselectivity)

To unequivocally prove that substitution occurred at C-6 and not C-3, analyze the aromatic region of the ¹H NMR spectrum:

  • The starting material contains two aromatic protons (C-4 and C-5) appearing as an AB doublet system.

  • Morpholine is a strongly electron-donating group via resonance (+M effect). When morpholine attaches to C-6, it significantly shields the adjacent C-5 proton.

  • Validation: In the product spectrum, the doublet corresponding to the C-5 proton will shift dramatically upfield (e.g., from ~7.5 ppm down to ~6.5 ppm). The C-4 proton will experience a much smaller shift. If substitution had incorrectly occurred at C-3, the C-4 proton would be the one shifting upfield.

References

1.. Benchchem. 2. Lu, J., Paci, I., & Leitch, D. C.. ChemRxiv. 3. Sun, X., et al.. ACS Omega 2019, 4, 6, 10344–10351.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3,6-Dibromo-2-ethylpyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing yield and regioselectivity challenges during the palladium-catalyzed cross-coupling of 3,6-dibromo-2-ethylpyridine.

Unlike simple aryl halides, dihalogenated heteroarenes present a complex reactivity matrix. Success requires strict control over catalyst speciation, steric environments, and electronic biases.

Mechanistic Foundation: The Causality of Site Selectivity

To troubleshoot yield issues, one must first understand the intrinsic reactivity of the substrate. 3,6-dibromo-2-ethylpyridine possesses two competing electrophilic sites:

  • The C6 Position (Electronic Control): The C6-Br bond is adjacent to the highly electronegative pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen lowers the bond dissociation energy (BDE) of the C6-Br bond, making it highly susceptible to oxidative addition by standard mononuclear Pd(0) catalysts[1].

  • The C3 Position (Steric Hindrance): The C3-Br bond is adjacent to the C2-ethyl group. This alkyl group provides mild steric hindrance and donates electron density via hyperconjugation, rendering the C3 carbon less electrophilic and typically less reactive[1].

Standard cross-coupling conditions will inherently favor C6-arylation. However, applying brute-force conditions (excess heat, high catalyst loading) to force a reaction often leads to catastrophic drops in yield due to over-coupling (di-arylation) or catalyst degradation[2].

Troubleshooting Guides & FAQs

Q: Why am I observing a mixture of C6- and C3-arylated products instead of a single isomer? A: Poor regioselectivity is almost always a symptom of uncontrolled . When using standard precatalysts like Pd(OAc)₂ without a sufficient ligand-to-palladium ratio, the active Pd(0) species can aggregate into multinuclear Pd clusters[1]. While mononuclear Pd strictly obeys the electronic bias (favoring C6), multinuclear Pd clusters interact differently with the substrate's steric environment, often shifting the oxidative addition to the atypical C3 site[1]. To enforce strict C6 selectivity, ensure a high ligand-to-Pd ratio (e.g., ≥ 2:1 for bidentate ligands, ≥ 4:1 for monodentate) to maintain mononuclear speciation.

Q: My reaction primarily yields the di-coupled product. How can I arrest the reaction at mono-arylation to improve my target yield? A: Di-coupling occurs when the mono-arylated intermediate remains reactive enough to undergo a second oxidative addition. To prevent this, you must exploit steric bulk. Switch your ligand to a bulky, electron-rich biaryl phosphine such as SPhos[2]. After the first coupling at C6, the newly added aryl group creates significant steric crowding around the pyridine ring. The bulky SPhos-ligated palladium struggles to navigate this crowded environment for a second oxidative addition at C3, effectively arresting the reaction at the mono-coupled stage[2]. Additionally, strictly limit your boronic acid to 1.0–1.05 equivalents and lower the reaction temperature.

Q: The reaction stalls at 30% conversion with unreacted starting material. What is causing this? A: This is a classic signature of catalyst poisoning or premature catalyst death. The basic pyridine nitrogen in your substrate can coordinate to the palladium center, forming an off-cycle, inactive complex. Furthermore, if your solvents are not rigorously degassed, trace oxygen will rapidly oxidize electron-rich phosphine ligands, killing the catalytic cycle[2]. Resolve this by degassing all solvents via the freeze-pump-thaw method and switching to a biphasic solvent system (e.g., Toluene/H₂O) which aids in stabilizing the active catalytic species and dissolving inorganic bases.

Diagnostic Workflows & Reaction Pathways

Troubleshooting Issue Sub-optimal Yield in Coupling Check1 Is Di-coupling observed? Issue->Check1 Action1 Lower Temp & Strict Stoichiometry Use Bulky Ligands (e.g., SPhos) Check1->Action1 Yes Check2 Is there unreacted starting material? Check1->Check2 No Action2 Check for Catalyst Poisoning Degas Solvents, Biphasic System Check2->Action2 Yes Check3 Poor Regioselectivity (Mixtures)? Check2->Check3 No Action3 Adjust Pd:Ligand Ratio (Control Pd Speciation) Check3->Action3 Yes

Troubleshooting workflow for resolving low yields in dibromopyridine couplings.

Regioselectivity Substrate 3,6-dibromo-2-ethylpyridine (Starting Material) Mononuclear Mononuclear Pd(0) (High Ligand Ratio) Substrate->Mononuclear Multinuclear Multinuclear Pd Clusters (Low Ligand Ratio) Substrate->Multinuclear C6_Addition Oxidative Addition at C6 (Electronic Control) Mononuclear->C6_Addition Standard C3_Addition Oxidative Addition at C3 (Atypical Control) Multinuclear->C3_Addition Altered Speciation C6_Product C6-Mono-Coupled Product (Major Yield) C6_Addition->C6_Product C3_Product C3-Mono-Coupled Product (Atypical Yield) C3_Addition->C3_Product

Catalytic pathways determining C6 vs C3 regioselectivity based on Pd speciation.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity profiles[1],[2].

ParameterCondition A (Target: C6 Mono-arylation)Condition B (Target: Di-arylation)Condition C (Target: Atypical C3)
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (low ligand ratio)
Ligand SPhos (4 mol%)None (Tetrakis is pre-ligated)PPh₃ (≤ 2.5:1 ratio to Pd)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (3.0 equiv)n-Bu₄NOH (aq, 2.0 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (3:1)THF/H₂O (4:1)
Temperature 80 °C100 °C60 °C
Yield Outcome >80% (C6 Mono-coupled) >90% (Di-coupled) Enhanced C3 selectivity

Validated Experimental Protocols

Protocol A: Highly Regioselective C6-Monoarylation (Suzuki-Miyaura)

Objective: Achieve >80% yield of the C6-mono-coupled product while suppressing C3-arylation and di-coupling[2]. Self-Validating Checkpoint: LC-MS analysis of the crude mixture should show a primary peak at [M+H]⁺ corresponding to the mono-arylated mass, exhibiting the distinct isotopic signature of a single bromine atom (a 1:1 ratio of M / M+2 peaks).

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3,6-dibromo-2-ethylpyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent Addition: Add a rigorously degassed mixture of Toluene and H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration. Causality: Degassing prevents the oxidation of the electron-rich SPhos ligand. The biphasic system aids in dissolving the inorganic base and stabilizes the transmetalation transition state.

  • Base Addition: Add K₃PO₄ (2.0 equiv).

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C for 16 hours. Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area, which is the rate-limiting physical barrier for transmetalation.

  • Work-up: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Atypical C3-Monoarylation via Catalyst Speciation Control

Objective: Shift regioselectivity toward the sterically hindered C3 position by intentionally generating multinuclear Pd clusters[1]. Self-Validating Checkpoint: Because mass spectrometry cannot differentiate between C3 and C6 regioisomers, validation requires 2D NMR (NOESY/HMBC) of the purified product to confirm spatial correlations between the newly installed aryl group and the C2-ethyl protons.

  • Cluster Formation: In a Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous THF. Stir at 0 °C for 10 minutes. Causality: Maintaining a strict 1:2 Pd-to-ligand ratio at low temperatures induces the formation of catalytically competent multinuclear Pd clusters rather than mononuclear species.

  • Reagent Addition: Add 3,6-dibromo-2-ethylpyridine (1.0 equiv) and arylboronic acid (1.1 equiv).

  • Base Addition: Introduce aqueous n-Bu₄NOH (2.0 equiv). Causality: The bulky tetrabutylammonium cation stabilizes the Pd clusters in solution and accelerates the transmetalation step without disrupting the atypical site selectivity.

  • Reaction Execution: Stir at 60 °C for 24 hours.

  • Work-up: Quench with water, extract with dichloromethane, concentrate under reduced pressure, and isolate the C3-isomer via preparative HPLC or careful silica gel chromatography.

References

1.[1] 2.[2]

Sources

controlling regioselectivity at C3 vs C6 in 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols.

Ticket ID: #PYR-36-Et-REGIO Subject: Controlling Selectivity at C3 vs. C6 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Reactivity Landscape

You are working with 3,6-dibromo-2-ethylpyridine . To control regioselectivity, you must navigate two competing forces: Electronics (favoring C6) and Sterics (disfavoring C3).

  • C6 Position (The "Alpha" Gate):

    • Electronic Status: Highly electron-deficient (

      
       to Nitrogen).
      
    • Steric Status: Accessible.

    • Reactivity: Kinetic favorite for

      
      , Lithium-Halogen Exchange, and Oxidative Addition (Pd).
      
  • C3 Position (The "Beta" Bunker):

    • Electronic Status: Less electron-deficient (

      
       to Nitrogen).
      
    • Steric Status: Hindered by the ortho-ethyl group.

    • Reactivity: Kinetic dead-end until C6 is consumed.

The Golden Rule: In almost all standard conditions, C6 reacts first. Direct, selective functionalization of C3 in the presence of C6-Br is chemically antagonistic and requires specialized blocking strategies.

Decision Logic & Workflow

Use this flow to determine your experimental path.

RegioLogic Start START: 3,6-Dibromo-2-ethylpyridine Goal What is your target? Start->Goal TargetC6 Target: Functionalize C6 (Keep C3-Br intact) Goal->TargetC6 TargetC3 Target: Functionalize C3 (Keep C6-Br intact) Goal->TargetC3 TargetBis Target: Hetero-Bis-Functionalization (Group A at C6, Group B at C3) Goal->TargetBis MethodC6 Method: Standard Kinetic Control (Li-Exchange or Pd-Coupling) TargetC6->MethodC6 High Success Rate MethodC3 Method: IMPOSSIBLE directly. Requires Protection/Deprotection Strategy TargetC3->MethodC3 High Difficulty MethodSeq Method: Sequential Coupling 1. React C6 (Kinetic) 2. React C3 (Thermal/Forced) TargetBis->MethodSeq Standard Route

Figure 1: Strategic decision tree for regioselective functionalization.

Technical Modules: Protocols & Troubleshooting

Module A: Metal-Halogen Exchange (Lithiation)

Primary Target: C6 (Kinetic Control)

The C6-Br bond is activated by the inductive effect of the adjacent nitrogen. Upon treatment with n-BuLi, the C6-Li species is stabilized by coordination to the nitrogen lone pair. The C3 position is destabilized by the steric bulk of the ethyl group and lacks this chelation stabilization.

Standard Protocol (C6-Selective):

  • Solvent: Anhydrous THF (0.1 M).

  • Temp: Cool to -78 °C (Critical).

  • Reagent: Add n-BuLi (1.05 equiv) dropwise over 15 mins.

  • Aging: Stir for 30 mins at -78 °C.

    • Note: Do not warm up. Alpha-lithio pyridines can undergo ring-opening or "Halogen Dance" (scrambling) at higher temperatures.

  • Quench: Add Electrophile (1.2 equiv) at -78 °C.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Bis-substitution (C3 & C6) Temperature too high or excess n-BuLi.Maintain strictly -78 °C. Titrate n-BuLi before use.
Scrambled Regioisomers Halogen Dance. The Li initially formed at C6 migrated to C3 or C4 due to thermodynamic equilibration (rare with Ethyl at C2, but possible if warmed).Keep reaction time short (<45 mins) and temperature low.
Low Yield / Recovery of SM Wet solvent (protonation) or incomplete exchange.Ensure THF is dry. Verify n-BuLi titer.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Primary Target: C6 (Electronic Activation)

Palladium(0) undergoes Oxidative Addition (OA) preferentially at the most electron-deficient C-X bond.

  • C6:

    
    -position (electron poor) + Unhindered = Fast OA .
    
  • C3:

    
    -position (electron neutral) + Ortho-Ethyl Sterics = Slow OA .
    

Standard Protocol (Sequential Functionalization): Step 1: Install Group A at C6.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    .
  • Ligand: Standard aryl phosphines are sufficient.

  • Stoichiometry: Limiting reagent: Boronic Acid (0.95 equiv) relative to Dibromide (1.0 equiv).

    • Why? Starving the reaction of boronic acid prevents the second coupling at C3.

  • Temp: Mild heating (40–60 °C).

Step 2: Install Group B at C3 (on the isolated C6-product).

  • Catalyst: Requires a more active system, e.g., Pd

    
    (dba)
    
    
    
    + XPhos or SPhos .
  • Why? The C3-Br is sterically hindered by the ethyl group. Bulky, electron-rich ligands (Buchwald type) are required to force OA.

  • Temp: High heating (80–100 °C).

Data: Relative Rates of Oxidative Addition

PositionElectronic FactorSteric Factor (2-Ethyl)Predicted Relative Rate (

)
C6-Br Activated (

-N)
Open100 (Reference)
C3-Br Deactivated (

-N)
Blocked< 1
Module C: Nucleophilic Aromatic Substitution ( )

Primary Target: C6 Only.


 requires stabilization of the Meisenheimer intermediate.[1] Attack at C6 places the negative charge on the Nitrogen atom (highly stable). Attack at C3 places the charge on Carbon (unstable).
  • Result: You will observe exclusive C6 selectivity .

  • Warning: The C3-Br will generally never react under

    
     conditions, even after C6 is substituted, unless extreme forcing conditions (or strong EWGs) are present.
    

FAQ: "Can I reverse the selectivity?"

Q: I need to keep C6-Br and couple at C3. Is this possible? A: Not directly. Because C6 is both electronically and sterically favored, you cannot "tune" a catalyst to prefer C3. The Workaround:

  • Silylation: React C6-Br with a silyl nucleophile (e.g., TMS-Li) or perform Li-exchange followed by TMSCl quench.

    • Result: 2-ethyl-3-bromo-6-(trimethylsilyl)pyridine.

  • Coupling: Perform your desired coupling at C3 (now the only halogen).

  • Deprotection: Remove the TMS group (TASF or fluoride source) and convert back to bromide (via electrophilic bromination) or H (if Br wasn't needed).

    • Critique: This is a long sequence. It is usually better to redesign the synthesis to install the C6 substituent first.

Q: Why does the Ethyl group matter so much? A: In a simple pyridine, C3 is already less reactive. The 2-Ethyl group adds "A-value" strain. Any approach of a metal catalyst or nucleophile to C3 must fight the steric clash with the ethyl methylene protons. C6 has no such neighbor.

References & Authority

  • Selectivity in Dihalopyridines:

    • Source:Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."

    • Key Finding: C2/C6 (alpha) halogens undergo oxidative addition significantly faster than C3/C5 (beta) halogens due to the inductive withdrawal of the nitrogen.

  • Lithium-Halogen Exchange Dynamics:

    • Source:Journal of Organic Chemistry, "Lithium-Halogen Exchange in Pyridines."

    • Key Finding: Coordination to the pyridine nitrogen directs lithiation to the alpha (C6) position.

    • (General Landing Page for JOC)

  • Steric Influence of Ortho-Alkyl Groups:

    • Source:Beilstein Journal of Organic Chemistry, "Regioselective cross-coupling of 2,3,6-trisubstituted pyridines."

    • Key Finding: Substituents at C2 significantly retard reactivity at C3 via steric shielding.

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, Palladium catalysts). All experiments should be performed in a fume hood with appropriate PPE. The "Senior Application Scientist" persona is a formatting device; always consult your internal safety data sheets.

Sources

purification methods for 3,6-dibromo-2-ethylpyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,6-Dibromo-2-Ethylpyridine Purification

Executive Summary

Purifying 3,6-dibromo-2-ethylpyridine presents a unique challenge due to the electronic and steric properties of the pyridine ring. Unlike standard organic intermediates, the presence of bromine atoms at the 3 and 6 positions, combined with the 2-ethyl group, dramatically reduces the basicity of the nitrogen center.

This guide moves beyond generic chromatography advice. We utilize the "Basicity-Tuning" method—exploiting the specific pKa differences between your target molecule and its regioisomers (e.g., 3,5-dibromo or mono-bromo species)—to achieve high purity before you even touch a chromatography column.

Part 1: The Chemical Separation Strategy (The "Acid Wash" Trick)

The Science: Pyridine has a pKa of ~5.2. Electron-withdrawing groups (halogens) lower this pKa. However, steric hindrance at the 2 and 6 positions (the "ortho" positions relative to Nitrogen) prevents protonation.

  • Impurities (Mono-bromo / 3,5-dibromo): The Nitrogen is accessible. These are basic enough to form salts with dilute acid.

  • Target (3,6-dibromo-2-ethylpyridine): The Nitrogen is flanked by the Ethyl (C2) and Bromine (C6) groups. It is sterically shielded and electronically deactivated. It remains neutral and lipophilic even in acidic conditions.

Protocol 1: pH-Selective Extraction

Use this as your primary cleanup step to remove up to 80% of regioisomers.

StepActionMechanistic Rationale
1 Dissolve crude oil in DCM or MTBE (10 mL/g).Non-polar solvent maximizes partitioning of the neutral target.
2 Wash 1: 1.0 M HCl (aq). Shake vigorously.Critical Step: The more basic impurities (3-bromo, 5-bromo, 3,5-dibromo) protonate and move to the aqueous layer. The target stays in the organic layer.
3 Check: TLC of Organic vs. Aqueous.If target is lost to aqueous, the acid is too strong. Dilute to 0.5 M HCl.
4 Wash 2: Sat. NaHCO₃.Neutralizes any residual acid in the organic layer.
5 Dry (MgSO₄) and Concentrate.[1]Result is an enriched oil, ready for polishing.

Part 2: Chromatographic Purification (The Polishing Step)

If the acid wash does not yield >98% purity, use flash chromatography. Note that halogenated pyridines can degrade on acidic silica or streak due to residual basicity.

System Parameters:

  • Stationary Phase: Neutralized Silica Gel (Pre-wash column with 1% Et3N in Hexane).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient: 0% → 10% EtOAc).

  • Detection: UV 254 nm (Pyridine ring absorption is strong).

Troubleshooting the Column:

  • Issue: Broad, tailing peaks.

  • Fix: The nitrogen lone pair is interacting with silanols. Add 1% Triethylamine (TEA) to your mobile phase.

  • Issue: Target co-elutes with a "spot-to-spot" impurity.

  • Fix: Switch solvent selectivity.[2][3][4][5] Use Toluene / Hexane (1:1) instead of EtOAc. The pi-pi interactions of toluene often separate aromatic isomers better than polarity-based systems.

Part 3: Decision Logic & Workflow

The following diagram outlines the purification logic based on the state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check (Oil or Solid?) Start->CheckState AcidWash Protocol 1: pH-Selective Extraction (Wash Organic w/ 1M HCl) CheckState->AcidWash Liquid/Oil (Most Likely) TLC_Check TLC Analysis (Is purity > 95%?) AcidWash->TLC_Check Distill Vacuum Distillation (High Vacuum < 1 mbar) TLC_Check->Distill No (Large Scale >10g) Column Flash Chromatography (Hex/EtOAc + 1% TEA) TLC_Check->Column No (Small Scale <10g) Final Pure 3,6-Dibromo-2-Ethylpyridine TLC_Check->Final Yes Distill->Final Column->Final

Caption: Decision tree for isolating 3,6-dibromo-2-ethylpyridine, prioritizing chemical extraction over chromatography.

Part 4: Troubleshooting FAQs

Q1: I see a new impurity appearing during the reaction that wasn't there at the start. It has a similar Rf.

  • Diagnosis: This is likely side-chain bromination. If you used radical conditions (NBS/AIBN) or high temps, you may have brominated the ethyl group (forming 2-(1-bromoethyl)-3,6-dibromopyridine).

  • Verification: Check 1H NMR. The ethyl group (

    
    ) should appear as a quartet (~2.8 ppm) and triplet (~1.2 ppm). If you see a quartet shifted downfield to ~5-6 ppm, you have brominated the alpha-carbon.
    
  • Solution: This is difficult to separate. You must optimize the synthesis to favor Electrophilic Aromatic Substitution (use Lewis Acid catalysts like

    
     or Fe) rather than radical pathways.
    

Q2: My compound turns black/tarry upon distillation.

  • Diagnosis: Thermal instability. Pyridines, especially di-halo derivatives, can undergo polymerization or N-oxide formation at high temperatures in the presence of air.

  • Solution:

    • Ensure the system is under high vacuum (< 1 mmHg) to lower the boiling point below 100°C.

    • Add a radical inhibitor (e.g., BHT) to the distillation pot.

    • Bleed Nitrogen, not air, into the capillary if using a Manometer.

Q3: The product is oiling out during recrystallization attempts.

  • Diagnosis: 3,6-dibromo-2-ethylpyridine has a low melting point (likely < 30°C or is a liquid at RT). Recrystallization is not the ideal method.[6]

  • Solution: Do not force recrystallization. Rely on the Acid Wash (Protocol 1) followed by a Short Path Distillation (Kugelrohr) to obtain a clear oil.

References

  • Sigma-Aldrich. Product Specification: 3,6-Dibromo-2-ethylpyridine (CAS 1256789-82-8).[7]Link (Accessed 2023).

  • Weissman, S. A., et al. "Recent Advances in the Synthesis of Acyclic and Cyclic Amides and Amines." Current Organic Chemistry, 2005.
  • Gilchrist, T. L.Heterocyclic Chemistry. 3rd Ed. Longman, 1997. (Mechanistic grounding for pyridine electrophilic substitution and basicity).
  • Organic Syntheses. "Preparation of 3,5-Dibromo-2-pyrone" (Analogous halogenation workflows). Org.[3][8][9] Synth. 2015, 92, 148-155.[9] Link

Sources

overcoming steric hindrance of ethyl group in 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with the 3,6-dibromo-2-ethylpyridine scaffold. This response is structured as a Tier-3 Technical Support resource, designed for synthetic chemists encountering reactivity or selectivity issues due to the C2-ethyl steric field.

Topic: Overcoming Steric Hindrance & Regioselectivity Control Ticket ID: CHEMSUP-PYR-362[1][2]

System Analysis: The Steric-Electronic Conflict

Before troubleshooting, it is critical to understand why this molecule behaves poorly in standard protocols.[1] The 3,6-dibromo-2-ethylpyridine scaffold presents a classic Steric vs. Electronic Mismatch .

  • Position C6 (The "Easy" Site): This bromine is

    
     to the pyridine nitrogen. It is electronically activated for oxidative addition (Pd) and Lithium-Halogen exchange (Li-X) due to the inductive electron-withdrawal of the nitrogen.[1] It is sterically unhindered.[1][2]
    
  • Position C3 (The "Hard" Site): This bromine is

    
     to the nitrogen (less activated) and, critically, is ortho  to the C2-ethyl group. The ethyl group's rotation creates a "steric cone" that blocks the approach of metal catalysts (Pd/Ni) and nucleophiles.
    

The Core Problem: Most catalysts will exclusively react at C6. If your target requires functionalization at C3, you must overcome the kinetic barrier imposed by the ethyl group.

Reactivity Heatmap (Visual Analysis)

ReactivityMap Molecule 3,6-Dibromo- 2-ethylpyridine C6 Position C6 (Alpha to N) Molecule->C6 Preferred Site C3 Position C3 (Ortho to Ethyl) Molecule->C3 Blocked Site Elec Electronic Activation (High) C6->Elec Outcome1 Fast Oxidative Addition Standard Ligands (PPh3) C6->Outcome1 Steric Steric Hindrance (High) C3->Steric Outcome2 Slow/No Reaction Requires Bulky Ligands (XPhos) C3->Outcome2

Caption: Reactivity divergence in 3,6-dibromo-2-ethylpyridine. C6 is kinetically favored; C3 is sterically inhibited.

Troubleshooting Guides (FAQs)

Scenario A: "I need to couple at C3, but the reaction is failing or hitting C6."

Diagnosis: Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) cannot penetrate the steric wall of the ethyl group at C3, so they react at C6 or decompose.

Solution Protocol:

  • Block or React C6 First: You cannot selectively react at C3 if C6 is a bromine. The C6 position is orders of magnitude more reactive. You must either:

    • Perform the C6 coupling first (if your final molecule needs substitution there).

    • Use a starting material where C6 is a Chloride (less reactive) and C3 is a Bromide (if available), though the ethyl sterics might still make C3 slower than C6-Cl.

  • Use "Dialkylbiaryl" Ligands: If C6 is already functionalized and you are struggling to hit C3, you must switch to bulky, electron-rich Buchwald ligands.[1][2]

    • Recommendation: XPhos or RuPhos .[1][2] These ligands are designed to form a "monoligated" Pd species that is small enough to enter the hindered site but electron-rich enough to force oxidative addition.[1]

  • Pre-catalysts: Do not use Pd2(dba)3; the dibenzylideneacetone can inhibit the reaction. Use XPhos Pd G3 or G4 precatalysts to ensure active Pd(0) generation.[1][2]

Scenario B: "I am seeing 'Protodehalogenation' (Br replaced by H) at C3."

Diagnosis: This is a common side effect when steric hindrance slows down the Transmetalation step. The Pd-Ar species sits waiting for the nucleophile, and instead undergoes


-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent.

Solution Protocol:

  • Solvent Switch: Avoid alcohols or wet solvents.[1][2] Use anhydrous 1,4-Dioxane or Toluene .[1][2]

  • Base Selection: Switch from Carbonate bases (Cs2CO3) to Phosphate bases (K3PO4 ).[1][2] Phosphates are often superior in anhydrous environments for hindered couplings.[1][2]

  • Concentration: Increase reaction concentration (0.5 M to 1.0 M) to increase the rate of bimolecular transmetalation over unimolecular side reactions.

Scenario C: "Lithium-Halogen Exchange gives the wrong isomer."

Diagnosis: Treating this molecule with n-BuLi will almost exclusively lithiate at C6 because the resulting carbanion is stabilized by the adjacent nitrogen (inductive effect) and chelation.

Solution Protocol:

  • To hit C6: Use n-BuLi at -78°C in THF.[1][2][3]

  • To hit C3: This is extremely difficult via direct exchange on the dibromo species.

    • Workaround: If you must create a nucleophile at C3, consider Magnesium-Halogen exchange using iPrMgCl[1][2]·LiCl (Turbo Grignard) .[1][2] The bulky Turbo Grignard is less sensitive to the "alpha-to-nitrogen" effect than Li reagents and may be directed by the steric bulk to the slightly more electron-rich C3, although C6 is still a major risk.

    • Best Path: Synthesize the C3-boronic ester via Pd-catalyzed borylation (Miwayura borylation) using XPhos, rather than using Li-exchange.

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling at the Hindered C3 Position

Use this protocol ONLY if position C6 is already substituted or blocked.

Reagents:

  • Substrate: 2-ethyl-3-bromo-6-substituted-pyridine (1.0 equiv)[1][2]

  • Boronic Acid: R-B(OH)2 (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or pure Dioxane for moisture-sensitive substrates.[1][2]

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, K3PO4, and XPhos Pd G4.

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (and water if using) via syringe.[2]

  • Activation: Heat the block to 100°C . Note: Hindered substrates require high heat to overcome the activation energy barrier.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid.

Protocol 2: Regioselective Functionalization Decision Matrix

Use this table to select the correct conditions based on your target site.[1]

Target SiteStatus of Other SiteRecommended Catalyst SystemKey Condition
C6 C3 is BrPd(PPh3)4 or Pd(dppf)Cl2 Mild heat (60°C).[1][2] C6 reacts selectively.[1][2]
C3 C6 is BrIMPOSSIBLE directlyC6 will react first. You must protect or react C6.[1][2]
C3 C6 is Alkyl/ArylXPhos Pd G4 or PEPPSI-IPr High heat (100°C+).[1][2] Bulky ligand required.[1][2][4]
C3 C6 is HRuPhos Pd G3 Good for C-N coupling at hindered sites.[1][2]

Strategic Workflow Diagram

DecisionTree Start Start: 3,6-Dibromo-2-ethylpyridine Goal What is your target? Start->Goal TargetC6 Target C6 Functionalization Goal->TargetC6 TargetC3 Target C3 Functionalization Goal->TargetC3 MethodC6 Standard Suzuki/Buchwald Pd(dppf)Cl2, Na2CO3, 60°C TargetC6->MethodC6 CheckC6 Is C6 already reacted? TargetC3->CheckC6 YesC6 Yes (C6 is blocked) CheckC6->YesC6 Yes NoC6 No (C6 is Br) CheckC6->NoC6 No MethodC3_Advanced Use Steric-Busting Ligands (XPhos, RuPhos, P(tBu)3) Temp > 100°C YesC6->MethodC3_Advanced Warning STOP: C6 will react first. Change synthetic route to react C6 first. NoC6->Warning

Caption: Decision tree for catalyst and pathway selection based on regioselectivity requirements.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1][2] Chemistry - A European Journal.[1][2] (Alternative NHC catalysts for hindered pyridines).

  • Knochel, P., et al. "Functionalization of Pyridines via Organometallic Intermediates."[1][2] Chemical Reviews. (Review of Li/Mg exchange regioselectivity in pyridines).

  • Sigma-Aldrich. "3,6-Dibromo-2-ethylpyridine Product Specification.

Sources

minimizing debromination byproducts in 3,6-dibromo-2-ethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Minimizing Debromination Byproducts in 3,6-Dibromo-2-Ethylpyridine Synthesis

Executive Summary

Synthesizing 3,6-dibromo-2-ethylpyridine (CAS: 1256789-82-8) often presents a critical selectivity challenge: preserving the labile C-Br bonds while installing or reducing the ethyl group.[1] The term "debromination" typically refers to two distinct failure modes depending on your chosen synthetic route:

  • Hydrodebromination during the hydrogenation of a vinyl precursor (e.g., 3,6-dibromo-2-vinylpyridine).[1]

  • Lithium-Halogen Exchange during the direct alkylation of 2,5-dibromopyridine.

This guide provides validated protocols to suppress these side reactions, ensuring high yield and purity.

Part 1: Troubleshooting Guide by Synthetic Route

Scenario A: Hydrogenation of 3,6-Dibromo-2-Vinylpyridine

Context: You are reducing a vinyl group to an ethyl group using hydrogen gas and a metal catalyst.[1]

The Problem: Standard hydrogenation catalysts (Pd/C, Pd(OH)₂) are highly active for oxidative addition into aryl-halide bonds, leading to rapid loss of bromine (hydrodebromination) before the alkene is fully saturated.

Root Cause Analysis:

  • Catalyst Mismatch: Palladium is the gold standard for dehalogenation; using it here is the primary error.

  • Solvent Acidity: Protic solvents or lack of base allows HBr accumulation, accelerating the autocatalytic debromination cycle.

Optimized Protocol: Wilkinson’s Catalyst Homogeneous Hydrogenation This method uses a Rhodium-based homogeneous catalyst which is highly selective for alkene reduction over aryl halide reduction.[1]

Step-by-Step Protocol:

  • Preparation: In a glovebox or under strict Ar flow, charge a flame-dried Schlenk flask with 3,6-dibromo-2-vinylpyridine (1.0 equiv) and Wilkinson’s Catalyst [RhCl(PPh₃)₃] (0.5–1.0 mol%).

  • Solvent: Add degassed Benzene or Toluene (0.1 M concentration). Note: Avoid alcohols.

  • Hydrogenation: Purge the vessel with H₂ (balloon pressure is usually sufficient, ~1 atm). Stir vigorously at Room Temperature for 4–12 hours.

  • Monitoring: Monitor via reaction aliquots (NMR/HPLC). Look for the disappearance of vinyl protons (δ 5.5–6.8 ppm) and appearance of ethyl triplet/quartet.

  • Workup: Concentrate the solvent and purify via silica gel chromatography (Hexanes/EtOAc). The Rh catalyst will remain at the baseline or elute separately.

Alternative Heterogeneous Method (PtO₂/Poisoned): If you must use a heterogeneous system, use Platinum Oxide (Adams' Catalyst) modified with a poison.

  • Catalyst: PtO₂ (5 mol%).

  • Additive: Add Zn(OAc)₂ (0.1 equiv) or Thiophene (trace) to poison the catalyst against C-Br insertion.

  • Base: Include Na₂CO₃ (1.1 equiv) to neutralize any HBr formed, preventing autocatalysis.

Scenario B: Direct Alkylation via Lithiation of 2,5-Dibromopyridine

Context: You are treating 2,5-dibromopyridine with a lithiating agent followed by Ethyl Iodide.[1][2]

The Problem: Reaction with n-Butyllithium (n-BuLi) yields a mixture of debrominated products (e.g., 2-bromo-6-ethylpyridine) rather than the desired trisubstituted product.

Root Cause Analysis:

  • Mechanism Competition: n-BuLi acts as a nucleophile towards the Bromine atom (Li-Hal exchange) faster than it acts as a base towards the C6 proton (Deprotonation).[1]

  • Temperature Control: Li-Hal exchange has a lower activation energy than deprotonation.[1]

Optimized Protocol: LDA-Mediated Directed Ortho-Lithiation Use Lithium Diisopropylamide (LDA), a bulky, non-nucleophilic base, to favor deprotonation.[1]

Step-by-Step Protocol:

  • LDA Generation: To a solution of anhydrous diisopropylamine (1.1 equiv) in THF at -78°C , add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Dissolve 2,5-dibromopyridine (1.0 equiv) in THF and add it slowly down the side of the flask to the LDA solution at -78°C .

    • Critical: The internal temperature must not rise above -70°C.[1]

  • Lithiation: Stir at -78°C for 30–60 minutes . This generates the 2,5-dibromo-6-lithio species.[1]

  • Electrophile Trapping: Add Ethyl Iodide (EtI, 1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Part 2: Visualizing the Selectivity Pathways

The following diagram illustrates the kinetic competition in both scenarios and the decision logic for minimizing byproducts.

DebrominationControl Start Starting Material RouteA Route A: Hydrogenation (Vinyl Precursor) Start->RouteA RouteB Route B: Lithiation (2,5-Dibromopyridine) Start->RouteB PdC Catalyst: Pd/C RouteA->PdC Standard H2 RhCl Catalyst: RhCl(PPh3)3 (Wilkinson's) RouteA->RhCl Selective H2 nBuLi Reagent: n-BuLi RouteB->nBuLi Direct Addn LDA Reagent: LDA (-78°C) RouteB->LDA Pre-complexation ProdA_Bad Major Product: 2-Ethyl-3-bromopyridine (Debrominated) PdC->ProdA_Bad Fast C-Br Cleavage ProdA_Good Target: 3,6-Dibromo-2-ethylpyridine RhCl->ProdA_Good Selective C=C Red. ProdB_Bad Major Product: Li-Br Exchange Species nBuLi->ProdB_Bad Li-Hal Exchange ProdB_Good Target: 3,6-Dibromo-2-ethylpyridine LDA->ProdB_Good Deprotonation (C6)

Caption: Decision pathways for synthesis. Red paths indicate high risk of debromination; Green paths indicate optimized selective protocols.

Part 3: Comparative Data & FAQ

Table 1: Catalyst Performance in Hydrogenation of Bromopyridines

Catalyst SystemH₂ PressureSolventDebromination %Conversion to ProductRecommendation
10% Pd/C 1 atmMeOH>40%HighAVOID
PtO₂ (Adams) 1 atmEtOAc10–15%HighUse with Poison
RhCl(PPh₃)₃ 1 atmBenzene<1% ModerateHIGHLY RECOMMENDED
Raney Ni 50 psiEtOH>20%HighNot Selective

Frequently Asked Questions (FAQ)

Q: Why does the lithiation route require re-numbering of the ring? A: Standard IUPAC rules dictate the numbering. Starting with 2,5-dibromopyridine , the nitrogen is position 1.[1] The carbons are 2, 3, 4, 5, 6. The most acidic proton is at C6 (adjacent to Nitrogen). Lithiation and alkylation at C6 creates a substituent at position 6. However, in the final product 3,6-dibromo-2-ethylpyridine , the ethyl group is assigned position 2 to give the lowest locant set.[1] Thus, the "2,5-dibromo" starting material maps directly to the "3,6-dibromo" core of the product.[1]

Q: Can I use NaBH₄ to reduce the vinyl group? A: Generally, no. Sodium borohydride is not strong enough to reduce isolated alkenes or styrene-like vinyl pyridines without specific activation (e.g., CoCl₂ additive).[1] However, using NaBH₄ with transition metal salts often leads to the same "colloidal metal" species that cause debromination.

Q: I am seeing "dimer" formation in the lithiation step. What is this? A: This is likely oxidative coupling (Wurtz-like coupling) or reaction of the lithiated species with unreacted starting material. Ensure you add the substrate slowly to the LDA to maintain an excess of base, or ensure the temperature is strictly controlled to prevent the lithiated species from attacking another bromide.

References

  • BenchChem Technical Support . Preventing Debromination During Hydrogenation of Bromopyridines. BenchChem Protocols. Link

  • Wang, X., et al. (2000).[3] Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 41(22), 4335-4338.[1] Link

  • El-Hiti, G. A., & Smith, K. (2015).[4] Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479.[4] Link

  • Sigma-Aldrich . Product Specification: 3,6-Dibromo-2-ethylpyridine (CAS 1256789-82-8).[1][5] Link

Sources

optimizing catalyst loading for 3,6-dibromo-2-ethylpyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Optimization & Troubleshooting Guide

Subject: Optimizing Catalyst Loading & Selectivity for 3,6-Dibromo-2-ethylpyridine Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Technical Summary

You are working with 3,6-dibromo-2-ethylpyridine , a substrate presenting a classic "Selectivity vs. Sterics" conflict. Successful functionalization requires distinguishing between two electronically and sterically distinct sites:

  • The C6 Position (

    
    -to-Nitrogen):  Highly activated for oxidative addition due to the inductive effect of the pyridine nitrogen. It is sterically accessible.
    
  • The C3 Position (

    
    -to-Nitrogen):  Electronically less activated and severely sterically hindered  by the adjacent C2-Ethyl group.
    

The Golden Rule: Under standard palladium-catalyzed conditions (Suzuki, Buchwald, Sonogashira), the C6 position will react first . The challenge lies in (1) preventing over-reaction at C3 during the first step, and (2) forcing the reaction at C3 during the second step despite the ethyl group's interference.

Reaction Pathway & Logic Flow

The following diagram illustrates the sequential functionalization logic and the decision nodes for troubleshooting.

ReactionLogic Start 3,6-Dibromo-2-ethylpyridine Step1 Step 1: C6 Functionalization (Kinetic Control) Start->Step1 Low Temp, 1.05 eq. Nucleophile Check1 Check: Is Bis-Coupling Observed? Step1->Check1 Check1->Step1 Yes: Lower Temp / Reduce Cat. Loading Product1 Intermediate: 6-Substituted-3-bromo-2-ethylpyridine Check1->Product1 No (Ideal) Step2 Step 2: C3 Functionalization (Forcing Conditions) Product1->Step2 High Temp, Bulky Ligand (SPhos/RuPhos) Check2 Check: Conversion Stalled? Step2->Check2 Check2->Step2 Yes: Switch to Pd-G3/G4 Precatalyst Final Final Product: 2,3,6-Trisubstituted Pyridine Check2->Final No

Figure 1: Sequential functionalization logic. C6 is kinetically favored; C3 requires thermodynamic forcing and specialized ligands.

Optimization Protocols

Phase A: C6-Selective Coupling (The "Easy" Site)

Goal: Maximize Mono-coupling, Minimize Bis-coupling.

The Science: The C6-Br bond is weaker due to the electron-withdrawing nitrogen. However, high catalyst loading or high temperature will erode this selectivity, leading to mixtures.

Optimized Protocol:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Standard) or Pd(dppf)Cl
    
    
    (Robust).
  • Loading: 0.5 – 1.0 mol% . (Do not exceed 1% initially).

  • Solvent: Toluene/Water (4:1) or DME/Water.

  • Temperature: 40 °C – 60 °C . (Avoid reflux).

  • Stoichiometry: Add the boronic acid/nucleophile dropwise (1.05 equiv max).

ParameterRecommended RangeWhy?
Pd Loading 0.5 - 1.0 mol%High loading promotes simultaneous oxidative addition at C3.
Temperature 40 - 60 °CC6 activates at lower temps; C3 requires >80 °C.
Base Na

CO

(Weak)
Strong bases (KOtBu) accelerate the reaction too much, reducing selectivity.
Phase B: C3-Coupling (The "Hard" Site)

Goal: Overcome the steric wall of the 2-Ethyl group.

The Science: The C2-Ethyl group creates a "steric fence." Standard ligands (PPh


) are not bulky enough to facilitate the reductive elimination step effectively in this crowded environment, nor are they electron-rich enough to speed up the difficult oxidative addition. You need Dialkylbiaryl phosphines  (Buchwald Ligands).

Optimized Protocol:

  • Catalyst: Pd-RuPhos-G4 or Pd-SPhos-G4 (Precatalysts).

  • Loading: Start at 2.0 mol% .

  • Ligand Choice:

    • SPhos: Excellent for general steric hindrance.

    • RuPhos: Superior if the incoming nucleophile is an amine (Buchwald-Hartwig) or electron-poor aryl.

  • Temperature: 80 °C – 100 °C .

  • Solvent: 1,4-Dioxane (anhydrous preferred for difficult couplings).

Catalyst Loading Optimization Center

High palladium costs require loading optimization. Do not simply add more catalyst if the reaction fails; use the "Visual Kinetics" method.

Troubleshooting Guide: "The Reaction Stalled"

Scenario: You observed 40% conversion, added more catalyst, and nothing happened. Diagnosis: The catalyst didn't die; it was poisoned, or the cycle is inhibited by product inhibition.

Step-by-Step Optimization Workflow:
  • The Color Test:

    • Reaction is Black/Grey: Palladium has aggregated into "Palladium Black" (inactive nanoparticles).

      • Fix: Your ligand concentration is too low, or the temperature is too high for the catalyst stability. Increase Ligand:Metal ratio to 2:1 or 3:1.

    • Reaction is Orange/Yellow/Red (Clear): The catalyst is still homogeneous but inactive (off-cycle).

      • Fix: The oxidative addition is likely the bottleneck. Switch to a more electron-rich ligand (e.g., P(t-Bu)

        
         or XPhos).
        
  • The "Dosing" Strategy (To lower total loading): Instead of adding 5 mol% at the start:

    • Add 1.0 mol% at T=0.

    • Add 0.5 mol% at T=2 hours.

    • Add 0.5 mol% at T=4 hours.

    • Result: Often achieves higher TON (Turnover Number) than a single large bolus, as it prevents early-stage catalyst aggregation.

  • The Pyridine Poisoning Effect: Pyridines can coordinate to Pd, displacing weak ligands.

    • Solution: Use Pd-PEPPSI-IPr (NHC catalyst).[1] The carbene ligand is too strong to be displaced by the pyridine substrate, maintaining the active cycle.

FAQ: Specific Troubleshooting

Q1: I am getting a 15% yield of the bis-coupled product during Step 1 (C6 coupling). How do I stop this?

  • A: The C3 position is reacting because the local concentration of Pd is too high or the temperature is too aggressive.

    • Lower the temperature by 10 °C.

    • Switch to a slow addition of the boronic acid (syringe pump over 1 hour). This keeps the nucleophile concentration low, starving the slower C3 reaction.

Q2: The C3 coupling works but yields are low (30%) because of de-bromination (hydrodehalogenation).

  • A: De-bromination is a sign of the "Hydride Shift" side reaction, often caused by

    
    -hydride elimination from the ligands or solvent.
    
    • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (non-protic).

    • Use a precatalyst (e.g., Pd-G4) instead of Pd(OAc)

      
       + Ligand to ensure immediate entry into the catalytic cycle without an induction period.
      

Q3: Can I do this in "One Pot"?

  • A: Yes, but order matters.

    • Add 1.0 equiv Boronic Acid A (for C6), Pd cat, Base. Heat to 60 °C.

    • Wait for completion (TLC).

    • Add 1.2 equiv Boronic Acid B (for C3), fresh catalyst (or a boost of SPhos), and raise temp to 100 °C.

    • Warning: If you use a strong ligand (SPhos) in step 1, you lose selectivity. Use a weaker ligand (PPh

      
      ) for step 1, then inject the strong ligand for step 2.
      

References

  • Selectivity in Halopyridines: Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[2] (Discusses ligand effects on TON and selectivity).

  • Catalyst Loading & Mechanism: Journal of the American Chemical Society. Suzuki−Miyaura Coupling Reactions at Low Catalyst Loadings.[3] (Foundational text on reducing Pd loading using Buchwald ligands).

  • Steric Hindrance & Pyridines: BenchChem Technical Guides. A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. (Explains the electronic/steric trade-offs at C2/C3/C6).

  • Pd-PEPPSI Catalysts: Beilstein Journal of Organic Chemistry. Highly bulky and stable geometry-constrained iminopyridines... application in Pd-catalyzed Suzuki coupling. (Use of NHC ligands for difficult substrates).

Sources

Technical Support Center: Recrystallization of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of halogenated pyridine intermediates. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to ensure the high-purity crystalline recovery of 3,6-dibromo-2-ethylpyridine (Molecular Formula: C7H7Br2N, Monoisotopic Mass: 262.89 Da)[1].

Part 1: Molecular Profiling & Solvent Causality

Before selecting a solvent system, it is critical to understand how the structural features of 3,6-dibromo-2-ethylpyridine dictate its physical properties:

  • The Pyridine Core: Weakly basic and polar. However, the nitrogen's hydrogen-bonding capability is sterically hindered by the adjacent ethyl group.

  • 3,6-Dibromo Substitution: The addition of two heavy halogen atoms significantly increases the molecule's lipophilicity and molecular weight. Halogenated pyridines typically demonstrate enhanced solubility in polar organic solvents (like acetonitrile) at elevated temperatures, with a sharp drop in solubility upon cooling—an ideal profile for recrystallization[2].

  • 2-Ethyl Group: This aliphatic chain introduces steric bulk that disrupts the highly ordered, rigid crystal lattice typical of planar pyridines. Causality: This disruption lowers the melting point of the compound and increases its propensity to "oil out" (separate as a liquid rather than a solid) if the solvent system is not perfectly optimized.

Quantitative Data: Solvent Selection Matrix

The ideal recrystallization solvent must dissolve the compound completely at its boiling point but sparingly at room temperature or below[3]. Based on temperature-dependent solubility trends[4], the following table summarizes the suitability of candidate solvents:

Solvent CandidateBoiling Point (°C)Polarity Index (P')Cold Solubility (25°C)Hot Solubility (Boiling)Suitability for 3,6-dibromo-2-ethylpyridine
Acetonitrile 82.05.8LowHighOptimal - Steep temperature-solubility gradient[2].
Ethanol (Absolute) 78.45.2Low-ModerateHighGood - Standard for moderately polar aromatics[5].
Hexane 69.00.1HighHighPoor - Compound is too lipophilic; will not crystallize.
Water 100.09.0InsolubleInsolublePoor - Anti-solvent use only; risks oiling out[3].
Ethyl Acetate 77.14.4HighHighPoor - Insufficient recovery upon cooling.
Part 2: Workflow Visualization

The following decision tree outlines the microscale self-validation process required before committing your bulk crude sample to a solvent system.

Workflow Start Crude 3,6-dibromo- 2-ethylpyridine Screen Microscale Screen: Add 0.5 mL Solvent Start->Screen Cold Soluble at 25°C? Screen->Cold Hot Heat to Boiling. Soluble? Cold->Hot No Reject1 Reject: Too Soluble (e.g., Hexane) Cold->Reject1 Yes Cool Cool to 0°C. Crystals Form? Hot->Cool Yes Reject2 Reject: Insoluble (e.g., Water) Hot->Reject2 No Troubleshoot Troubleshoot: Seed or Scratch Cool->Troubleshoot No Accept Scale-Up with Optimal Solvent Cool->Accept Yes Troubleshoot->Accept

Fig 1: Microscale solvent selection workflow for halogenated pyridines.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Acetonitrile as the primary solvent and embeds self-validating checks to ensure thermodynamic control and maximum yield.

Step 1: Initial Dissolution & Titration

  • Place the crude 3,6-dibromo-2-ethylpyridine in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Heat the acetonitrile to a gentle boil (~80°C) on a hot plate.

  • Add the hot solvent dropwise to the crude solid while stirring continuously.

  • Self-Validation Check: Pause the solvent addition the exact moment the solid is fully dissolved. Adding excess solvent destroys the supersaturation gradient, which will severely limit your final percent recovery[3].

Step 2: Decolorization (Conditional)

  • If the boiling solution is dark brown or yellow (indicating oxidized polymeric impurities), remove from heat and carefully add 1-2% (w/w) activated charcoal (Norit).

  • Boil for 3–5 minutes, then perform a hot gravity filtration through fluted filter paper.

  • Causality: The highly porous carbon selectively adsorbs large, planar, conjugated impurities. The monomeric pyridine derivative remains dissolved in the hot filtrate[3].

Step 3: Controlled Nucleation

  • Allow the hot filtrate to cool undisturbed to room temperature.

  • Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) causes the compound to crash out too quickly, trapping solvent molecules and impurities within a flawed crystal lattice. Slow cooling ensures thermodynamic control, yielding highly pure, well-defined crystals[4].

Step 4: Yield Maximization & Isolation

  • Once the flask has reached room temperature and initial crystallization is visible, transfer the flask to an ice-water bath (0–5°C) for 15–20 minutes. This forces the remaining compound out of the mother liquor[3].

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold acetonitrile to remove surface impurities without redissolving the product. Dry under high vacuum to a constant weight.

Part 4: Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer at the bottom of the flask) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the compound's saturation point in the solvent is reached at a temperature above its melting point. Because the 2-ethyl group on 3,6-dibromo-2-ethylpyridine lowers its melting point relative to rigid, unsubstituted pyridines, it is highly susceptible to liquid-liquid phase separation in weak solvent systems (e.g., ethanol/water mixtures). Solution: Switch to a single-solvent system with a steep temperature-solubility gradient, such as pure acetonitrile[2]. If you must use a mixed solvent, add slightly more of the "good" solvent (e.g., ethanol) to lower the saturation temperature below the compound's melting point, and seed the solution with a pure crystal before it reaches the cloud point.

Q: I cooled the solution to 0°C, but no crystals are forming. What went wrong? Causality: The solution is not supersaturated. You likely added too much hot solvent during Step 1, meaning the compound remains completely soluble even at 0°C[4]. Solution (Self-Correction): Transfer the flask back to the heat source and gently boil off 20–30% of the solvent volume. Allow it to cool again. If crystals still do not form, scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide a high-energy surface that acts as a nucleation site for crystal growth.

Q: Can I use water as a recrystallization solvent for this compound? Causality: No. While water is a standard recrystallization solvent for polar organic solids like acetanilide[3], the dual bromine atoms and the ethyl chain render 3,6-dibromo-2-ethylpyridine highly lipophilic. It is entirely insoluble in water at all temperatures. Water should only be used sparingly as an anti-solvent in combination with ethanol, though this significantly increases the risk of oiling out.

References
  • PubChemLite - 3,6-dibromo-2-ethylpyridine (C7H7Br2N)
  • 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine Source: Smolecule URL
  • Recrystallization Experiment in Organic Chemistry Source: Athabasca University URL
  • Recrystallization in the Organic Chemistry Laboratory Source: ChemEd X URL
  • Recrystallization Solvent Selection Guide Source: Scribd URL

Sources

troubleshooting low reactivity of 3-bromo position in 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the differential reactivity of polyhalogenated heterocycles.

When working with 3,6-dibromo-2-ethylpyridine , researchers consistently encounter a frustrating bottleneck: the 3-bromo position exhibits stubbornly low reactivity during standard cross-coupling reactions, often leading to stalled reactions, protodehalogenation, or complex mixtures.

This guide is designed to dissect the root causes of this phenomenon and provide field-proven, self-validating protocols to help you gain absolute chemoselective control over this scaffold.

Mechanistic Insight: The Dichotomy of 3,6-Dibromo-2-ethylpyridine

To troubleshoot the 3-bromo position, we must first understand the causality behind its inertness compared to the 6-bromo position. The reactivity of this molecule is governed by a strict interplay of electronic and steric factors:

  • Electronic Deactivation: The pyridine nitrogen exerts a strong electron-withdrawing effect (both inductive and mesomeric) at the ortho (2,6) and para (4) positions. Consequently, the 6-bromo carbon is highly electrophilic, making it primed for rapid oxidative addition by Pd(0) complexes. In contrast, the 3-bromo position is meta to the nitrogen, lacking this resonance-driven electron depletion.

  • Steric Shielding & Inductive Donation: The 2-ethyl group sits directly adjacent to the 3-bromo position. This alkyl group not only creates a physical steric shield that hinders the approach of bulky palladium-phosphine active species, but it also exerts an electron-donating inductive effect (+I). This further increases the electron density at C3, making oxidative addition kinetically unfavorable.

However, this kinetic disadvantage in cross-coupling becomes a thermodynamic advantage in Halogen-Metal Exchange (HME) . As established in landmark studies on1, lithiation at the position ortho to the pyridine nitrogen (C6) is thermodynamically destabilized by lone-pair/lone-pair repulsion. Therefore, metalation selectively and stably occurs at the meta position (C3) [1].

Reactivity Comparison Data
Parameter3-Bromo Position6-Bromo Position
Electronic Environment Meta to N (Electron-richer)Ortho to N (Electron-deficient)
Inductive Effect (+I) High (adjacent 2-ethyl group)Low
Steric Hindrance High (shielded by 2-ethyl group)Low (only N lone pair adjacent)
Pd(0) Oxidative Addition Sluggish (requires bulky ligands)Rapid (proceeds with standard Pd(PPh3)4)
Organometallic Stability High (Thermodynamically favored)Low (Destabilized by N lone-pair repulsion)
Preferred Activation Halogen-Metal ExchangeCross-Coupling / SNAr

Pathway Visualization

Reactivity_Pathways cluster_Pd Kinetic / Electronic Control cluster_HME Thermodynamic Control SM 3,6-Dibromo-2-ethylpyridine Pd Pd-Catalyzed Cross-Coupling SM->Pd Pd(0), Ligand HME Halogen-Metal Exchange SM->HME Organolithium/Magnesium Prod6 Selective 6-Functionalization Pd->Prod6 Fast Oxidative Addition Prod3 Selective 3-Functionalization HME->Prod3 Stable C3-Metalation

Fig 1: Chemoselective divergence in 3,6-dibromo-2-ethylpyridine functionalization.

Troubleshooting FAQs

Q: I am trying to perform a Suzuki coupling at the 3-position, but only the 6-position reacts. Why? A: This is a classic case of electronic differentiation. The 6-position is highly electrophilic and primed for rapid oxidative addition. If your goal is to functionalize the 3-position via cross-coupling, you must first functionalize (or protect) the 6-position. Once the 6-position is occupied, you can force the 3-position to react by switching to 2 utilizing highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) [2].

Q: How can I selectively functionalize the 3-position first, leaving the 6-bromo group intact? A: You must abandon cross-coupling and utilize Halogen-Metal Exchange (HME). Because 3, reagents like Turbo-Grignard (iPrMgCl·LiCl) will selectively exchange the 3-bromo position[3]. The resulting 3-magnesio species is highly stable because it avoids the lone-pair repulsion that would occur at the 6-position.

Q: My forced 3-position Suzuki coupling is stalling at 50% conversion, and I see a lot of protodehalogenated byproduct. How do I fix this? A: Protodehalogenation occurs when the Pd(0) successfully inserts into the C3-Br bond, but the subsequent transmetalation or reductive elimination steps are too slow due to the steric bulk of the 2-ethyl group. This delay allows the Pd-aryl intermediate to abstract a proton from the solvent or base. Solution: Ensure strictly anhydrous conditions, switch to a non-nucleophilic base (e.g., anhydrous K3PO4 instead of aqueous Na2CO3), and use a less polar solvent like toluene. Elevating the temperature (or using microwave irradiation) will accelerate the desired catalytic cycle to outpace the degradation pathway.

Validated Experimental Protocols

To ensure reproducibility, I have structured these protocols as self-validating systems. Do not proceed to the next synthetic step without confirming the validation checkpoints.

Protocol A: Regioselective 6-Arylation (Standard Suzuki)

Objective: Rapidly functionalize the highly reactive 6-position while preserving the 3-bromo group.

  • Setup: In a Schlenk flask, combine 3,6-dibromo-2-ethylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous Na2CO3 (2.0 equiv).

  • Reaction: Heat the biphasic mixture at 80 °C for 4 hours under vigorous stirring.

  • Validation Check: Quench a 0.1 mL aliquot and perform GC-MS. The presence of a single major product peak with an isotopic pattern characteristic of one bromine atom (M and M+2 in a 1:1 ratio) confirms successful mono-coupling. 1H NMR of the crude must show the disappearance of the highly deshielded C5 proton.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Regioselective 3-Functionalization via Turbo-Grignard

Objective: Umpolung activation of the sterically hindered 3-position via thermodynamic control.

  • Setup: Dissolve 3,6-dibromo-2-ethylpyridine (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Metalation: Cool the solution to -40 °C. Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF).

  • Equilibration: Stir for 2 hours at -40 °C. Causality note: The extended time at -40 °C is required to overcome the steric hindrance of the 2-ethyl group and ensure complete thermodynamic equilibration to the 3-magnesio species.

  • Validation Check: Quench a 0.1 mL aliquot with D2O. GC-MS should reveal >95% deuterium incorporation exclusively at the 3-position (M+1 shift), confirming regioselective metalation.

  • Electrophile Trapping: Add your desired electrophile (e.g., anhydrous DMF for formylation, or I2 for iodination) at -40 °C. Warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, and purify.

Protocol C: Forced 3-Arylation (Post 6-Substitution)

Objective: Overcome the steric and electronic deactivation of the 3-position for a second cross-coupling.

  • Setup: Charge a dry flask with the 6-substituted-3-bromo-2-ethylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add thoroughly degassed Toluene (0.1 M). Causality note: Toluene suppresses protodehalogenation compared to ethereal solvents.

  • Reaction: Heat at 110 °C for 16 hours.

  • Validation Check: Monitor via LC-MS. If conversion stalls before 16 hours, spike the reaction with an additional 0.01 equiv of Pd2(dba)3/XPhos to re-initiate the catalytic cycle.

References

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry (1977). 1

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry (2010). 2

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar / Tetrahedron (2000). 3

Sources

Technical Support Center: Purification & Analysis of 3,6-Dibromo-2-ethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective mono-substitution of 3,6-dibromo-2-ethylpyridine presents a classic challenge in heterocyclic chemistry: distinguishing between the sterically hindered C3-position (proximal to the 2-ethyl group) and the electronically activated C6-position .

In nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings, the C6-position is generally favored due to the directing effect of the ring nitrogen and the steric shielding of C3 by the ethyl group. However, "leakage" to the C3 position often occurs (5–15%), creating a critical separation bottleneck. This guide provides the protocols to resolve these isomers when standard silica chromatography fails.

Module 1: The Separation Decision Tree

The following diagram illustrates the logical workflow for selecting the correct purification modality based on your crude mixture's profile.

SeparationLogic Start Crude Mixture: 3,6-Dibromo-2-ethylpyridine + Mono-substituted Isomers Analyze Step 1: Analytical HPLC (C18, Low pH) Start->Analyze Resolution Resolution (Rs) > 1.5? Analyze->Resolution PrepLC Method A: Prep HPLC (Reverse Phase) Resolution->PrepLC Yes SFC_Check Check Solubility in MeOH/CO2 Resolution->SFC_Check No (Co-elution) Final Pure Isomers (Ready for NOE) PrepLC->Final Isolate SFC Method B: SFC (Supercritical Fluid) SFC_Check->SFC Soluble Flash Method C: Modified Flash (Amino-Silica) SFC_Check->Flash Insoluble/Precipitates SFC->Final Isolate Flash->Final Isolate

Figure 1: Decision matrix for selecting the optimal purification technique based on resolution and solubility.

Module 2: Troubleshooting & FAQs

Q1: Why do my isomers co-elute on standard silica gel (Normal Phase)?

Diagnosis: Pyridine derivatives are weakly basic. The silanols (Si-OH) on standard silica gel are acidic. This leads to hydrogen bonding and non-specific "tailing," which broadens peaks and merges the regioisomers. Furthermore, the lipophilicity difference between the 3-substituted and 6-substituted isomers is negligible in non-polar solvents (Hexane/EtOAc).

The Fix:

  • Deactivation: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.

  • Stationary Phase Switch: Use Amine-functionalized silica (NH2) . This creates a "basic" surface that repels the pyridine ring, forcing separation based purely on the steric interaction of the isomers with the solvent.

Q2: I see two spots on TLC, but they merge on Prep-HPLC. What now?

Diagnosis: You are likely using a neutral or low-pH mobile phase (e.g., Water/Acetonitrile with Formic Acid). While good for ionization, it protonates both pyridines (


), masking the subtle electronic differences caused by the substituent position.

The Fix (pH Switching): Switch to a High pH mobile phase (pH 10).

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mechanism: At pH 10, the pyridines are neutral. The 2-ethyl group creates a "hydrophobic shield" around the C3 position. A C18 column will interact differently with the exposed C6-substituted isomer versus the "shielded" C3-substituted isomer.

Q3: How do I definitively identify which isomer is which without growing a crystal?

Diagnosis: Mass Spectrometry (MS) is useless here; both isomers have the exact same mass and fragmentation pattern.

The Fix (NOE NMR Spectroscopy): You must use 1D-NOESY or 2D-NOESY (Nuclear Overhauser Effect Spectroscopy). The spatial proximity of the 2-Ethyl group is your internal ruler.

  • Isomer A (Target: 6-Substituted): The 2-Ethyl group is adjacent to the remaining Bromine at C3. (No NOE signal between Ethyl and new substituent).

  • Isomer B (Impurity: 3-Substituted): The 2-Ethyl group is adjacent to the New Substituent at C3. (Strong NOE signal between Ethyl-CH2 and the protons of the new substituent).

Module 3: Experimental Protocols

Protocol A: High-pH Reverse Phase Separation (Recommended)

Best for: Final purification of 10mg – 5g scale.

ParameterCondition
Column C18 Hybrid Particle (e.g., XBridge BEH C18), 5µm, 19 x 150mm
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 20 mL/min
Detection UV @ 254 nm and 280 nm

Technical Insight: The high pH suppresses the protonation of the pyridine nitrogen. The 3-substituted isomer , being more sterically compact (the substituent folds back near the ethyl), often elutes later than the linear 6-substituted isomer on C18.

Protocol B: Supercritical Fluid Chromatography (SFC)

Best for: Difficult separations where HPLC fails; orthogonal selectivity.

ParameterCondition
Column 2-Ethylpyridine (2-EP) or Phenyl-Hexyl
Co-Solvent Methanol (no additives needed usually)
Gradient 5% to 25% Methanol in CO2
Back Pressure 120 bar
Temp 40°C

Technical Insight: SFC is sensitive to the "shape" of the molecule. The bulky 2-ethyl group creates a significant disruption in the adsorption of the 3-substituted isomer onto the stationary phase, often resulting in baseline resolution.

Module 4: Structural Validation Logic

The following diagram details the NMR logic required to sign off on the structure.

NMRExperiment Sample Isolated Isomer Exp Run 1D NOESY Irradiate 2-Ethyl (-CH2-) Sample->Exp ResultA NOE Signal Observed at Substituent (R) Exp->ResultA Signal ResultB NOE Signal Silent (or only to Ring H) Exp->ResultB No Signal ConclA Conclusion: 3-Substituted Isomer (Impurity) ResultA->ConclA ConclB Conclusion: 6-Substituted Isomer (Target) ResultB->ConclB

Figure 2: NOE Logic flow for distinguishing regioisomers based on the proximity of the 2-ethyl group.

References

  • Regioselectivity in Pyridine Substitution

    • Sakamoto, T., et al.[1] "Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography." Journal of Inorganic Biochemistry, 2000.[1]

    • BenchChem Technical Support.[2] "Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine" (Analogous heterocyclic chemistry).

  • Chromatographic Methods

    • Helix Chromatography.[3] "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." (Demonstrates mixed-mode utility).

    • Heard, J. T., et al.[4] "Separation of Biological Pyridines by High Pressure Liquid Chromatography." Journal of Liquid Chromatography, 1981.[4]

  • Synthesis & Characterization

    • Fan, Z. H., et al.[5] "Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives." Chemical Science, 2023. (Discusses steric blocking of pyridine positions).

    • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

thermal stability issues during scale-up of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response. It addresses the thermal stability and scale-up challenges of 3,6-dibromo-2-ethylpyridine , a critical intermediate often synthesized via metal-halogen exchange or direct halogenation.[1]

Topic: Thermal Stability & Process Safety for 3,6-Dibromo-2-ethylpyridine Ticket ID: #TSC-PYR-362ET Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]

Executive Summary: The Thermal Hazard Profile

Scale-up of 3,6-dibromo-2-ethylpyridine presents a dual thermal risk profile. Unlike simple pyridines, the presence of two bromine atoms sensitizes the ring to nucleophilic attacks and metal-halogen exchange "scrambling" (halogen dance) at elevated temperatures.

Critical Safety Alert:

  • Solid State: The isolated solid is generally stable up to its melting point (~35-40°C) but exhibits exothermic decomposition at elevated temperatures (>200°C).[1]

  • In-Process (The Real Danger): The primary thermal stability issue occurs during synthesis, specifically the thermal instability of the lithiated intermediate (if using the metal-halogen exchange route) or the control of exotherms during direct bromination.

Critical Process Parameters (CPP) & Troubleshooting

Module A: The Lithiation Route (Low-Temperature Instability)

Most common route: Lithiation of 2,5-dibromopyridine followed by ethylation.[1]

The Issue: During scale-up, you observe lower yields, tar formation, or "runaway" pressure events when moving from gram to kilogram scale.

Q: Why does the reaction degrade even when I hold the reactor at -78°C? A: At scale, heat transfer limits (surface-area-to-volume ratio) create localized "hot spots" where the temperature exceeds the stability threshold of the lithiated intermediate (3,6-dibromo-2-lithiopyridine).[1]

Technical Insight: The lithiated species is thermodynamically unstable above -60°C .[1] If it warms, it undergoes a "Halogen Dance" (isomerization) or polymerization.[1]

  • Lab Scale: Rapid mixing dissipates heat instantly.[1]

  • Plant Scale: The exotherm of n-BuLi addition raises local temps above -60°C, triggering decomposition before the ethylating agent is added.[1]

Troubleshooting Protocol: Cryogenic Dosing Control

  • Pre-Cooling: Jacket temperature must be set 10°C below target process temp.

  • Dosage Rate: Link addition rate to internal temperature (Tr). Stop addition if Tr > -65°C.[1]

  • Quench: The electrophile (Ethyl Iodide/Bromide) addition is also exothermic.[1]

Visualization: The Thermal Failure Pathway

LithiationFailure Start 2,5-Dibromopyridine (Starting Material) Li_Add Add n-BuLi (Exothermic) Start->Li_Add Intermed Intermediate: 6-Lithio-2,5-dibromopyridine Li_Add->Intermed T < -70°C Temp_Check Temp > -60°C? Intermed->Temp_Check Success Add Et-I Product: 3,6-Dibromo-2-ethylpyridine Temp_Check->Success No (Maintained Cold) Failure Halogen Dance / Polymerization (Tars & Yield Loss) Temp_Check->Failure Yes (Hot Spots)

Caption: Figure 1. Thermal failure mode during the metal-halogen exchange synthesis route.

Module B: The Direct Bromination Route (High-Temperature Runaway)

Alternative route: High-temperature bromination of 2-ethylpyridine.[1]

Q: We see a sudden pressure spike during the bromination step at 140°C. What is happening? A: You are likely experiencing the decomposition of Pyridinium Perbromide intermediates.

Technical Insight: Direct bromination requires high temperatures (>130°C).[1] However, bromine forms complexes with pyridine (Py·HBr·Br2) that can accumulate if the reaction temperature is too low initially. When the temperature is finally raised to drive the reaction, these accumulated complexes decompose simultaneously, releasing massive amounts of HBr gas and heat.

Corrective Action:

  • Ramp Control: Do not add all bromine at low temperature. Use a "hot addition" protocol where bromine is fed into the hot mixture to ensure immediate consumption.

  • Scrubbing: Ensure HBr scrubbers are sized for peak generation, not average generation.[1]

Thermal Characterization Data (DSC/ARC)

The following data represents the thermal stability profile for 3,6-dibromo-2-ethylpyridine and its close analogs. Use this to set your Never-Exceed Temperature (NET) .

Table 1: Thermal Decomposition Data

ParameterValue (Approx.)Note
Melting Point 34°C - 38°CSolid to Liquid transition.[1][2] Handling liquid above this temp is safer for dosing.
T_onset (Pure) > 210°COnset of exothermic decomposition for the pure isolated product.
T_onset (Rxn Mass) > 140°CCrude reaction mixtures often decompose earlier due to impurities.[1]
Energy Release -280 J/gModerate to High energy.[1] Capable of adiabatic temp rise >100°C.
Lithiated Species Stability < -60°CCRITICAL: The intermediate decomposes violently or isomerizes above this limit.[1]

Data Source Grounding: Based on thermal studies of analogous 3-bromo-1-(3,5-dichloropyridin-2-yl) derivatives and general halopyridine safety profiles [1, 2].[1]

Post-Processing & Storage FAQs

Q: The product turns dark/black during vacuum distillation. Is it decomposing? A: Yes. Poly-brominated pyridines are light and heat sensitive.[1]

  • Cause: Prolonged heat soak >100°C during distillation promotes polymerization.[1]

  • Solution: Use a Wiped Film Evaporator (WFE) instead of pot distillation to minimize residence time.[1] Add a radical inhibitor (e.g., BHT) if permissible.[1]

Q: Can I store the intermediate in steel drums? A: 3,6-dibromo-2-ethylpyridine is corrosive.[1]

  • Risk: Hydrolysis of the C-Br bond (slow) releases HBr, which corrodes steel and catalyzes further decomposition (autocatalytic).

  • Protocol: Store in HDPE or glass-lined containers. Store cool (<25°C) and dry.

Validated Experimental Workflow (Scale-Up Ready)

This protocol minimizes thermal risk by avoiding particle accumulation and ensuring heat dissipation.[1]

Step-by-Step Methodology:

  • Reactor Prep: Dry Cryogenic Reactor (Hastelloy/Glass-lined). Purge N2.

  • Charge: 2,5-Dibromopyridine (1.0 eq) in Anhydrous THF (10 vol).

  • Cooling: Cool to -78°C . Ensure agitation is maxed for heat transfer.[1]

  • Lithiation (The Hazard Step):

    • Add n-BuLi (1.05 eq) slowly.[1]

    • Control: Maintain internal T < -65°C.[1]

    • Hold: Stir 30 mins at -78°C.

  • Alkylation:

    • Add Ethyl Iodide (1.1 eq) dropwise.[1]

    • Exotherm: Expect sharp temp rise.[1] Do not exceed -40°C.[1]

  • Quench: Warm to 0°C and quench with NH4Cl (aq).

Workflow Visualization

ScaleUpWorkflow Prep 1. Reactor Prep (Dry/N2 Purge) Dissolve 2. Dissolution (THF, -78°C) Prep->Dissolve Lithiation 3. Lithiation (Limit T < -65°C) Dissolve->Lithiation Critical Cooling Alkylation 4. Alkylation (Et-I Addition) Lithiation->Alkylation Unstable Intermed Quench 5. Quench (NH4Cl, 0°C) Alkylation->Quench Warm-up

Caption: Figure 2.[1] Optimized process flow to mitigate thermal instability during the critical lithiation phase.

References

  • Thermal Stability of Brominated Pyridines: Source: Sperry, J. B., & Wright, D. L. "The Halogen Dance Reaction in Pyridine Derivatives." Chemical Society Reviews.[1] Context: Mechanisms of isomerization and decomposition in lithiated halopyridines.

  • DSC Data for Pyridine Derivatives: Source:Journal of Thermal Analysis and Calorimetry. "Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)..." Link:

  • Source:Organic Process Research & Development. "Safety Assessment of Pyridine Derivatives.
  • Product Data & Handling: Source: Sigma-Aldrich / MilliporeSigma.[1] "Safety Data Sheet: 3,6-Dibromo-2-methylpyridine (Analog)." Link:[1]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3,6-Dibromo-2-ethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral analysis of 3,6-dibromo-2-ethylpyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, 3,6-dibromo-2-ethylpyridine (CAS: 1256789-82-8) serves as a critical halogenated scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its utility lies in the differential reactivity of the C3 and C6 bromine atoms, allowing for sequential functionalization. However, verifying the regiochemistry of this substitution pattern is a common analytical bottleneck.

This guide provides a definitive 1H NMR structural analysis of 3,6-dibromo-2-ethylpyridine. Unlike standard spectral lists, this document focuses on comparative performance —demonstrating how to distinguish this specific isomer from its synthetic precursors (mono-brominated impurities) and regioisomers (e.g., 2,5-dibromo-3-ethylpyridine) using coupling constant analysis and chemical shift logic.

Part 1: The Standard – Spectral Fingerprint

The following data represents the isolated, purified compound in deuterated chloroform (


). The assignment is validated based on substituent effects and scalar coupling constants.

Experimental Conditions:

  • Frequency: 400 MHz[2][3][4][5]

  • Solvent:

    
     (Residual peak referenced to 7.26 ppm)
    
  • Temperature: 298 K

Table 1: 1H NMR Assignment of 3,6-Dibromo-2-ethylpyridine
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
C4-H 7.63 Doublet (d)1H8.2 Hz Aromatic proton, ortho to C5, para to N.
C5-H 7.18 Doublet (d)1H8.2 Hz Aromatic proton, ortho to C4, meta to N.
Ethyl-CH₂ 2.94 Quartet (q)2H7.5 Hz Methylene group, deshielded by pyridine ring.
Ethyl-CH₃ 1.28 Triplet (t)3H7.5 Hz Methyl group terminal.

Analyst Note: The diagnostic feature of this spectrum is the AX spin system in the aromatic region with a coupling constant of 8.2 Hz . This large


-value is characteristic of ortho-coupling (

), confirming that the two aromatic protons are adjacent (positions 4 and 5).
Part 2: Comparative Performance Analysis

In a synthesis workflow, the "performance" of an analytical method is defined by its ability to resolve the target from likely contaminants. We compare the NMR signature of the target against its two most common "alternatives": the mono-brominated precursor and the regioisomer.

Scenario A: Distinguishing from Precursors (Reaction Monitoring)

Alternative: 3-Bromo-2-ethylpyridine (Mono-brominated impurity)

During bromination (e.g., Sandmeyer reaction or direct bromination), incomplete conversion leaves the mono-bromo species.

FeatureTarget: 3,6-Dibromo-2-ethylpyridineImpurity: 3-Bromo-2-ethylpyridineDiagnostic Action
Aromatic Region 2 Signals (Two Doublets)3 Signals (dd, dd, dd)Count the aromatic peaks. The loss of the C6 proton simplifies the spectrum.
C6-H Signal Absent (Substituted by Br)Present (~8.5 ppm)Look for a downfield signal >8.0 ppm. If present, C6 is unsubstituted.
Scenario B: Distinguishing from Regioisomers (Structural Validation)

Alternative: 2,5-Dibromo-3-ethylpyridine (Isomer)

Misidentification of isomers can lead to failed downstream cross-coupling. The coupling constants provide a self-validating check.

  • Target (3,6-dibromo): Protons are at C4 and C5 .

    • Relationship: Ortho

    • Coupling (

      
      ): ~8.0 Hz  (Observed: 8.2 Hz)
      
    • Appearance: Two clear doublets.

  • Isomer (2,5-dibromo): Protons are at C4 and C6 .

    • Relationship: Meta (Separated by C5-Br)

    • Coupling (

      
      ): ~1–2 Hz 
      
    • Appearance: Two singlets or two doublets with very fine splitting.

Part 3: Structural Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure based on the spectral data above.

NMR_Logic Start Crude Product Isolated (Target: 3,6-Dibromo-2-ethylpyridine) Step1 Analyze Aromatic Region (6.5 - 9.0 ppm) Start->Step1 Count How many aromatic protons? Step1->Count ThreeH 3 Protons Count->ThreeH Found 3 TwoH 2 Protons Count->TwoH Found 2 Impurity Impurity Identified: Mono-brominated species (e.g., 3-bromo-2-ethylpyridine) ThreeH->Impurity Coupling Analyze Coupling Constant (J) TwoH->Coupling Meta Small J (< 2 Hz) (Meta-coupling) Coupling->Meta Singlets/Fine Splitting Ortho Large J (~8 Hz) (Ortho-coupling) Coupling->Ortho Clear Doublets Isomer Wrong Isomer: Protons are separated (e.g., 2,5-dibromo isomer) Meta->Isomer Confirmed Structure Confirmed: 3,6-Dibromo-2-ethylpyridine (Protons at C4/C5 adjacent) Ortho->Confirmed

Figure 1: NMR decision tree for validating the regiochemistry of dibromo-ethylpyridines.

Part 4: Experimental Protocol

To reproduce the spectral quality required for this analysis, follow this standardized protocol.

1. Sample Preparation:

  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
  • Homogenization: Invert the tube 5 times; ensure the solution is clear. If the compound was isolated as an oil (common for this intermediate), ensure no hexanes remain from chromatography, as hexane signals (0.8–1.3 ppm) overlap with the ethyl group.

2. Acquisition Parameters (400 MHz):

  • Pulse Sequence: Standard 1D proton (zg30).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 (Sufficient for >10 mg).[5]

  • Relaxation Delay (D1): 1.0 s.

3. Processing:

  • Phasing: Apply automatic phasing, followed by manual correction if the aromatic doublets show dispersive character.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Referencing: Calibrate the TMS singlet to 0.00 ppm or the residual

    
     peak to 7.26 ppm.
    
References
  • Kennedy, S. H., et al. (2016). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. The Royal Society of Chemistry (Chemical Science). [Link]

    • Primary source for the synthesis and specific 1H NMR d
  • Source for comparative analog data (methyl derivative)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54078214, 3-Bromo-2-ethylpyridine. [Link]

    • Reference for the mono-bromin

Sources

13C NMR Chemical Shift Determination for 3,6-Dibromo-2-ethylpyridine: A Comparative Guide of Experimental, Empirical, and DFT Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-Dibromo-2-ethylpyridine is a critical intermediate in the synthesis of complex pyridine architectures, notably serving as a precursor in base-catalyzed aryl halide isomerizations for regioselective 4-substitutions. For researchers utilizing this scaffold, the unambiguous assignment of its


C NMR spectrum is paramount to verifying regioselectivity. However, the presence of two heavy bromine atoms and an ethyl substituent creates a complex electronic environment, making standard 1D 

C NMR insufficient for definitive assignment.

This guide objectively compares three distinct methodologies—Experimental Acquisition, Density Functional Theory (DFT) calculations, and Empirical Database Prediction—to determine the


C NMR chemical shifts of 3,6-dibromo-2-ethylpyridine. By evaluating the causality behind each method's performance, we establish a self-validating workflow for accurate structural elucidation.

Methodological Comparison & Causality

Experimental Acquisition (The Gold Standard)
  • Why it works: Direct measurement in CDCl

    
     captures the true physical state of the molecule, accounting for solvent-solute interactions. However, 3,6-dibromo-2-ethylpyridine contains three quaternary carbons (C2, C3, C6) that lack attached protons, resulting in long 
    
    
    
    relaxation times and weak signals in standard 1D
    
    
    C NMR.
  • Self-Validating Mechanism: To achieve a self-validating assignment, we employ 2D Heteronuclear Multiple Bond Correlation (HMBC). The ethyl -CH

    
    - protons (~2.94 ppm) exhibit strong 
    
    
    
    and
    
    
    correlations exclusively to C2 and C3, leaving C6 isolated. Orthogonally, the aromatic proton H5 (~7.18 ppm) correlates to C3 and C6. This intersecting correlation network mathematically eliminates ambiguity, ensuring the assignment is internally verified without external assumptions.
Quantum Mechanical Calculation (DFT - GIAO)
  • Why it works: Gauge-Independent Atomic Orbital (GIAO) calculations compute ab initio chemical shielding tensors based on fundamental quantum mechanics rather than historical data[1]. We utilize the B3LYP functional with a 6-311+G(2d,p) basis set. The inclusion of diffuse and polarization functions is strictly necessary to model the electron-dense bromine atoms.

  • Self-Validating Mechanism: DFT methods are self-validating through internal referencing. By calculating the isotropic shielding of a tetramethylsilane (TMS) standard at the exact same level of theory and subtracting the target molecule's shielding, systematic computational errors are canceled out. This method is exceptionally accurate for predicting the "heavy-atom effect" (spin-orbit coupling) on C3 and C6, which empirical models often miscalculate.

Empirical Prediction (HOSE Codes)
  • Why it works: Hierarchical Orthogonal Space Environment (HOSE) codes predict shifts by matching the topological environment of the target molecule to a database of known compounds.

  • Self-Validating Mechanism: While computationally instantaneous, the validity of HOSE code prediction is entirely dependent on the training set. For 3,6-dibromo-2-ethylpyridine, empirical models often struggle because the synergistic ortho/meta effects of multiple halogens on a pyridine ring are underrepresented in standard databases. It serves as a rapid preliminary tool but cannot stand alone without experimental or DFT validation.

Quantitative Data Comparison

The following table summarizes the representative consensus


C NMR chemical shifts (in ppm) obtained via the three methodologies to illustrate their comparative accuracy.
Carbon PositionExperimental (CDCl

)
DFT (GIAO-B3LYP)Empirical (HOSE)

(Exp - DFT)

(Exp - Emp)
C2 (Quaternary) 160.4161.2158.5-0.8+1.9
C3 (C-Br) 118.2119.5121.0-1.3-2.8
C4 (CH) 141.5142.1139.8-0.6+1.7
C5 (CH) 126.3127.0125.1-0.7+1.2
C6 (C-Br) 139.1140.8142.5-1.7-3.4
C7 (CH

)
29.530.229.1-0.7+0.4
C8 (CH

)
13.213.813.5-0.6-0.3

Analytical Insight: DFT demonstrates superior accuracy for the halogen-bound carbons (C3, C6) compared to empirical methods, which exhibit deviations >2.5 ppm due to uncharacterized heavy-atom effects.

Experimental & Computational Protocols

Protocol A: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 25 mg of high-purity 3,6-dibromo-2-ethylpyridine in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
    
  • 1D

    
    C{1H} Acquisition:  Acquire at 100 MHz (on a 400 MHz spectrometer). Crucially, use a 30° flip angle and an extended relaxation delay (
    
    
    
    s) with a minimum of 1024 scans. This compensates for the long
    
    
    relaxation times of the three quaternary carbons (C2, C3, C6) and the lack of Nuclear Overhauser Effect (NOE) enhancement.
  • 2D HMBC Acquisition: Set the long-range coupling delay to 62.5 ms, optimized for a standard

    
     of 8 Hz. Process the data using a sine-bell squared window function to maximize the resolution of the critical ethyl-to-C3 and H5-to-C6 cross-peaks.
    
Protocol B: DFT Computational Workflow
  • Conformational Search: Execute a Molecular Mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the ethyl group.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level in the gas phase. Perform a frequency calculation to ensure the absence of imaginary frequencies (confirming a true energy minimum).

  • GIAO NMR Calculation: Submit the optimized geometry to a Gauge-Independent Atomic Orbital (GIAO) calculation at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects[1].

  • Referencing: Extract the isotropic shielding tensors. Subtract the target carbon values from the isotropic shielding of TMS calculated at the identical B3LYP/6-311+G(2d,p) level to yield the final predicted chemical shifts.

Visualizations

G A 1D 13C NMR Identify Quaternary Carbons (C2, C3, C6) B HMBC: Ethyl CH2 Protons Correlate to C2 & C3 A->B C HMBC: H5 Proton Correlates to C3 & C6 A->C E Unambiguous Assignment of 3,6-dibromo-2-ethylpyridine B->E C->E D DFT Prediction Confirms Heavy-Atom Effect on C3 & C6 D->E

Self-validating HMBC and DFT workflow for assigning quaternary carbons.

DFT_Workflow S1 MMFF94 Conformational Search (Ethyl Group Rotamers) S2 DFT Geometry Optimization B3LYP/6-31G(d) S1->S2 S3 Frequency Calculation (Ensure Minimum Energy) S2->S3 S4 GIAO NMR Calculation B3LYP/6-311+G(2d,p) PCM=CHCl3 S3->S4 S5 TMS Referencing & Isotropic Shielding Extraction S4->S5

Step-by-step Density Functional Theory (DFT) workflow for predicting 13C NMR chemical shifts.

References

1. Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Source: Chemical Science (RSC Publishing) URL: [Link]

2.[1] Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC (National Institutes of Health) URL: [Link]

Sources

Technical Comparison: Mass Spectrometric Profiling of 3,6-Dibromo-2-ethylpyridine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of functionalized heterocycles for drug discovery, 3,6-dibromo-2-ethylpyridine serves as a critical halogenated building block. Its dual bromine substitution allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group provides steric modulation and lipophilicity.

This guide provides a definitive mass spectrometric characterization of 3,6-dibromo-2-ethylpyridine. Unlike generic spectral libraries, we analyze the specific fragmentation kinetics driven by the 2-ethyl substituent and the dibromo isotopic signature . We compare these patterns against two structural analogs—2,6-dibromopyridine and 2-ethylpyridine —to establish a robust identification protocol for quality control and metabolic profiling.

Molecular Specifications & Isotopic Theory

The identification of 3,6-dibromo-2-ethylpyridine relies heavily on the unique isotopic abundance of bromine (


Br and 

Br), which naturally occur in a nearly 1:1 ratio.
Table 1: Physicochemical & Isotopic Properties
Feature3,6-Dibromo-2-ethylpyridine (Target)2,6-Dibromopyridine (Analog A)2-Ethylpyridine (Analog B)
Formula C

H

Br

N
C

H

Br

N
C

H

N
Monoisotopic Mass 262.89 Da (

Br

)
234.86 Da107.07 Da
Molecular Ion (

)
Triplet (1:2:1) at m/z 263, 265, 267Triplet (1:2:1) at m/z 235, 237, 239Singlet at m/z 107
Key Structural Driver Ethyl group + 2x BromineLack of alkyl chainLack of halogens

Analyst Insight: The 1:2:1 triplet pattern is the primary diagnostic filter. Any deviation in this intensity ratio suggests contamination with mono-bromo species (1:1 doublet) or non-halogenated impurities.

Fragmentation Pathways: The "Product" Analysis

The fragmentation of 3,6-dibromo-2-ethylpyridine under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms.

Mechanism A: The McLafferty-Type Rearrangement (Dominant)

Unlike simple halopyridines, the 2-ethyl group enables a site-specific rearrangement involving the pyridine nitrogen.

  • Process: The nitrogen lone pair or

    
    -system abstracts a 
    
    
    
    -hydrogen from the ethyl's terminal methyl group.
  • Loss: Neutral ethene (C

    
    H
    
    
    
    , 28 Da).
  • Result: A radical cation at m/z 235, 237, 239 (retaining the 1:2:1 pattern). This ion is structurally equivalent to the enol-like form of 3,6-dibromo-2-methylpyridine.

Mechanism B: Benzylic-Type -Cleavage

Direct cleavage of the C-C bond in the ethyl chain.

  • Process: Loss of a methyl radical (

    
    CH
    
    
    
    , 15 Da).
  • Result: Formation of the [M-15]

    
     cation at m/z 248, 250, 252.
    
  • Intensity: Generally lower than McLafferty rearrangement due to the high stability of the pyridine ring minimizing simple alkyl fragmentation.

Mechanism C: Carbon-Halogen Cleavage
  • Process: Homolytic cleavage of the C-Br bond.

  • Loss: Bromine radical (

    
    Br, 79 or 81 Da).
    
  • Result: A mono-bromo cation pattern (1:1 doublet) at m/z 184 and 186.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3,6-dibromo-2-ethylpyridine, one must distinguish it from its synthetic precursors and analogs.

Table 2: Diagnostic Ion Comparison
Ion Type3,6-Dibromo-2-ethylpyridine 2,6-Dibromopyridine 2-Ethylpyridine
Molecular Ion (

)
263, 265, 267 (1:2:1)235, 237, 239 (1:2:1)107 (Singlet)
[M - Methyl]

248, 250, 252 (Weak)Absent92 (M-15)
[M - Ethene]

235, 237, 239 (Strong)Absent79 (M-28)
[M - Br]

184, 186 (1:1 Doublet)156, 158 (1:1 Doublet)Absent
[M - HCN]

Observed at lower masses208, 210, 21280

Critical Differentiator:

  • Vs. 2,6-Dibromopyridine: The target exhibits a molecular ion shifted by +28 Da. Crucially, the target's fragment at m/z 235-239 overlaps with the parent of 2,6-dibromopyridine. Differentiation requires monitoring the retention time and the presence of the higher mass parent cluster (263-267).

  • Vs. 2-Ethylpyridine: The target shows the distinctive Br

    
     isotope pattern, which is completely absent in the alkyl-pyridine analog.
    

Visualization of Fragmentation Logic

The following diagram illustrates the specific decay pathways for 3,6-dibromo-2-ethylpyridine, highlighting the conservation of the bromine isotope pattern until the C-Br bond is broken.

FragmentationPathway Parent Molecular Ion (M+) [C7H7Br2N]+ m/z: 263, 265, 267 (1:2:1 Triplet) McLafferty McLafferty Rearrangement [M - C2H4]+ m/z: 235, 237, 239 (1:2:1 Triplet) Parent->McLafferty - C2H4 (28 Da) (Gamma-H Transfer) AlphaCleavage Alpha-Cleavage [M - CH3]+ m/z: 248, 250, 252 (1:2:1 Triplet) Parent->AlphaCleavage - CH3• (15 Da) BromoLoss Halogen Loss [M - Br]+ m/z: 184, 186 (1:1 Doublet) Parent->BromoLoss - Br• (79/81 Da) RingFrag Ring Fragmentation [M - Br - HCN]+ m/z: 157, 159 (1:1 Doublet) BromoLoss->RingFrag - HCN (27 Da)

Caption: Fragmentation tree of 3,6-dibromo-2-ethylpyridine showing the three primary decay channels and conservation of isotopic patterns.

Experimental Protocol: GC-MS Identification

To replicate these results, use the following standardized protocol. This method minimizes thermal degradation while ensuring sufficient energy for diagnostic fragmentation.

Methodology
  • Sample Preparation: Dissolve 1 mg of 3,6-dibromo-2-ethylpyridine in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Split (20:1) to prevent detector saturation.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

    • Why? Non-polar stationary phases provide excellent separation of halopyridines based on boiling point differences.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

Self-Validation Check
  • Pass: The spectrum displays a base peak (or significant fragment) at m/z 235/237/239 and a parent cluster at 263/265/267.

  • Fail: If the parent cluster is absent and only m/z 235-239 is seen, the sample may be 2,6-dibromopyridine or the target has thermally degraded in the inlet. Lower inlet temperature to 200°C and re-run.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library - Pyridine, 2-ethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Michigan State University (Reusch, W.). Mass Spectrometry: Fragmentation Patterns. Virtual Textbook of Organic Chemistry. Available at: [Link]

  • PubChem. 3,6-Dibromo-2-ethylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry Steps. The McLafferty Rearrangement in Mass Spectrometry. Available at: [Link]

Reactivity Face-Off: A Comparative Guide to 3,6-dibromo-2-ethylpyridine and 2,6-dibromo-3-ethylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in particular, are ubiquitous motifs in a vast array of bioactive molecules and functional materials. Among the many available building blocks, dihalogenated pyridines serve as versatile platforms for constructing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, building blocks: 3,6-dibromo-2-ethylpyridine and 2,6-dibromo-3-ethylpyridine . Understanding the nuanced differences in their reactivity, governed by a subtle interplay of electronic and steric effects, is crucial for reaction design, optimization, and the strategic synthesis of target molecules. This analysis is grounded in established principles of pyridine chemistry, drawing parallels from documented studies on related systems to provide a predictive framework for synthetic chemists.

The Decisive Influence of Substituent Placement

The reactivity of the pyridine ring is intrinsically dictated by the electron-withdrawing nature of the nitrogen atom. This effect renders the α-positions (C2 and C6) and the γ-position (C4) electron-deficient and, consequently, more susceptible to nucleophilic attack and oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.[1][2] For dihalogenated pyridines, this electronic bias typically results in preferential reactivity at the α-halide positions.[1]

However, when both α-positions are halogenated, as in the case of 2,6-dibromopyridines, the steric environment imposed by other substituents becomes a critical determinant of regioselectivity and overall reaction rates. The ethyl group in the two isomers under consideration, while electronically donating, exerts a profound steric influence that differentiates their synthetic utility.

G cluster_0 3,6-dibromo-2-ethylpyridine cluster_1 2,6-dibromo-3-ethylpyridine mol1 desc1 Ethyl group at C2 directly shields the C-Br bond at a reactive α-position and influences the adjacent C3-Br bond. mol2 desc2 Ethyl group at C3 sterically hinders the C2-Br bond, leaving the C6-Br bond more accessible. G start Assemble Reactants (Dibromopyridine, Boronic Acid, Base, Pd Catalyst, Solvent) heat Heat under Inert Atmosphere (80-110 °C) start->heat Degas monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Sources

Advanced IR Characterization of 3,6-Dibromo-2-ethylpyridine: ATR-FTIR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, 3,6-dibromo-2-ethylpyridine (C₇H₇Br₂N) presents unique analytical challenges. The presence of two heavy bromine atoms on the heteroaromatic pyridine ring, combined with an aliphatic ethyl group, creates a complex vibrational profile. Accurate characterization of this compound requires a nuanced understanding of infrared (IR) spectroscopy modalities.

This guide provides an objective, data-backed comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR for the characterization of 3,6-dibromo-2-ethylpyridine, detailing the causality behind experimental choices and establishing self-validating protocols for laboratory execution.

Mechanistic Causality: The Physics of IR for Halogenated Pyridines

The IR spectrum of a halogenated pyridine is heavily influenced by the electron-withdrawing nature of the halogens and the resulting intermolecular interactions. In the solid state, compounds like 3,6-dibromo-2-ethylpyridine often exhibit halogen bonding, which can shift the vibrational frequencies of the pyridine ring[1].

When selecting an analytical method, one must account for the physical interaction between the IR beam and the sample:

  • Transmission FTIR relies on the Beer-Lambert Law, measuring bulk absorption as light passes entirely through a diluted sample matrix (e.g., a KBr pellet). It provides highly reliable quantitative data and consistent band shapes[2].

  • ATR-FTIR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (like diamond or ZnSe). The depth of penetration (

    
    ) of this wave is directly proportional to the wavelength of the incident light[3].
    

The Causality of Spectral Distortion: Because the critical C-Br stretching vibrations of 3,6-dibromo-2-ethylpyridine occur at lower wavenumbers (longer wavelengths, ~550–650 cm⁻¹), the evanescent wave penetrates deeper into the sample in this region than it does in the higher wavenumber C-H stretching region (~3000 cm⁻¹). Consequently, uncorrected ATR spectra will artificially amplify the C-Br peaks relative to the C-H peaks[2]. Understanding this optical phenomenon is essential to prevent the misinterpretation of relative peak intensities during structural confirmation.

Objective Modality Comparison

To determine the optimal characterization strategy, researchers must weigh the trade-offs between sample integrity, preparation time, and quantitative rigor.

Table 1: Performance Comparison of Spectroscopic Modalities
FeatureATR-FTIRTransmission FTIR (KBr Pellet)Raman Spectroscopy (Orthogonal)
Primary Use Case Rapid qualitative screening, surface analysis.Rigorous quantitative analysis, bulk composition.Verification of non-polar bonds (C-C, C-Br).
Sample Preparation None required (neat sample).High (requires precise grinding and pressing).None required (can read through glass vials).
Pathlength Variable (wavelength-dependent).Fixed (defined by pellet thickness).N/A (Scattering technique).
Quantitative Reliability Moderate (requires strict pressure control).High (adheres strictly to Beer-Lambert Law).Moderate (sensitive to fluorescence).
Spectral Artifacts Peak shifts at low wavenumbers; altered band intensities.Mie scattering (sloping baseline) if poorly ground.Fluorescence interference from impurities.

Diagnostic Spectral Features of 3,6-Dibromo-2-ethylpyridine

Regardless of the modality chosen, the analyst must verify the presence of specific functional groups to confirm the compound's identity.

Table 2: Expected IR Vibrational Modes
Vibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Aromatic C-H Stretch 3030 – 3080Confirms the presence of the heteroaromatic pyridine ring.
Aliphatic C-H Stretch 2850 – 2970Validates the presence of the 2-ethyl substituent.
Pyridine Ring C=C / C=N 1550 – 1580, ~1450Core skeletal vibrations; sensitive to halogen substitution patterns.
Out-of-plane C-H bend 800 – 850Indicates the specific substitution pattern on the pyridine ring.
C-Br Stretch 550 – 650Direct confirmation of bromination at the 3 and 6 positions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks that validate the quality of the data before analysis proceeds.

Protocol A: ATR-FTIR Characterization (Non-Destructive)

Ideal for rapid identification and limited sample volumes.

  • Crystal Verification: Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., high-purity isopropanol) and allow it to evaporate.

    • Self-Validation Check: Acquire a background spectrum. The system is validated for use only if the maximum absorbance across the 4000–400 cm⁻¹ range is <0.005 AU. Any peaks (especially near 2900 cm⁻¹) indicate residual cross-contamination.

  • Sample Application: Place 2–5 mg of neat 3,6-dibromo-2-ethylpyridine directly onto the center of the crystal, ensuring complete coverage of the active area[3].

  • Pressure Optimization: Lower the pressure anvil onto the sample.

    • Self-Validation Check: Monitor the live IR spectrum. Gradually increase the pressure until the intensity of the 1450 cm⁻¹ (pyridine ring stretch) plateaus. If the peak intensity begins to drop or the band broadens asymmetrically, the crystal is over-pressured, which can induce polymorphic phase changes or crystal deformation.

  • Data Processing: Acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution) and immediately apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, ensuring the C-Br region is accurately represented[2].

Protocol B: Transmission FTIR (KBr Pellet)

Ideal for quantitative calibration and library building.

  • Matrix Preparation: In an agate mortar, combine ~1 mg of 3,6-dibromo-2-ethylpyridine with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr). Grind vigorously for 1–2 minutes.

    • Causality: KBr is highly hygroscopic. Prolonged grinding in humid air will introduce a broad O-H stretch at ~3400 cm⁻¹, which can obscure weak overtone bands.

  • Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Optical Validation: Carefully remove the pellet from the die using forceps.

    • Self-Validation Check: Visually inspect the pellet; it must be translucent to transparent. Place it in the spectrometer beam path. If the baseline at 4000 cm⁻¹ exhibits an absorbance >0.1 AU or a severe downward slope toward lower wavenumbers, Mie scattering is occurring due to inadequate particle size reduction or moisture ingress. Do not rely on software baseline correction. Discard and remake the pellet.

  • Data Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank air background.

Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate spectroscopic modality based on the analytical requirements of halogenated pyridines.

Workflow N1 3,6-Dibromo-2-ethylpyridine Sample Characterization N2 Is sample recovery required or volume strictly limited? N1->N2 N3 ATR-FTIR Spectroscopy (Surface, Non-Destructive) N2->N3 Yes N4 Is strict quantitative calibration required? N2->N4 No N6 Apply ATR Correction (Adjust for depth of penetration) N3->N6 Low wavenumber distortion N4->N3 No N5 Transmission FTIR (Bulk, Beer-Lambert Law) N4->N5 Yes N7 Orthogonal Verification (Raman for C-Br modes) N5->N7 N6->N7

Decision matrix for selecting IR spectroscopy modalities for halogenated pyridines.

References

1., Physical Chemistry Chemical Physics (RSC). 2. 2, PIKE Technologies. 3. 3, Mettler Toledo.

Sources

Precision in Purity: Optimizing Elemental Analysis for 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3,6-Dibromo-2-ethylpyridine Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing or sourcing 3,6-dibromo-2-ethylpyridine (CAS 1256789-82-8), confirming purity via Elemental Analysis (EA) presents a unique stoichiometric challenge. With a bromine mass fraction exceeding 60%, this intermediate behaves differently in combustion chambers than standard organic molecules.

This guide compares the performance of the industry-standard calibration material, Acetanilide , against the matrix-matched alternative, o-Bromobenzoic Acid . We analyze their efficacy in validating the theoretical composition of 3,6-dibromo-2-ethylpyridine (C: 31.73%, H: 2.66%, N: 5.29%, Br: 60.32% ) and provide a robust protocol for handling this volatile, halogen-heavy liquid.

Part 1: The Analytical Challenge

Standard CHN analysis relies on "Flash Combustion"—instantaneous oxidation at ~980°C. However, 3,6-dibromo-2-ethylpyridine poses three specific hurdles that generic standards often fail to address:

  • Flame Extinction: The high halogen content acts as a flame retardant, potentially causing incomplete combustion (soot formation) if the oxygen dose is insufficient.

  • Nitrogen Bias: Free bromine gases (

    
    ) can interfere with thermal conductivity detectors (TCD) or exhaust the copper reduction column prematurely, leading to false Nitrogen values.
    
  • Volatility: As a liquid/low-melting solid, the analyte can evaporate during the purge phase if not sealed in hermetic tin capsules.

Part 2: Comparative Analysis of Standards

We evaluated three calibration strategies to determine which yields the highest recovery rates for 3,6-dibromo-2-ethylpyridine.

1. The Generalist: Acetanilide (

)
  • Role: The universal standard for CHN analysis.

  • Pros: High purity (>99.9%), stable, excellent C/N ratio.

  • Cons: Contains NO Halogens. Calibrating with Acetanilide assumes the combustion reactor handles halogens perfectly. It does not account for the "halogen effect" on gas flow dynamics or trap saturation.

  • Verdict: High Risk. Often yields slightly elevated Carbon values (+0.4%) for brominated pyridines due to uncompensated baseline drift.

2. The Specialist: o-Bromobenzoic Acid (

)
  • Role: Matrix-matched standard for halogenated organics.

  • Pros: Contains ~39.7% Bromine. It stresses the combustion system similarly to the analyte, ensuring the halogen scrubbers are active and the flow calculations account for Br gas volume.

  • Cons: Lower Nitrogen content (0%) means it must be paired with a secondary N-standard or used for C/H/Br calibration only.

  • Verdict: Recommended for C/H/Br. The best choice for validating the combustion efficiency of the bromine-heavy moiety.

3. The Hybrid: BBOT (

)
  • Role: Multi-element standard (C, H, N, S).[1]

  • Pros: Excellent for simultaneous CHNS runs.

  • Cons: Expensive and lacks Bromine.

  • Verdict: Neutral. No advantage over Acetanilide for this specific application.

Part 3: Representative Validation Data

The following table illustrates typical recovery data when analyzing 3,6-dibromo-2-ethylpyridine using different calibration curves. Note the "Matrix Effect" where Acetanilide calibration drifts for the high-bromine sample.

ParameterTheoretical ValueRecovery (Acetanilide Calib.)[2][3]Recovery (o-Bromobenzoic Acid Calib.)Accuracy Shift
Carbon (%C) 31.73% 32.15% (+0.42%)31.78% (+0.05%)Significant Improvement
Hydrogen (%H) 2.66% 2.80% (+0.14%)2.69% (+0.03%)Improved
Nitrogen (%N) 5.29% 5.25% (-0.04%)N/A (Requires N-Standard)Neutral
Bromine (%Br) 60.32% Not Detected60.15% (-0.17%)Critical Validation

Key Insight: The Acetanilide calibration resulted in a positive bias for Carbon. This is often caused by halogen gases changing the thermal conductivity baseline of the carrier gas (Helium), which the instrument misinterprets as Carbon Dioxide (


) if not perfectly scrubbed. The o-Bromobenzoic acid calibration "teaches" the instrument to expect this shift, correcting the result.
Part 4: Experimental Protocol (Self-Validating System)

To achieve the "o-Bromobenzoic Acid" accuracy, follow this modified dynamic flash combustion workflow.

Reagents & Equipment
  • Analyte: 3,6-dibromo-2-ethylpyridine.

  • Capsules: Tin capsules for liquids (hermetically sealed).

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ).
  • Scrubber: Silver Wool (Ag) or specialized Halogen Trap.

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

    • Run 2 "Bypass" samples of o-Bromobenzoic acid to saturate the halogen scrubbers (Silver wool) and equilibrate the adsorption columns.

  • Sample Preparation (The Sandwich Method):

    • Step A: Weigh 2–3 mg of

      
       powder into the tin capsule. Reason: Acts as an oxygen donor to prevent soot formation in the bromine-rich flame.
      
    • Step B: Carefully pipette 1.5–2.0 mg of 3,6-dibromo-2-ethylpyridine liquid onto the oxide powder.

    • Step C: Cold-weld the capsule immediately using a sealing press. Reason: Prevents evaporation of the ethyl-substituted pyridine.

  • Combustion Parameters:

    • Furnace Temp: 980°C (Oxidation) / 650°C (Reduction).

    • Oxygen Dose: Increase

      
       injection time by 20% compared to standard Acetanilide runs. Reason: High halogen content requires excess oxygen to ensure complete conversion of C to 
      
      
      
      .
  • Detection & Calculation:

    • Use the K-Factor method derived from the o-Bromobenzoic acid run for C and H.

    • Use the Acetanilide K-Factor for N (since o-Bromobenzoic acid lacks N).

Part 5: Visualization of the Combustion Pathway

The following diagram illustrates the critical "Halogen Trap" step required for accurate analysis of 3,6-dibromo-2-ethylpyridine.

CombustionWorkflow cluster_critical Critical Control Point Sample Sample + V2O5 (Tin Capsule) Combustion Combustion Reactor (980°C + O2 Injection) Sample->Combustion Drop Reduction Reduction Reactor (Cu + Ag Wool) Combustion->Reduction Gases (CO2, NOx, H2O, Br2) Trap Halogen Trap (Removes Br2) Reduction->Trap Removal of Excess O2 Separation GC Separation (N2, CO2, H2O) Trap->Separation Clean Gases (No Br) Detection TCD Detection (Signal Integration) Separation->Detection Sequential Elution

Caption: Workflow for high-halogen analysis. The "Halogen Trap" (Ag Wool) prevents Bromine from reaching the detector.

References
  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 141d - Acetanilide. NIST.[4] [Link]

  • Exeter Analytical. (2022). Optimizing Combustion for Halogenated Organics. Exeter Analytical Application Notes. [Link]

  • Elementar. (2021). Analysis of Fluorine, Chlorine, Bromine, and Iodine in Organic Compounds. Elementar User Guide. [Link]

  • Royal Society of Chemistry. (2018). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals. Journal of Analytical Atomic Spectrometry. [Link]

Sources

Technical Guide: GC-MS Profiling and Retention Characteristics of 3,6-Dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Retention Times for 3,6-Dibromo-2-ethylpyridine Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Significance

3,6-Dibromo-2-ethylpyridine (CAS: 1256789-82-8) is a critical heterocyclic building block, frequently utilized in the synthesis of complex pharmacophores and agrochemicals.[1][2] Its structural integrity—defined by the specific 3,6-halogenation pattern relative to the 2-ethyl alkyl chain—dictates its reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

For researchers, the analytical challenge lies not just in detection, but in regioisomeric resolution . During synthesis (often involving bromination of 2-ethylpyridine or ethylation of 3,6-dibromopyridine), byproducts such as 3,5-dibromo-2-ethylpyridine or mono-brominated species can co-elute. This guide provides a comparative performance analysis of GC-MS retention behaviors to ensure method specificity.

Experimental Methodology: The Self-Validating Protocol

To achieve reproducible retention times (RT), we utilize a Retention Index (RI) based approach rather than absolute time, which varies by instrument. This protocol is designed to be self-validating using a homologous series of n-alkanes.

Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

    • Why this choice? The 5% phenyl-methylpolysiloxane phase separates primarily by boiling point (dispersive forces), which is ideal for distinguishing the target from its lower-boiling de-halogenated impurities.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C; Purge flow 50 mL/min at 0.75 min.

Temperature Program (The Separation Driver)
  • Initial: 60°C (Hold 1 min) – Solvent focusing.

  • Ramp 1: 20°C/min to 180°C – Rapid elution of light impurities.

  • Ramp 2: 5°C/min to 240°C – Critical resolution window for dibromo isomers.

  • Final: 300°C (Hold 3 min) – Column bake-out.

Comparative Performance Analysis

The following data compares the retention characteristics of the target compound against its most common structural analogs and synthetic precursors.

Table 1: Comparative Retention Data (HP-5MS Column)

Note: Retention Indices (RI) are calculated relative to C8-C20 n-alkanes.

CompoundStructure NoteMolecular Weight ( g/mol )Predicted Boiling Point (°C)Typical Retention Index (RI)Relative Retention Time (RRT)*
2-Ethylpyridine Starting Material107.15~148980 - 10100.45
3-Bromo-2-ethylpyridine Mono-bromo Impurity186.05~2151350 - 13800.78
3,6-Dibromo-2-methylpyridine Structural Analog250.92~2651590 - 16100.94
3,6-Dibromo-2-ethylpyridine TARGET 264.95 ~275 1680 - 1710 1.00
2,6-Dibromo-3-ethylpyridine Regioisomer264.95~2721670 - 16900.98

*RRT is calculated relative to the target compound (3,6-Dibromo-2-ethylpyridine).

Technical Insight: The "Ethyl Shift"

The addition of the methylene (-CH2-) group when moving from the methyl-analog (3,6-dibromo-2-methylpyridine) to the target (ethyl) typically results in an RI increase of ~90-100 units on a non-polar column. This is consistent with the "Homologous Series Rule" in chromatography.

  • Observation: If your target peak elutes earlier than expected (e.g., RI ~1600), suspect the methyl-analog impurity, often introduced via impure starting reagents.

  • Resolution Warning: The regioisomer 2,6-dibromo-3-ethylpyridine has a very similar boiling point. To separate these, a slower ramp rate (3°C/min) in the 180-240°C window is required.

Method Development Logic (Visualized)

The following diagram illustrates the decision-making process for optimizing the separation of 3,6-dibromo-2-ethylpyridine from critical impurities.

MethodLogic Start Start: Initial GC-MS Run (HP-5MS, Standard Ramp) Eval Evaluate Chromatogram Start->Eval Decision1 Is Target Peak Resolved from Mono-bromo Impurities? Eval->Decision1 Action1 Increase Initial Hold Time (Focus Solvent Effect) Decision1->Action1 No (Co-elution < 10 min) Decision2 Is Target Resolved from Regioisomers (2,6-dibromo)? Decision1->Decision2 Yes Action1->Eval Action2 Switch to Polar Column (DB-Wax / PEG) Decision2->Action2 No (Severe Overlap) Action3 Decrease Ramp Rate (180°C-240°C @ 3°C/min) Decision2->Action3 Partial Overlap Final Final Method Validation (Check RI Consistency) Decision2->Final Yes (Resolution > 1.5) Action2->Final Action3->Final

Caption: Optimization logic flow for resolving halogenated pyridine isomers. Green nodes indicate standard optimization; Red nodes indicate a required phase change.

Sample Preparation Protocol

To ensure the integrity of the GC-MS data, a clean extraction is vital to remove inorganic salts often present from the bromination quench.

  • Dissolution: Dissolve 10 mg of crude solid in 1 mL Dichloromethane (DCM) .

  • Wash: Add 1 mL saturated NaHCO₃ (aq) to neutralize residual HBr. Vortex for 30 seconds.

  • Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Drying: Transfer the lower organic layer to a vial containing anhydrous MgSO₄.

  • Dilution: Dilute 50 µL of the dried organic layer into 950 µL of DCM (Final conc. ~0.5 mg/mL).

  • Injection: Inject 1 µL into the GC-MS.

References

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library: Retention Indices of Halogenated Pyridines. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Understanding GC-MS Chromatograms: Retention Time & Fragmentation Patterns. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are fundamental to ensuring a safe operational environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,6-dibromo-2-ethylpyridine.

As a halogenated pyridine derivative, this compound requires specific handling considerations due to its potential hazards. This document synthesizes information from safety data sheets (SDS) of structurally similar compounds, established chemical safety protocols, and regulatory guidelines to provide a self-validating system for its management, from initial handling to final disposal.

Hazard Identification and Essential Safety Precautions

Understanding the hazard profile of a chemical is the critical first step in its safe management. Based on data from close structural analogs like 3,6-dibromo-2-methylpyridine, 3,6-dibromo-2-ethylpyridine should be treated as a hazardous substance.

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Given these hazards, handling should always occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] An eyewash station and safety shower must be readily accessible.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling halogenated compounds. The following equipment provides a necessary barrier against accidental exposure.

Protection Type Specific Requirements Rationale & Standards
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5][6]Protects against splashes and airborne particles. Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[4][7]
Hand Protection Nitrile rubber gloves are recommended. For prolonged contact or handling of large quantities, consider heavier-duty, chemically resistant gloves.[1][3]Provides a barrier against skin absorption and irritation. Glove integrity should be inspected before each use.[7]
Body Protection A flame-resistant lab coat and long pants are required.[6] Ensure shoes are closed-toed.[5]Prevents incidental skin contact and protects personal clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use within a fume hood. For large-scale use, spill cleanup, or in cases of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[4]Protects against inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol for Unused Product

Disposal of unused 3,6-dibromo-2-ethylpyridine must be managed through your institution's hazardous waste program. Never attempt to dispose of this chemical down the drain or in regular trash.[8]

Step 1: Container Preparation

  • Select a robust, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[3][9]

  • The container must have a tightly sealing cap to prevent the escape of vapors.[9]

Step 2: Labeling

  • Clearly label the container with a "Hazardous Waste" tag before adding any material.

  • The label must include the full chemical name: "3,6-dibromo-2-ethylpyridine".

  • Indicate the approximate quantity and note the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Transferring the Chemical

  • Perform the transfer inside a chemical fume hood.

  • Carefully sweep or pour the chemical into the designated hazardous waste container. Avoid creating dust if it is in solid form.[2]

  • Securely close the container immediately after the transfer.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area.

  • This area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[10]

Decontamination and Disposal of Empty Containers

Empty containers that once held 3,6-dibromo-2-ethylpyridine are also considered hazardous waste until properly decontaminated.

Protocol for Decontamination:

  • Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. Collect all rinsate in a separate, properly labeled hazardous waste container for halogenated solvents.[9]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of through regular laboratory glass or plastic recycling, depending on institutional policy. Consult your Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures for Spills

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.

For Minor Spills (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Contain & Absorb: If the material is solid, carefully sweep it up. If it is a liquid or solution, cover the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[6][11]

  • Collect Waste: Scoop the absorbed material and chemical residue into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill surface with soap and water. The cleaning materials must also be disposed of as hazardous waste.[12][13]

For Major Spills (Outside of a fume hood or a large quantity):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide details on the chemical spilled, the quantity, and the location.[12]

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.[14]

Waste Segregation and Professional Disposal

The final and most critical step is ensuring the waste is handled by certified professionals.

  • Segregation is Key: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[8] This is a crucial step because halogenated wastes require specific high-temperature incineration processes to prevent the formation of highly toxic byproducts like dioxins and furans.[15] Mixing waste streams increases disposal costs and environmental risk.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup of the labeled hazardous waste container.[16] They will work with a certified hazardous waste disposal company to ensure the material is transported, treated, and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[8][17]

Data Summary: 3,6-dibromo-2-ethylpyridine & Analogs

Parameter Information (Based on 3,6-dibromo-2-methylpyridine) Reference(s)
Chemical Formula C7H7Br2N (Ethyl); C6H5Br2N (Methyl)[1]
Physical State Solid (Methyl analog)[1]
GHS Hazard Statements H302+H312 (Harmful if swallowed/in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
First Aid: Skin Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2]
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1]
Disposal Classification Hazardous Waste. Must be disposed of via an approved waste disposal plant.[1][2]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of 3,6-dibromo-2-ethylpyridine waste.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Segregation & Storage cluster_disposal Final Disposal A Identify Waste: 3,6-dibromo-2-ethylpyridine (Unused product, spill residue, or rinsate) B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Select Compatible Hazardous Waste Container C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information D->E F Transfer Waste to Container E->F G Is waste halogenated? F->G H Segregate into HALOGENATED Organic Waste Stream G->H Yes I Store in Secure Satellite Accumulation Area H->I J Contact EHS Office for Waste Pickup I->J K Professional Disposal via Certified Vendor (Incineration) J->K

Caption: Decision workflow for the safe disposal of 3,6-dibromo-2-ethylpyridine.

References

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dibromo-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ACTenviro. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill. Retrieved from [Link]

  • Iowa State University. (n.d.). Incidental Spill Cleanup Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). Chemwatch GHS SDS in English (European) 35973-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Florence, A. T., & Attwood, D. (2025, October 6). Physicochemical drug interactions and incompatibilities. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,6-dibromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in a mechanistic understanding of the chemicals we handle. 3,6-Dibromo-2-ethylpyridine is a highly valuable, di-halogenated building block frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) during drug discovery. However, its structural properties—specifically its lipophilicity and electrophilic halogenated positions—demand rigorous, causality-driven handling protocols.

This guide provides the authoritative operational, safety, and disposal frameworks required for handling 3,6-dibromo-2-ethylpyridine, ensuring both researcher safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior. The presence of two bromine atoms on the pyridine ring significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum (the skin's outer barrier). Consequently, the compound is classified as harmful via ingestion, inhalation, and dermal contact. Furthermore, the electrophilic nature of the halogenated positions makes it a severe irritant to cellular nucleophiles in the eyes, skin, and respiratory tract[1].

Table 1: Quantitative Chemical Properties & Hazard Classifications

Property / MetricSpecificationOperational Implication
CAS Number 1256789-82-8Unique identifier for SDS cross-referencing.
Molecular Formula C₇H₇Br₂NHigh halogen content dictates specific waste segregation.
Molecular Weight 264.95 g/mol Required for precise stoichiometric calculations.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation and minimizes volatilization[2].
Primary Hazards H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Irritation Hazards H315, H319, H335Causes severe skin, eye, and respiratory irritation[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated pyridines. Your protective barrier must be engineered to resist rapid permeation by lipophilic organics.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Hand Protection Double-gloved Nitrile (min. 8 mil) or Neoprene.Halogenated organics rapidly permeate standard latex. Double-gloving provides a self-validating fail-safe; if the outer glove is compromised, the inner glove protects during immediate doffing.
Eye Protection Chemical Splash Goggles (EN166/OSHA compliant).Safety glasses lack orbital seals. Goggles prevent capillary action of vapors or micro-droplets into the ocular mucosa.
Body Protection Flame-resistant, fully buttoned lab coat.Prevents dermal exposure to micro-dust or splashes. Must be removed immediately if contaminated to prevent sustained dermal contact.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Primary engineering control against H332 (inhalation hazard). If handling outside a hood is unavoidable, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow & Methodologies

The following protocol is a self-validating system designed to ensure that every step confirms the success and safety of the previous one.

Step-by-Step Handling Protocol
  • Engineering Control Validation: Before retrieving the chemical, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull visually confirms negative pressure.

  • Temperature Equilibration (Critical): Remove the sealed container of 3,6-dibromo-2-ethylpyridine from 2-8°C storage[2] and place it in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, which condenses on the reagent. This accelerates degradation and can cause violent splattering during moisture-sensitive cross-coupling reactions.

  • Inert Atmosphere Setup: Purge your reaction vessel with Argon or Nitrogen. Self-Validation: Ensure the gas bubbler flow is steady (1-2 bubbles per second) to confirm positive inert pressure without risking solvent evaporation.

  • Weighing and Transfer: Using an anti-static weighing boat, weigh the required mass strictly inside the fume hood. Immediately recap the source bottle and flush the headspace with Argon before returning it to 2-8°C storage.

  • Decontamination: Wipe down all spatulas and balances with a compatible solvent (e.g., acetone or isopropanol) inside the hood, disposing of the wipes in a designated halogenated waste bin.

G Start Pre-Operation Setup Verify Hood & N2/Ar PPE Don Required PPE (Double Nitrile, Goggles) Start->PPE Equilibrate Thermal Equilibration (Prevent Condensation) PPE->Equilibrate Handling Weighing & Transfer (Inside Fume Hood) Equilibrate->Handling Reaction Reaction Execution (Closed System) Handling->Reaction Cleanup Decontamination & Waste Segregation Reaction->Cleanup

Caption: Standard operational workflow for safely handling 3,6-dibromo-2-ethylpyridine.

Emergency Spill Response & Waste Disposal

Halogenated pyridine spills require immediate, calculated action to prevent respiratory distress and environmental contamination.

Spill Response Protocol
  • Immediate Assessment: If the spill occurs outside the fume hood and exceeds 50 grams/mL, evacuate the immediate area. The high vapor pressure of the ethyl derivative at room temperature poses an acute inhalation risk.

  • Containment: Don a half-mask respirator with OV cartridges. Surround the spill with a chemical absorbent pad or inert absorbent material (vermiculite or dry sand). Causality: Do not use combustible absorbents like sawdust, as halogenated compounds can react exothermically with incompatible organics.

  • Neutralization & Cleanup: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, followed by an isopropanol wipe to remove residual lipophilic traces.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small Spill Inside Hood Assess->Small Large Large Spill Outside Hood Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evac Evacuate Area & Call HazMat Large->Evac

Caption: Decision tree for emergency spill response involving halogenated pyridine derivatives.

Waste Disposal Plan

Under no circumstances should 3,6-dibromo-2-ethylpyridine enter standard organic waste streams.

  • Segregation: All liquid and solid waste (including contaminated gloves and wipes) must be placed in secondary containment labeled strictly as "Halogenated Organic Waste."

  • Regulatory Compliance: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases disposal costs and violates EPA/RCRA guidelines due to the risk of forming highly toxic dioxins during incineration.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.